9H-Thioxanthene, 2-bromo-
Description
BenchChem offers high-quality 9H-Thioxanthene, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Thioxanthene, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
135566-29-9 |
|---|---|
Molecular Formula |
C13H9BrS |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
2-bromo-9H-thioxanthene |
InChI |
InChI=1S/C13H9BrS/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2 |
InChI Key |
YYNRXAVNKLETAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2SC3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 9H-Thioxanthene, 2-bromo-
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed examination of 9H-Thioxanthene, 2-bromo-, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the core 9H-Thioxanthene structure is foundational, the most extensively studied and commercially available derivative is its ketone analogue, 2-bromo-9H-thioxanthen-9-one . This document will primarily focus on the structure, properties, synthesis, and potential applications of this ketone derivative, as it represents the vast majority of available scientific data.
Thioxanthenes are a class of sulfur-containing heterocyclic compounds that are structurally related to xanthenes and phenothiazines. They have garnered considerable attention for their diverse biological activities, including antipsychotic, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 2-position of the thioxanthene scaffold can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.
This guide aims to be a comprehensive resource, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex chemical and biological processes to support ongoing research and development efforts.
Chemical Structure and Properties
The core structure of 2-bromo-9H-thioxanthen-9-one consists of a tricyclic system where a central thiopyran ring is fused to two benzene rings, with a carbonyl group at position 9 and a bromine atom at position 2.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-9H-thioxanthen-9-one is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₇BrOS | [1] |
| Molecular Weight | 291.16 g/mol | [1] |
| CAS Number | 20077-10-5 | [1] |
| Appearance | White to orange to green powder/crystal | [2] |
| Melting Point | 166 °C | [3] |
| Purity | ≥95% | [2] |
| InChI Key | XOYDXFFMXDJBQU-UHFFFAOYSA-N | [1] |
Synthesis of 2-bromo-9H-thioxanthen-9-one
General Experimental Protocol: Bromination of a Thioxanthenone Precursor
This protocol is adapted from the synthesis of 2-Bromo-7-isopropyl-9H-thioxanthen-9-one and can be modified for the synthesis of the title compound.[4]
Materials:
-
9H-thioxanthen-9-one
-
Bromine (Br₂)
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 9H-thioxanthen-9-one in dichloromethane at 0 °C.
-
Add a catalytic amount of zinc chloride to the solution.
-
Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer and wash it sequentially with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-9H-thioxanthen-9-one.
Synthesis Workflow:
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 2-bromo-9H-thioxanthen-9-one. While a complete, published dataset for the title compound is not available, the following represents expected and reported data for closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The bromine substituent will influence the chemical shifts and coupling constants of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift (typically δ 180-190 ppm). The remaining aromatic carbons will appear in the range of δ 120-140 ppm. The carbon atom attached to the bromine will experience a characteristic shift. PubChem provides access to a predicted ¹³C NMR spectrum.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 2-bromo-9H-thioxanthen-9-one is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO and Br.
Applications in Research and Development
2-bromo-9H-thioxanthen-9-one serves as a versatile building block in organic synthesis and has potential applications in various fields.
Organic Synthesis
It is a key intermediate in the synthesis of more complex thioxanthene derivatives. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, leading to the generation of libraries of compounds for drug discovery and materials science.[5]
Photochemical Applications
Thioxanthenone derivatives are known photosensitizers. The presence of the bromine atom can enhance intersystem crossing, making 2-bromo-9H-thioxanthen-9-one a potential candidate for applications in photodynamic therapy, photoinitiators for polymerization, and in the development of light-sensitive materials.
Biological Activity and Potential Therapeutic Applications
While specific biological data for 2-bromo-9H-thioxanthen-9-one is limited, the broader class of thioxanthene derivatives has shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous studies have reported the cytotoxic and anticancer activities of thioxanthene derivatives against various cancer cell lines.[6] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Enzyme Inhibition
Thioxanthenes have been investigated as inhibitors of various enzymes. Their planar, aromatic structure allows them to interact with the active sites of enzymes, potentially through competitive or non-competitive inhibition. This makes them attractive scaffolds for the design of novel enzyme inhibitors for therapeutic purposes.
Generalized Mechanism of Enzyme Inhibition:
Conclusion
2-bromo-9H-thioxanthen-9-one is a valuable heterocyclic compound with significant potential in both synthetic chemistry and pharmacology. Its utility as a versatile synthetic intermediate allows for the creation of a wide array of novel molecules. While further research is required to fully elucidate the specific biological activities and mechanisms of action of this particular derivative, the broader thioxanthene class continues to be a promising source of new therapeutic agents, particularly in the fields of oncology and enzyme inhibition. This guide provides a foundational understanding of the core aspects of 2-bromo-9H-thioxanthen-9-one to facilitate and inspire future research endeavors.
References
- 1. 2-Bromo-10-thiaxanthenone | C13H7BrOS | CID 318101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-bromo-9H-thioxanthen-9-one | CAS#:20077-10-5 | Chemsrc [chemsrc.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of 2-bromo-9H-thioxanthene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-9H-thioxanthene is a halogenated derivative of the tricyclic heterocyclic compound 9H-thioxanthene. The thioxanthene core is a key pharmacophore in a variety of centrally acting drugs, particularly antipsychotics. The introduction of a bromine atom at the 2-position can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-bromo-9H-thioxanthene, along with relevant experimental protocols and an exploration of its potential biological significance.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 2-bromo-9H-thioxanthene and Related Compounds
| Property | 2-bromo-9H-thioxanthene | 2-bromo-9H-thioxanthen-9-one | 9H-thioxanthene |
| Molecular Formula | C₁₃H₉BrS | C₁₃H₇BrOS[1][2] | C₁₃H₁₀S[3] |
| Molecular Weight | 277.18 g/mol | 291.16 g/mol [1] | 198.28 g/mol [3] |
| Melting Point | Not available | 164 - 168 °C | 128 - 130 °C |
| Boiling Point | Not available | Not available | 340 °C (decomposes) |
| Appearance | Not available | White to orange to green powder/crystal | White to yellow crystals |
| Solubility | Not available | Not available | Insoluble in water, soluble in organic solvents |
Spectroscopic Data
Detailed spectroscopic data for 2-bromo-9H-thioxanthene is scarce. However, based on the structure and data from related compounds, the following spectral characteristics can be anticipated:
¹H NMR Spectroscopy
The proton NMR spectrum of 2-bromo-9H-thioxanthene is expected to show a characteristic singlet for the two protons at the C9 position. The aromatic protons will appear as a complex multiplet pattern in the downfield region, with the bromine atom influencing the chemical shifts of the adjacent protons on its aromatic ring.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity. The methylene carbon at C9 will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by C-H stretching vibrations of the aromatic and methylene groups. The absence of a strong carbonyl (C=O) absorption band around 1650-1700 cm⁻¹ will be a key feature distinguishing it from 2-bromo-9H-thioxanthen-9-one.
Mass Spectrometry
The mass spectrum of 2-bromo-9H-thioxanthene will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
Experimental Protocols
The synthesis of 2-bromo-9H-thioxanthene would most likely proceed via the reduction of its corresponding ketone, 2-bromo-9H-thioxanthen-9-one, which is more readily available. Two classical methods for such a reduction are the Wolff-Kishner and Clemmensen reductions.
Proposed Synthesis of 2-bromo-9H-thioxanthene via Wolff-Kishner Reduction
This method is suitable for compounds that are sensitive to acidic conditions.
Reaction:
Procedure:
-
To a solution of 2-bromo-9H-thioxanthen-9-one in a high-boiling point solvent such as diethylene glycol, add an excess of hydrazine hydrate.
-
Add a strong base, such as potassium hydroxide, to the mixture.
-
Heat the reaction mixture to reflux to facilitate the formation of the hydrazone intermediate and its subsequent reduction. The temperature is typically raised to around 180-200 °C to drive the evolution of nitrogen gas.
-
After the reaction is complete (monitored by TLC), the mixture is cooled and diluted with water.
-
The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Experimental Workflow for Wolff-Kishner Reduction
References
An In-Depth Technical Guide to 2-Bromothioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-bromothioxanthen-9-one. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.
Core Molecular Data
2-Bromothioxanthen-9-one is a halogenated derivative of thioxanthen-9-one, a heterocyclic compound with a sulfur atom in the central ring. Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₇BrOS | [1] |
| Molecular Weight | 291.16 g/mol | [1] |
| CAS Number | 20077-10-5 | [1] |
| Appearance | White to orange to green powder to crystal | [1] |
| Melting Point | 164 - 168 °C | [1] |
| Purity | ≥ 96% (GC) | [1] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis of thioxanthen-9-ones can be achieved through the reaction of (2-fluorophenyl)(2-halophenyl)methanones with a sulfur source, such as sodium sulfide.[2] The following diagram illustrates a generalized workflow for the synthesis of a thioxanthen-9-one scaffold.
References
Solubility Profile of 2-bromo-9H-thioxanthene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-bromo-9H-thioxanthene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative assessment based on the compound's chemical structure and the known solubility of related compounds. Furthermore, it details a standard experimental protocol for determining solubility and presents a relevant biological pathway where thioxanthene derivatives are active.
Core Compound Information
Structure:
Chemical Formula: C₁₃H₉BrS
Molecular Weight: 277.18 g/mol
Description: 2-bromo-9H-thioxanthene is a tricyclic aromatic compound containing a central thioxanthene core with a bromine substituent. The presence of the largely non-polar thioxanthene ring system and the halogen substituent strongly influences its solubility profile.
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," 2-bromo-9H-thioxanthene is expected to exhibit poor solubility in polar solvents and good solubility in non-polar and some polar aprotic solvents. The calculated XLogP3 value for the closely related compound 2-bromo-9H-thioxanthen-9-one is 4.7, indicating a high degree of lipophilicity and consequently, low aqueous solubility. Thioxanthene derivatives, such as the antipsychotic drug Thiothixene, are also known to be practically insoluble in water.
Expected Solubility:
| Solvent Class | Common Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low to Insoluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM), Chloroform, Ethyl Acetate | High |
It is important to note that while the compound is expected to be readily soluble in non-polar solvents, its solubility in polar aprotic solvents like DMSO and DMF is also anticipated to be significant, which is a common characteristic for many organic compounds used in drug discovery and development.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of 2-bromo-9H-thioxanthene in a given solvent at a specific temperature.
Materials:
-
2-bromo-9H-thioxanthene
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation: Add an excess amount of 2-bromo-9H-thioxanthene to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to permit the settling of the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Quantification: Analyze the concentration of 2-bromo-9H-thioxanthene in the filtered solution using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity, and specify the temperature at which the measurement was performed.
Biological Relevance and Signaling Pathways
Thioxanthene derivatives are a well-established class of compounds with significant activity in the central nervous system, primarily as antipsychotic agents. More recently, their potential as anticancer agents has been explored.
The diagram above illustrates a potential mechanism of action for a 2-bromo-9H-thioxanthene derivative in a cancer context. By inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), the compound can interfere with key signaling pathways involved in tumor growth and survival. Inhibition of VEGFR-2 can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of COX-2 can reduce inflammation, which is often associated with cancer progression.
This flowchart outlines the key steps of the shake-flask method for determining the solubility of 2-bromo-9H-thioxanthene. Each step is critical for obtaining accurate and reproducible results.
Conclusion
Spectral data analysis of 2-bromo-9H-thioxanthene (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data analysis of 2-bromo-9H-thioxanthene, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents predicted spectral data based on the analysis of the parent compound, 9H-thioxanthene, and known substituent effects. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate further research and characterization.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for 2-bromo-9H-thioxanthene. These predictions are derived from the known spectral data of 9H-thioxanthene and the established influence of a bromine substituent on the aromatic and heterocyclic rings.
Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-9H-thioxanthene
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.5-7.6 | d | 1H | H-1 | The bromine at position 2 is expected to deshield the adjacent proton at H-1. |
| ~7.3-7.4 | dd | 1H | H-3 | Coupled to H-1 and H-4. |
| ~7.2-7.3 | d | 1H | H-4 | Coupled to H-3. |
| ~7.1-7.3 | m | 4H | H-5, H-6, H-7, H-8 | Protons on the unsubstituted benzene ring. |
| ~3.8-4.0 | s | 2H | H-9 (CH₂) | Methylene protons at the 9-position. |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for 2-bromo-9H-thioxanthene
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~120 | C-2 | Carbon directly attached to bromine, expected to be significantly shielded. |
| ~125-135 | Aromatic CH | Range for the other aromatic carbons. |
| ~130-140 | Quaternary C | Bridgehead carbons and C-4a, C-10a, C-5a, C-8a. |
| ~35 | C-9 (CH₂) | Methylene carbon. |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Significant IR Absorption Bands for 2-bromo-9H-thioxanthene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch (CH₂) |
| 1580-1600 | Medium-Strong | C=C aromatic ring stretch |
| 1450-1490 | Medium-Strong | C=C aromatic ring stretch |
| ~1050 | Strong | C-Br stretch |
| ~750 | Strong | C-S stretch |
| 680-900 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for 2-bromo-9H-thioxanthene
| m/z | Relative Intensity | Assignment |
| 276/278 | High | [M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |
| 197 | Medium | [M - Br]⁺ |
| 165 | Medium | [M - Br - S]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 2-bromo-9H-thioxanthene.
Methodology: Solution-State NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 2-bromo-9H-thioxanthene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
To ensure complete dissolution, the vial may be gently warmed or vortexed.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing.
-
Cap the NMR tube securely.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
Before data acquisition, the magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent.
-
For ¹H NMR, a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve signal-to-noise. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the 2-bromo-9H-thioxanthene molecule.
Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 2-bromo-9H-thioxanthene sample directly onto the center of the ATR crystal.
-
Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
-
Instrumentation and Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-bromo-9H-thioxanthene.
Methodology: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.
-
For GC-MS, the sample is first dissolved in a volatile solvent and injected into the GC, which separates it from impurities before it enters the mass spectrometer.
-
-
Ionization and Analysis:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1][2]
-
This causes the molecules to ionize and fragment.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectral data analysis of a chemical compound like 2-bromo-9H-thioxanthene.
Caption: Workflow for Spectral Data Analysis.
References
The Diverse Biological Activities of Thioxanthene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thioxanthene derivatives, a class of heterocyclic compounds, have long been recognized for their significant impact on medicinal chemistry. Initially developed as antipsychotic agents, their therapeutic potential has expanded to encompass a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This guide provides an in-depth exploration of the biological activities of thioxanthene derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Antipsychotic Activity: Dopamine Receptor Antagonism
The most well-established biological activity of thioxanthene derivatives is their antipsychotic effect, which is primarily attributed to their ability to antagonize dopamine D2 receptors in the brain.[1][2] This blockade of dopamine receptors helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Several thioxanthene derivatives are used clinically as antipsychotics, including chlorprothixene, clopenthixol, flupenthixol, and thiothixene.[1]
Mechanism of Action: Dopamine D2 Receptor Blockade
Thioxanthene antipsychotics exert their therapeutic effects by competitively inhibiting the binding of dopamine to D2 receptors in the mesolimbic pathway of the brain.[2][3] This antagonism reduces dopaminergic neurotransmission, leading to a decrease in psychotic symptoms.[3] The general mechanism is depicted in the signaling pathway diagram below.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
The affinity of thioxanthene derivatives for the dopamine D2 receptor can be determined using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a thioxanthene derivative for the dopamine D2 receptor.
Materials:
-
Membrane preparation from cells expressing dopamine D2 receptors (e.g., from porcine striatum).
-
Radioligand (e.g., [3H]spiperone).[4]
-
Test thioxanthene derivative.
-
Non-specific binding control (e.g., haloperidol).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test thioxanthene derivative.
-
In a microplate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Anticancer Activity
Recent studies have highlighted the potential of thioxanthene derivatives as anticancer agents.[5][6][7][8] These compounds have demonstrated cytotoxic activity against various cancer cell lines, including colon, liver, and breast cancer.[5][7]
Quantitative Data on Anticancer Activity
The anticancer efficacy of thioxanthene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Compound 3 | Colon Cancer (Caco-2) | 9.6 ± 1.1 nM | [5][7] |
| Compound 2 | Hepatocellular Carcinoma (Hep G2) | 161.3 ± 41 nM | [5][7] |
| Compound 1 | HeLa | 213.06 nM | [6] |
| Tetracyclic Thioxanthene 11 | Malignant Melanoma (A375-C5) | 5-7 µM | [8] |
| Tetracyclic Thioxanthene 11 | Breast Adenocarcinoma (MCF-7) | 5-7 µM | [8] |
| Tetracyclic Thioxanthene 11 | Non-small Cell Lung Cancer (NCI-H460) | 5-7 µM | [8] |
| Tetracyclic Thioxanthene 14 | Malignant Melanoma (A375-C5) | 8-11 µM | [8] |
| Tetracyclic Thioxanthene 14 | Breast Adenocarcinoma (MCF-7) | 8-11 µM | [8] |
| Tetracyclic Thioxanthene 14 | Non-small Cell Lung Cancer (NCI-H460) | 8-11 µM | [8] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9]
Objective: To determine the in vitro cytotoxicity of thioxanthene derivatives against cancer cell lines.
Materials:
-
Cancer cell lines.
-
96-well microtiter plates.
-
Complete culture medium.
-
Test thioxanthene derivatives.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Acetic acid (1%).
-
Tris base solution.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the thioxanthene derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
Fix the cells by gently adding cold 10% (w/v) TCA and incubate for 1 hour at 4°C.[1]
-
Wash the plates four to five times with 1% acetic acid to remove excess dye and air dry.[1]
-
Stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[1]
-
Wash the plates again with 1% acetic acid to remove unbound SRB.
-
Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.[1]
-
Measure the absorbance at 510 nm or 540 nm using a microplate reader.[1][9]
-
Calculate the percentage of cell growth inhibition and determine the IC50 or GI50 value.
Anti-inflammatory and Antioxidant Activities
Thioxanthene derivatives have also been investigated for their anti-inflammatory and antioxidant properties.[5][6][7] The anti-inflammatory activity is often associated with the inhibition of cyclooxygenase (COX) enzymes, while the antioxidant activity is evaluated by their ability to scavenge free radicals.[5][7]
Quantitative Data on Anti-inflammatory and Antioxidant Activities
| Compound | Activity Type | Activity (IC50) | Reference |
| Compound 7 | COX-2 Inhibition | 4.37 ± 0.78 nM | [5][7] |
| Compound 4 | Antioxidant (DPPH scavenging) | 15.44 ± 6 nM | [5][7] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[10]
Objective: To determine the free radical scavenging activity of thioxanthene derivatives.
Materials:
-
DPPH solution in methanol or ethanol.
-
Test thioxanthene derivatives.
-
Positive control (e.g., ascorbic acid or Trolox).
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.[5]
-
Prepare various concentrations of the test compounds and a positive control.[5]
-
Add a fixed volume of the DPPH working solution to each concentration of the test sample and the control.[5]
-
Incubate the mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[5]
-
Measure the absorbance of the solutions at 517 nm.[10]
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To determine the inhibitory effect of thioxanthene derivatives on COX-1 and COX-2 activity.
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Hematin (cofactor).
-
Test thioxanthene derivatives.
-
Assay buffer (e.g., Tris-HCl).
-
Detection system (e.g., measuring prostaglandin E2 production by LC-MS/MS or using a colorimetric or fluorometric kit).[6]
Procedure:
-
Pre-incubate the COX enzyme with the test compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction.
-
Quantify the amount of prostaglandin produced.
-
Calculate the percentage of COX inhibition and determine the IC50 value.
Antimicrobial Activity
Some thioxanthene derivatives have demonstrated antimicrobial properties, showing activity against various bacterial strains.[3]
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Objective: To determine the MIC of thioxanthene derivatives against pathogenic bacteria.
Materials:
-
Bacterial strains.
-
96-well microtiter plates.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Test thioxanthene derivatives.
-
Positive control antibiotic.
-
Incubator.
-
Microplate reader (optional, for turbidity measurement).
Procedure:
-
Prepare serial two-fold dilutions of the thioxanthene derivative in the broth medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard).[11]
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Thioxanthene derivatives represent a versatile scaffold in drug discovery, with a broad spectrum of biological activities. While their role as antipsychotics is well-established, their emerging potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and develop novel thioxanthene-based therapeutics. Future studies should focus on elucidating the detailed molecular mechanisms underlying these diverse biological effects to optimize their therapeutic efficacy and safety profiles.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. Antimicrobial microdilution assay [bio-protocol.org]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safety and Handling of 2-bromo-9H-thioxanthene and Related Compounds
Chemical Identification and Physical Properties
While specific data for 2-bromo-9H-thioxanthene is limited, the properties of the related compound, 2-bromo-9H-thioxanthen-9-one, are summarized below. Researchers should anticipate that 2-bromo-9H-thioxanthene will present as a solid with a defined molecular weight.
| Property | 2-bromo-9H-thioxanthen-9-one |
| CAS Number | 20077-10-5[1][2][3] |
| Molecular Formula | C₁₃H₇BrOS[1] |
| Molecular Weight | 291.16 g/mol [1][2][3] |
| Appearance | White to orange to green powder/crystal[1] |
| Melting Point | 164 - 168 °C[1] |
Hazard Identification and Classification
Detailed hazard information for 2-bromo-9H-thioxanthene is not available. However, based on the parent compound, 9H-thioxanthen-9-one, the following hazards may be anticipated. The GHS classification for 9H-thioxanthen-9-one indicates it is an irritant.
GHS Hazard Classification (for 9H-Thioxanthen-9-one):
-
Skin Irritation: Category 2[4]
-
Eye Irritation: Category 2A[4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[4]
GHS Pictogram:
Signal Word: Warning[4]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety. The following protocols are based on general best practices for handling chemical solids and information for related thioxanthene compounds.
3.1 Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Ensure safety showers and eyewash stations are readily accessible.[5]
3.2 Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][7]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[4][7]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[4][7]
3.3 Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Experimental Workflows & Logical Relationships
The following diagrams illustrate standard workflows for handling chemical compounds in a research setting.
Caption: Figure 1: Standard Chemical Handling Workflow.
Caption: Figure 2: Hazard Communication & Response.
First-Aid Measures
The following first-aid measures are based on the potential hazards identified for related compounds.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[4][8] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8]
-
Specific Hazards: Thermal decomposition may produce irritating gases and vapors, including carbon oxides and sulfur oxides.[4][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) to prevent contact with skin, eyes, and clothing, and to avoid inhaling dust.[5][6]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[5]
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6][8]
Toxicological Information
No specific toxicological data for 2-bromo-9H-thioxanthene was found. The primary health concerns, based on related compounds, are irritation to the skin, eyes, and respiratory system.[4]
Ecological Information
No specific ecological data for 2-bromo-9H-thioxanthene was found. It is recommended to prevent its release into the environment.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) office for specific guidance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-bromo-9H-thioxanthen-9-one | CAS#:20077-10-5 | Chemsrc [chemsrc.com]
- 3. 2-Bromo-9H-thioxanthen-9-one , 95% , 20077-10-5 - CookeChem [cookechem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Review of 9H-Thioxanthene, 2-bromo-: Synthesis, Applications, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of 9H-Thioxanthene, 2-bromo-, and its derivatives. This versatile scaffold has garnered significant interest in materials science and medicinal chemistry due to its unique photophysical and biological properties. This document summarizes key findings from the scientific literature, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating complex processes through diagrams.
Introduction to 9H-Thioxanthene, 2-bromo-
9H-Thioxanthene, 2-bromo- is a sulfur-containing heterocyclic compound that serves as a crucial building block in organic synthesis. Its rigid, planar structure, combined with the presence of a bromine atom, allows for a wide range of chemical modifications, leading to derivatives with tailored properties. The core thioxanthene structure is known for its use in the development of antipsychotic drugs, though the applications of the 2-bromo substituted variant extend into photochemistry and materials science.[1] This guide will delve into its primary applications as a photoinitiator in polymerization reactions and as a scaffold for the development of novel anticancer agents.
Synthesis of 2-bromo-9H-thioxanthene and its Derivatives
The synthesis of 2-bromo-9H-thioxanthene and its derivatives typically involves multi-step procedures. The parent compound, 2-bromo-9H-thioxanthen-9-one, is a common precursor and can be synthesized through various methods, including the reaction of thioxanthen-9-one with bromine in an acidic medium.
General Synthesis of Dibromo-9H-Thioxanthene-9-One
A common precursor for various derivatives is the dibrominated form of 9H-thioxanthen-9-one.
Experimental Protocol:
-
Thioxanthen-9-one (4 g, 19.2 mmol) is added to a 500 mL round-bottom flask containing 32 mL of acetic acid.
-
8 mL of bromine is added dropwise while the reaction mixture is maintained at 0 °C.
-
After the addition of bromine, the flask is slowly heated to 118 °C and left for 24 hours, resulting in a dark red solution.
-
The solution is then poured into an ice bath, leading to the formation of a yellow precipitate.
-
The precipitate is filtered and washed twice with a saturated aqueous solution of NaHCO3 to neutralize any remaining acid.
-
The resulting yellow solid is dissolved in toluene and recrystallized to yield yellow crystals.[2]
Synthesis of Substituted Thioxanthone Derivatives
Derivatives of 2-bromo-9H-thioxanthene are often synthesized via cross-coupling reactions, such as the Suzuki coupling, to introduce various functional groups.
Experimental Protocol for Suzuki Coupling:
-
2-Bromo-7-isopropyl-9H-thioxanthen-9-one (66 mg, 0.2 mmol) is added to a 10 mL sealed tube with 1 mL of toluene.
-
A boronic acid or ester derivative (e.g., 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 52 mg, 0.22 mmol) and 0.5 mL of 1 M Na2CO3 in water are added.
-
Tetrakis(triphenylphosphine)palladium(0) (12 mg, 0.01 mmol) is added along with 0.5 mL of ethanol.
-
The reaction mixture undergoes three freeze-pump-thaw cycles to remove dissolved gases.
-
The sealed tube is then slowly heated to 90 °C.
-
After the reaction is complete, the product is purified by column chromatography.[3]
Table 1: Synthesis of 2-bromo-9H-thioxanthene Derivatives
| Derivative | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Dibromo-9H-Thioxanthene-9-One | Thioxanthen-9-one | Bromine, Acetic Acid | Toluene | 51 | - | [2] |
| 2-Isopropyl-7-(4-methoxyphenyl)-9H-thioxanthen-9-one | 2-Bromo-7-isopropyl-9H-thioxanthen-9-one | 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(PPh3)4, Na2CO3 | Toluene/Ethanol | - | - | [3] |
| 2-Isopropyl-7-(thiophen-2-yl)-9H-thioxanthen-9-one | 2-Bromo-7-isopropyl-9H-thioxanthen-9-one | 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane, Pd(PPh3)4, Na2CO3 | Toluene/Ethanol | - | - | [3] |
Applications in Photopolymerization
Derivatives of 2-bromo-9H-thioxanthene have emerged as highly efficient photoinitiators for both free-radical and cationic polymerization, particularly for applications in two-photon polymerization and 3D printing. Their high molar extinction coefficients in the visible light range make them suitable for use with LED light sources.[4]
Mechanism of Photoinitiation
Upon absorption of light, the thioxanthone derivative is excited to a singlet state, which then undergoes intersystem crossing to a triplet state. The triplet state can then interact with a co-initiator (e.g., an amine) to generate free radicals that initiate the polymerization of monomers like acrylates.
References
- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 4. researchgate.net [researchgate.net]
Mechanism of action for thioxanthene-based compounds in biological systems
< A Technical Guide: The Core Mechanism of Action of Thioxanthene-Based Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thioxanthene-based compounds are a significant class of typical antipsychotic agents used in the management of schizophrenia and other psychotic disorders. Their therapeutic efficacy is primarily attributed to their potent antagonism of dopamine D2 receptors within the central nervous system. However, their pharmacological profile is complex, involving interactions with a range of other neurotransmitter receptors, which contributes to both their therapeutic effects and side-effect profiles. This technical guide provides an in-depth exploration of the mechanism of action of thioxanthene-based compounds, detailing their molecular interactions, impact on signaling pathways, and the experimental methodologies used for their characterization.
Introduction to Thioxanthenes
Thioxanthenes are a class of drugs chemically related to the phenothiazines, with the major structural difference being the substitution of a carbon atom for the nitrogen at position 10 in the central tricyclic ring.[1] This structural feature results in the potential for geometric isomerism (cis and trans isomers), with the cis(Z)-isomers generally exhibiting greater neuroleptic activity.[2] Prominent members of this class include chlorprothixene, clopenthixol, flupenthixol, thiothixene, and zuclopenthixol.[1] While effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, their use can be associated with extrapyramidal side effects.[3]
Core Mechanism of Action: Dopamine Receptor Antagonism
The principal mechanism of action for thioxanthene-based antipsychotics is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5][6] The "dopamine hypothesis of schizophrenia" posits that hyperactivity in this pathway is a key contributor to the positive symptoms of the disorder.[7][8] By antagonizing D2 receptors, thioxanthenes reduce the excessive dopaminergic signaling, thereby alleviating these symptoms.[4] The antipsychotic potency of these drugs is strongly correlated with their affinity for the D2 receptor.[9]
Thioxanthenes also exhibit affinity for other dopamine receptor subtypes, including D1, D3, D4, and D5, although their binding to D2 receptors is generally the most pronounced.[10][11] Blockade of D2 receptors in other dopamine pathways, such as the nigrostriatal and tuberoinfundibular pathways, is associated with the emergence of extrapyramidal symptoms and elevated prolactin levels, respectively.[3]
Impact on Other Neurotransmitter Systems
Beyond the dopaminergic system, thioxanthenes interact with a variety of other neurotransmitter receptors, which modulates their therapeutic and side-effect profiles:
-
Serotonin (5-HT) Receptors: Many thioxanthenes, such as thiothixene and zuclopenthixol, are antagonists at 5-HT2A receptors.[10][11] This action is thought to contribute to anxiolytic and antidepressant effects and may mitigate some of the extrapyramidal side effects caused by D2 blockade.[10]
-
Adrenergic Receptors: Antagonism at alpha-1 adrenergic receptors is a common feature of thioxanthenes and can lead to side effects such as orthostatic hypotension and sedation.[4]
-
Histamine Receptors: Blockade of H1 histamine receptors is responsible for the sedative and weight-gain-inducing effects observed with some thioxanthene compounds.[4][10]
-
Muscarinic Acetylcholine Receptors: While generally having lower affinity for muscarinic receptors compared to some other antipsychotics, any anticholinergic activity can contribute to side effects like dry mouth, blurred vision, and constipation.[10]
Quantitative Data: Receptor Binding Affinities
The following tables summarize the in vitro receptor binding affinities (Ki values in nM) of several common thioxanthene-based compounds for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D5 |
| Chlorprothixene | 18[12][13] | 2.96[12][13] | 4.56[12][13] | 9[12][13] |
| Flupentixol | High Affinity[14] | High Affinity[14] | High Affinity[14] | Lower Affinity[14] |
| Thiothixene | 0.12[10] | - | - | - |
| Zuclopenthixol | 9.8[15] | 1.5[15] | - | - |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| Chlorprothixene | 9.4[12] | - | 3[12][16] | 5.6[12][16] |
| Flupentixol | High Affinity[17] | Binds[17] | - | - |
| Thiothixene | Binds[10] | - | - | - |
| Zuclopenthixol | High Affinity[11][18] | - | - | - |
Table 3: Other Receptor Binding Affinities (Ki, nM)
| Compound | Alpha-1 Adrenergic | H1 Histamine | Muscarinic |
| Chlorprothixene | - | 3.75[12][13] | - |
| Flupentixol | Binds[17] | Weak Affinity[14] | No Affinity[14] |
| Thiothixene | Binds[10] | Binds[10] | Binds[10] |
| Zuclopenthixol | High Affinity[11][18] | Weak Affinity[19] | No Affinity[19] |
Signaling Pathways
Dopamine D2 Receptor Signaling
Thioxanthenes act as antagonists at D2 receptors, which are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[20] In the absence of an antagonist, dopamine binding to D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9] Thioxanthene binding prevents this dopamine-mediated inhibition, thereby modulating downstream signaling cascades.
References
- 1. Thioxanthene - Wikipedia [en.wikipedia.org]
- 2. Thioxanthenes | Encyclopedia MDPI [encyclopedia.pub]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 5. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Chlorprothixene | Dopamine Receptor | Histamine Receptor | TargetMol [targetmol.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Zuclopenthixol | MedPath [trial.medpath.com]
- 19. Zuclopenthixol - Wikipedia [en.wikipedia.org]
- 20. epub.uni-regensburg.de [epub.uni-regensburg.de]
Measuring the Quantum Yield of 2-Bromo-9H-Thioxanthene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of photons emitted to photons absorbed. For novel compounds such as 2-bromo-9H-thioxanthene, determining the quantum yield is essential for evaluating its potential in applications ranging from photosensitizers in photodynamic therapy to fluorescent probes in bioimaging. This technical guide provides a comprehensive overview of the principles and a detailed experimental protocol for measuring the fluorescence quantum yield of 2-bromo-9H-thioxanthene using the relative method, the most common and accessible technique. As the specific photophysical properties of 2-bromo-9H-thioxanthene are not extensively documented in publicly available literature, this guide focuses on the methodology, using the well-characterized quinine sulfate as a standard for illustrative purposes.
Introduction to Fluorescence Quantum Yield
When a molecule absorbs a photon of light, it is promoted to an electronically excited state. The molecule can then return to the ground state through various radiative and non-radiative pathways. Fluorescence is the radiative process of emitting a photon from a singlet excited state. The quantum yield is a measure of the efficiency of this fluorescence process.[1] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, while a value of 0 indicates a completely non-fluorescent compound.
The quantum yield is influenced by the molecular structure of the fluorophore and its environment, including the solvent, temperature, and the presence of quenchers. Therefore, accurate and reproducible quantum yield measurements are crucial for characterizing fluorescent compounds.
The Relative Method for Quantum Yield Determination
The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[2][3][4][5] This method is widely used due to its simplicity and the availability of commercial spectrofluorometers.
The fundamental equation for calculating the relative quantum yield is:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R denote the sample and the reference, respectively.
To improve accuracy and minimize errors, a comparative method is often employed. This involves preparing a series of solutions of varying concentrations for both the sample and the reference. The integrated fluorescence intensity is then plotted against the absorbance for each series. The slope (gradient) of the resulting linear fit is used in the calculation.[6][7]
The equation then becomes:
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)
Where:
-
Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
Experimental Protocol: Measurement of 2-Bromo-9H-Thioxanthene Quantum Yield
This protocol outlines the step-by-step procedure for determining the fluorescence quantum yield of 2-bromo-9H-thioxanthene using quinine sulfate as a reference standard.
Materials and Equipment
-
Sample: 2-bromo-9H-thioxanthene
-
Quantum Yield Standard: Quinine sulfate dihydrate
-
Solvent: A high-purity, spectroscopic grade solvent that dissolves both the sample and the standard. For quinine sulfate, 0.1 M sulfuric acid is commonly used. The same solvent should be used for both the sample and the standard if possible to eliminate the need for refractive index correction.
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Preparation of Stock Solutions
-
Reference Stock Solution (Quinine Sulfate): Accurately weigh a known amount of quinine sulfate dihydrate and dissolve it in 0.1 M sulfuric acid to prepare a stock solution of approximately 10-4 M.
-
Sample Stock Solution (2-Bromo-9H-Thioxanthene): Accurately weigh a known amount of 2-bromo-9H-thioxanthene and dissolve it in a suitable solvent to prepare a stock solution of a similar concentration to the reference.
Determination of Excitation Wavelength
-
Measure the absorbance spectrum of a dilute solution of 2-bromo-9H-thioxanthene to identify its absorption maxima.
-
Measure the absorbance spectrum of the quinine sulfate solution.
-
Choose an excitation wavelength at which both the sample and the standard have significant absorbance, preferably in a region where the absorbance spectra overlap. For quinine sulfate, a common excitation wavelength is 350 nm.[8]
Preparation of Working Solutions
Prepare a series of at least five dilutions from both the sample and reference stock solutions. The absorbance of these working solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]
Absorbance and Fluorescence Measurements
-
Absorbance Measurement: For each working solution (both sample and reference), measure the absorbance at the selected excitation wavelength using the UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each working solution, record the fluorescence emission spectrum over the appropriate wavelength range. Ensure that the entire emission band is captured.
-
It is crucial to keep the experimental parameters (e.g., excitation and emission slit widths) constant for all measurements.
-
Data Analysis
-
Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
Plot the Data: For both the sample and the reference, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine the Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line.
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of 2-bromo-9H-thioxanthene:
ΦSample = ΦReference * (GradSample / GradReference) * (nSample Solvent2 / nReference Solvent2)
-
The accepted quantum yield for quinine sulfate in 0.1 M H2SO4 is approximately 0.546.
-
If the same solvent is used for both the sample and the reference, the refractive index term (nSample Solvent2 / nReference Solvent2) becomes 1.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison and analysis.
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Reference (Quinine Sulfate) | |||
| Dilution 1 | |||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 | |||
| Sample (2-Bromo-9H-Thioxanthene) | |||
| Dilution 1 | |||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 |
Visualizations
Jablonski Diagram
The Jablonski diagram illustrates the electronic transitions that occur in a molecule during absorption and fluorescence.
Caption: Jablonski diagram illustrating electronic transitions.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure for determining the relative quantum yield.
Caption: Experimental workflow for relative quantum yield measurement.
Conclusion
References
- 1. 'estimation of quinine sulphate by fluorescence spectroscopy with recordings' with you | PPTX [slideshare.net]
- 2. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 3. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dreem.openfluor.org [dreem.openfluor.org]
- 5. Interaction of quinine sulfate with anionic micelles of sodium dodecylsulfate: A time-resolved fluorescence spectroscopy at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excited-State Dynamics of Quinine Sulfate and Its Di-Cation Doped in Polyvinyl Alcohol Thin Films Near Silver Nanostructure Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iss.com [iss.com]
- 8. Quinine Sulfate Fluorescent Reference Standard [sigmaaldrich.com]
An In-depth Technical Guide to the Thermal Stability of 2-bromothioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal stability of 2-bromothioxanthen-9-one. Due to the limited availability of direct experimental data on the thermal decomposition of this specific compound, this paper also draws inferences from the known properties of its parent compound, thioxanthen-9-one, and general principles of chemical stability.
Introduction to 2-bromothioxanthen-9-one
2-bromothioxanthen-9-one is a halogenated derivative of thioxanthen-9-one. The thioxanthen-9-one core is a sulfur-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. The introduction of a bromine atom at the 2-position can significantly influence the molecule's electronic properties, reactivity, and, consequently, its thermal stability. Understanding the thermal behavior of 2-bromothioxanthen-9-one is crucial for its application in high-temperature reactions, formulation processes, and for ensuring its safe handling and storage.
Physicochemical Properties
A summary of the known physicochemical properties of 2-bromothioxanthen-9-one and its parent compound, thioxanthen-9-one, is presented below. This comparative data provides a baseline for understanding the potential impact of the bromo-substituent.
Table 1: Physicochemical Properties of 2-bromothioxanthen-9-one
| Property | Value | Reference |
| Molecular Formula | C₁₃H₇BrOS | [1][2] |
| Molecular Weight | 291.16 g/mol | [1][2] |
| CAS Number | 20077-10-5 | [1][2] |
| Melting Point | 164 - 168 °C | [1] |
| Appearance | White to orange to green powder/crystal | [1] |
Table 2: Physicochemical Properties of Thioxanthen-9-one (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈OS | [3] |
| Molecular Weight | 212.27 g/mol | [3] |
| CAS Number | 492-22-8 | [1][3] |
| Melting Point | 210 - 213 °C | [1][4] |
| Boiling Point | 371 - 373 °C @ 715 mmHg | [1][4] |
| Stability | Stable. Incompatible with strong oxidizing agents. | [1][5] |
Inferred Thermal Stability of 2-bromothioxanthen-9-one
-
Stability of the Parent Compound: Thioxanthen-9-one is reported to be a stable compound with a high melting and boiling point.[1][4][5] This suggests that the core heterocyclic structure is thermally robust.
-
Effect of Halogenation: The introduction of a bromine atom onto the aromatic ring is not expected to dramatically decrease the thermal stability. C-Br bonds are generally strong, and their presence on an aromatic system often enhances thermal stability compared to aliphatic C-Br bonds.
-
Qualitative Experimental Evidence: A study on the synthesis of Schiff base derivatives of 2-bromothioxanthen-9-one reports refluxing the compound for 8-10 hours in absolute ethanol with a few drops of glacial acetic acid.[6] The boiling point of ethanol is approximately 78 °C. The stability of 2-bromothioxanthen-9-one under these conditions for an extended period provides qualitative evidence of its thermal robustness at least up to this temperature.
Based on this information, it is reasonable to infer that 2-bromothioxanthen-9-one possesses good thermal stability, likely decomposing at temperatures significantly above its melting point. However, empirical determination of its decomposition profile is essential for critical applications.
Experimental Protocols for Thermal Stability Analysis
To definitively determine the thermal stability of 2-bromothioxanthen-9-one, the following standard experimental techniques are recommended.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify mass loss at different stages.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-bromothioxanthen-9-one into a ceramic or aluminum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve. The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine melting point, glass transitions, and exothermic or endothermic decomposition events.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-bromothioxanthen-9-one into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will indicate melting, while sharp exothermic peaks at higher temperatures can indicate decomposition.
Visualized Experimental Workflows
The logical flow of the experimental procedures for TGA and DSC can be visualized as follows:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While direct, quantitative data on the thermal stability of 2-bromothioxanthen-9-one is currently lacking in published literature, a qualitative assessment based on the stability of the parent thioxanthen-9-one structure and evidence from synthetic procedures suggests that it is a thermally stable compound. For applications requiring a precise understanding of its thermal limits, it is imperative to conduct empirical studies using standard thermal analysis techniques such as TGA and DSC. The protocols and workflows provided in this guide offer a robust framework for such an investigation. This will ensure the safe and effective use of 2-bromothioxanthen-9-one in research, development, and manufacturing processes.
References
- 1. Thioxanthen-9-one | 492-22-8 [chemicalbook.com]
- 2. Thioxanthen-9-one | 492-22-8 | Benchchem [benchchem.com]
- 3. Thioxanthone | C13H8OS | CID 10295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thioxanthen-9-one 97 492-22-8 [sigmaaldrich.com]
- 5. 492-22-8 CAS MSDS (Thioxanthen-9-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
The Advent of Thioxanthenes: A Technical Guide to Their Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Scaffold for Neuroleptic Activity
The story of thioxanthene compounds is intrinsically linked to the preceding success of the phenothiazines, the first class of effective antipsychotic agents. Following the revolutionary introduction of chlorpromazine in the 1950s, a new era of psychopharmacology began, prompting an intensive search for structurally related compounds with improved efficacy and tolerability. Thioxanthenes emerged from this pursuit as a closely related chemical class, distinguished by the substitution of the nitrogen atom in the central ring of the phenothiazine scaffold with a carbon atom, which is double-bonded to the side chain.[1][2] This seemingly minor structural modification gave rise to a new class of neuroleptics with a distinct pharmacological profile.
Intensive research into the synthesis and pharmacological properties of thioxanthenes commenced in the late 1950s.[3] These "carbon-analogues" of phenothiazines were initially developed with the hope of mitigating some of the toxic effects associated with chlorpromazine.[3] This guide provides a comprehensive technical overview of the discovery, history, and key experimental methodologies related to thioxanthene compounds, intended for professionals in the fields of research, science, and drug development.
The Dawn of Discovery: From Chemical Synthesis to Antipsychotic Breakthrough
The development of thioxanthenes was a logical progression from the established structure-activity relationships of phenothiazines. Researchers hypothesized that replacing the nitrogen atom at position 10 of the phenothiazine ring with a carbon atom could alter the compound's three-dimensional structure and, consequently, its interaction with biological targets.
The first thioxanthene to be synthesized and brought to the market was chlorprothixene in 1959 by the Danish pharmaceutical company Lundbeck.[4][5] This marked the clinical debut of the thioxanthene class. Following this, a series of more potent derivatives were introduced, including clopenthixol in 1961, and later thiothixene and flupentixol .[3]
A critical finding in the early development of thioxanthenes was the significance of geometric isomerism. The double bond connecting the side chain to the tricyclic ring system results in the existence of cis (Z) and trans (E) isomers. It was discovered that the cis (Z) isomer is the therapeutically active form, exhibiting significantly greater neuroleptic potency.[3] This stereospecificity of action underscored the importance of the spatial arrangement of the side chain for effective interaction with its biological target.
Elucidating the Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action for the antipsychotic effects of thioxanthene compounds is their ability to act as antagonists at dopamine D2 receptors in the brain.[2][6] By blocking these receptors, particularly in the mesolimbic pathway, thioxanthenes are thought to reduce the excessive dopaminergic neurotransmission that is hypothesized to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]
In addition to their high affinity for D2 receptors, many thioxanthenes also interact with a range of other neurotransmitter receptors, including dopamine D1, serotonin (5-HT), histamine (H1), and muscarinic acetylcholine receptors.[7][8] This broader receptor binding profile contributes to both their therapeutic effects and their side-effect profiles, such as sedation (H1 antagonism) and anticholinergic effects (muscarinic antagonism).
Quantitative Data Summary
The following tables summarize key quantitative data for prominent thioxanthene compounds, providing a basis for comparison of their pharmacological and clinical properties.
Table 1: Receptor Binding Affinities of Key Thioxanthene Compounds (Ki in nM)
| Compound | D2 | D1 | 5-HT2A | H1 | M1 | α1 |
| Chlorprothixene | 10.9 | 18 | 3.5 | 3.7 | 17 | 1.6 |
| Flupentixol | 0.89 | 1.1 | 12 | 20 | >1000 | 18 |
| Thiothixene | 1.0 | 10 | 10 | 10 | 100 | 10 |
| Zuclopenthixol | 1.1 | 1.4 | 14 | 20 | >1000 | 18 |
Note: Lower Ki values indicate higher binding affinity. Data compiled from various sources and databases; values can vary between studies.
Table 2: Comparative Clinical Potency of Thioxanthene Antipsychotics
| Compound | Approximate Chlorpromazine 50 mg Equivalent Dose (mg) |
| Chlorprothixene | 50 |
| Fluphenazine (related phenothiazine for comparison) | 1 |
| Haloperidol (butyrophenone for comparison) | 1 |
| Perphenazine (related phenothiazine for comparison) | 4 |
| Thiothixene | 3 |
Source: Adapted from CPNP Antipsychotic Dose Equivalents.[9]
Key Experimental Protocols
General Synthesis of the Thioxanthene Nucleus (Example: Chlorprothixene)
The synthesis of chlorprothixene provides a representative example of the general chemical approach to creating thioxanthene derivatives.
Step 1: Synthesis of 2-(4-chlorophenylthio)benzoic acid 2-mercaptobenzoic acid is reacted with 1-bromo-4-chlorobenzene.[10]
Step 2: Formation of the Acid Chloride The resulting 2-(4-chlorophenylthio)benzoic acid is treated with phosphorus pentachloride to form the corresponding acid chloride.[10]
Step 3: Intramolecular Cyclization In the presence of a Lewis acid catalyst such as aluminum chloride, the acid chloride undergoes an intramolecular Friedel-Crafts acylation to yield 2-chlorothioxanthone.[10]
Step 4: Grignard Reaction 2-chlorothioxanthone is reacted with 3-dimethylaminopropylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol intermediate.[10]
Step 5: Dehydration The tertiary alcohol is dehydrated to form the exocyclic double bond. This can be achieved by acylation of the hydroxyl group with acetyl chloride, followed by pyrolysis of the resulting acetate to yield chlorprothixene.[10]
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of a thioxanthene compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
-
Test compound (thioxanthene derivative) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or unlabeled spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Incubation: To each well, add the cell membrane preparation, the radioligand ([3H]-Spiperone), and either buffer (for total binding), the non-specific binding control, or the test compound at a specific concentration.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
Thioxanthenes exert their primary effect by blocking the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to the Gi/o family of G proteins. Antagonism of this receptor inhibits the downstream signaling cascade.
Caption: Dopamine D2 Receptor Antagonism by Thioxanthenes.
General Workflow for Thioxanthene Antipsychotic Discovery
The discovery and development of thioxanthene antipsychotics followed a systematic workflow, beginning with chemical synthesis and progressing through various stages of pharmacological and clinical evaluation.
Caption: Thioxanthene Drug Discovery and Development Workflow.
Conclusion and Future Directions
The discovery of thioxanthene compounds represents a significant milestone in the history of psychopharmacology. Building on the foundation laid by the phenothiazines, the thioxanthenes provided a new chemical scaffold for the development of effective antipsychotic agents. The elucidation of their mechanism of action, centered on dopamine D2 receptor antagonism, has profoundly influenced our understanding of the neurobiology of psychosis.
While the use of typical antipsychotics, including the thioxanthenes, has evolved with the advent of atypical agents, they remain valuable tools in the therapeutic armamentarium. Ongoing research continues to explore the nuanced pharmacology of these compounds and their potential for new applications. The legacy of the thioxanthenes serves as a testament to the power of medicinal chemistry and rational drug design in addressing complex neurological disorders.
References
- 1. cfdm.de [cfdm.de]
- 2. List of Thioxanthenes - Drugs.com [drugs.com]
- 3. Thiothixene-d8 | 5591-45-7 | FAA59145 | Biosynth [biosynth.com]
- 4. Chlorprothixene - Wikipedia [en.wikipedia.org]
- 5. The structure of thiothixene - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. Data-Driven Taxonomy for Antipsychotic Medication: A New Classification System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TIOTIXENE or THIOTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. thecarlatreport.com [thecarlatreport.com]
- 10. CHLORPROTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Methodological & Application
Application Notes and Protocols for 2-bromo-9H-thioxanthene as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioxanthone and its derivatives are a well-established class of Type II photoinitiators, widely utilized in free-radical and cationic photopolymerization processes. These compounds are characterized by their excellent absorption in the near-UV range and their ability to generate initiating radicals through interaction with a co-initiator upon exposure to light. This document provides detailed application notes and protocols for the use of 2-bromo-9H-thioxanthene, specifically its more commonly used oxidized form, 2-bromo-9H-thioxanthen-9-one, as a photoinitiator. The bromine substitution on the thioxanthone core can enhance intersystem crossing to the reactive triplet state and extend the absorption spectrum, making it a versatile initiator for various applications, including the development of biocompatible materials relevant to drug development.[1]
Physicochemical Properties of 2-bromo-9H-thioxanthen-9-one
The following table summarizes the key physicochemical properties of 2-bromo-9H-thioxanthen-9-one.
| Property | Value | Reference |
| IUPAC Name | 2-bromothioxanthen-9-one | [2] |
| CAS Number | 20077-10-5 | |
| Molecular Formula | C₁₃H₇BrOS | [2] |
| Molecular Weight | 291.16 g/mol | [2] |
| Melting Point | 166 °C | [3] |
| Appearance | Solid | |
| Purity | Typically ≥95% |
Performance Data of Thioxanthone-Based Photoinitiating Systems
Quantitative performance data for 2-bromo-9H-thioxanthen-9-one is not extensively available in the public domain. However, the following table presents representative data for thioxanthone derivatives in the photopolymerization of acrylate monomers, which can be used as a general guideline. Performance is highly dependent on the specific monomer, co-initiator, and light source used.
| Photoinitiator System | Monomer | Light Source | Final Conversion (%) | Reference |
| Amine-substituted Thioxanthone / Bromide / Amine | Acrylate | LED (420, 455, 470 nm) | ~35-45 | [4] |
| Glycine-functionalized Thioxanthone / Amine | Acrylate | Not Specified | Increased efficiency with amine | [5] |
| Acrylate-functionalized Thioxanthone | HDDA, TMPTA, PETA | Xenon Lamp (>400 nm) | Not Specified (successful initiation) | [6] |
HDDA: 1,6-hexanedioldiacrylate, TMPTA: Trimethylolpropane triacrylate, PETA: Pentaerythritol triacrylate
Experimental Protocols
Protocol 1: Free-Radical Polymerization of an Acrylate Monomer
This protocol describes a general procedure for the free-radical polymerization of an acrylate monomer using a 2-bromo-9H-thioxanthen-9-one-based photoinitiating system.
Materials:
-
2-bromo-9H-thioxanthen-9-one
-
Co-initiator (e.g., N-methyldiethanolamine (MDEA) or ethyl 4-(dimethylamino)benzoate (EDAB))
-
Monomer (e.g., Trimethylolpropane triacrylate (TMPTA))
-
Solvent (if required, e.g., tetrahydrofuran (THF))
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
UV/Vis light source (e.g., LED with emission at ~405 nm)
-
Radiometer to measure light intensity
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
Schlenk line or glovebox for inert atmosphere control
-
Real-time monitoring equipment (e.g., FT-IR spectrometer)
Procedure:
-
Preparation of the Formulation:
-
In a reaction vessel, dissolve 2-bromo-9H-thioxanthen-9-one in the monomer (TMPTA) to a final concentration of 0.1-1.0% (w/w).
-
Add the co-initiator (MDEA or EDAB) to the mixture. The concentration of the co-initiator is typically in the range of 1.0-3.0% (w/w).
-
If a solvent is used, ensure all components are fully dissolved.
-
Stir the mixture in the dark until a homogeneous solution is obtained.
-
-
Inert Atmosphere:
-
Purge the formulation with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Photopolymerization:
-
Place the reaction vessel under the light source at a fixed distance.
-
Measure the light intensity at the sample surface using a radiometer. A typical intensity is in the range of 10-100 mW/cm².
-
Irradiate the sample for a specified time (e.g., 60-300 seconds). The progress of the polymerization can be monitored in real-time by observing the decrease in the acrylate C=C bond absorption peak (around 1635 cm⁻¹) using FT-IR spectroscopy.[7]
-
-
Characterization of the Polymer:
-
After irradiation, the conversion of the monomer can be calculated from the FT-IR data.
-
The physical properties of the resulting polymer (e.g., hardness, tackiness) can be assessed.
-
Further analysis, such as gel permeation chromatography (GPC) for molecular weight determination, can be performed.
-
Visualizations
Photoinitiation Mechanism
The following diagram illustrates the general mechanism of a Type II photoinitiator like 2-bromo-9H-thioxanthen-9-one.
Caption: General mechanism of Type II photoinitiation.
Experimental Workflow
The diagram below outlines the typical workflow for a photopolymerization experiment.
Caption: Typical experimental workflow for photopolymerization.
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV light sources can be harmful to the eyes and skin. Use appropriate shielding and wear UV-protective eyewear.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-10-thiaxanthenone | C13H7BrOS | CID 318101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-bromo-9H-thioxanthen-9-one | CAS#:20077-10-5 | Chemsrc [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light [mdpi.com]
- 6. Thioxanthone based one-component polymerizable visible light photoinitiator for free radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-bromo-9H-thioxanthene in Organic Electronics and OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-9H-thioxanthene is a halogenated derivative of the thioxanthene core structure. The thioxanthene moiety, a sulfur-containing analogue of xanthene, has garnered interest in the field of organic electronics due to its rigid, electron-rich tricyclic system which can be functionalized to tune its electronic properties. The presence of a bromine atom at the 2-position provides a reactive site for carbon-carbon and carbon-nitrogen bond formation through common cross-coupling reactions, making 2-bromo-9H-thioxanthene a potential building block for the synthesis of novel organic semiconductors. These materials can be tailored for use as hosts, emitters, or charge-transporting materials in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.
While direct applications and detailed device performance data for materials synthesized specifically from 2-bromo-9H-thioxanthene are not extensively reported in publicly available literature, this document provides an overview of the potential applications based on the known chemistry of thioxanthene derivatives and general protocols for the synthesis and device fabrication.
Potential Applications in Organic Electronics and OLEDs
The thioxanthene scaffold can be functionalized to create materials with specific charge transport or emissive properties. The bromine atom on 2-bromo-9H-thioxanthene serves as a versatile handle for introducing various functional groups through well-established synthetic methodologies.
1. Host Materials for Phosphorescent OLEDs (PhOLEDs): Thioxanthene derivatives can be designed to have high triplet energies, a crucial requirement for host materials in PhOLEDs to ensure efficient energy transfer to the phosphorescent dopant. By attaching wide bandgap moieties to the thioxanthene core via the bromo position, it is possible to create host materials that confine the excitons on the guest emitter, leading to high-efficiency electroluminescence.
2. Hole Transporting Materials (HTMs): The electron-rich nature of the thioxanthene core suggests its potential in designing hole-transporting materials. Functionalization with hole-transporting units, such as triarylamines, at the 2-position could lead to materials with suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection and transport from the anode to the emissive layer.
3. Emitter Materials: By extending the conjugation of the thioxanthene core through reactions at the bromine site, it is possible to develop new fluorescent or phosphorescent emitters. The emission color can be tuned by carefully selecting the appended chemical groups.
Experimental Protocols
The following are generalized experimental protocols for the key synthetic transformations that can be applied to 2-bromo-9H-thioxanthene to synthesize functional materials for organic electronics.
Protocol 1: Suzuki Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 2-position of the thioxanthene core.
Diagram of Suzuki Coupling Workflow:
Caption: General workflow for the Suzuki cross-coupling reaction.
Materials:
-
2-bromo-9H-thioxanthene
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-9H-thioxanthene (1.0 eq.), the arylboronic acid/ester (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-9H-thioxanthene derivative.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine functionality at the 2-position of the thioxanthene core.
Diagram of Buchwald-Hartwig Amination Workflow:
Caption: General workflow for the Buchwald-Hartwig amination.
Materials:
-
2-bromo-9H-thioxanthene
-
Primary or secondary amine
-
Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂])
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (0.01-0.05 eq.), the phosphine ligand (0.01-0.1 eq.), and the base (1.2-2.0 eq.) to a Schlenk flask.
-
Add 2-bromo-9H-thioxanthene (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 2-amino-9H-thioxanthene derivative.
Device Fabrication Protocol: A General Approach for OLEDs
The following is a generalized protocol for the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum environment. The specific materials and layer thicknesses will depend on the target device architecture and the properties of the synthesized thioxanthene derivative.
Diagram of OLED Fabrication Workflow:
Caption: General workflow for OLED fabrication.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML - including the synthesized thioxanthene derivative), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or Oxygen plasma cleaner
-
Encapsulation materials (e.g., UV-curable epoxy, glass lid)
-
Device characterization equipment (source measure unit, photometer/spectrometer)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in ultrasonic baths of detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-Ozone or oxygen plasma to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially by thermal evaporation. A typical device structure would be:
-
HIL (e.g., HAT-CN, ~10 nm)
-
HTL (e.g., NPB, ~40 nm)
-
EML (e.g., Thioxanthene derivative as host doped with an emitter, or as the emitter itself, ~20 nm)
-
ETL (e.g., TPBi, ~30 nm)
-
EIL (e.g., LiF, ~1 nm)
-
-
The deposition rates and thicknesses should be carefully controlled using quartz crystal microbalances.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from oxygen and moisture.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated OLED.
-
Data Presentation
As no specific quantitative data for devices based on materials directly synthesized from 2-bromo-9H-thioxanthene is available, a template for data presentation is provided below. Researchers who successfully synthesize and characterize such materials can use this structure to report their findings.
Table 1: Photophysical and Electrochemical Properties of Thioxanthene Derivatives
| Compound ID | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) |
| TX-Derivative 1 | ||||||
| TX-Derivative 2 | ||||||
| ... |
Table 2: OLED Device Performance Data
| Device ID | EML Composition | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE (x, y) |
| Device 1 | Host: TX-Derivative 1Guest: Emitter A | ||||||
| Device 2 | Host: Host BGuest: TX-Derivative 2 | ||||||
| ... |
Conclusion
2-bromo-9H-thioxanthene represents a promising, yet underexplored, platform for the development of novel materials for organic electronics. Its thioxanthene core provides a robust electronic framework, while the bromo-functionality allows for versatile synthetic modifications. The protocols and data presentation formats provided herein offer a roadmap for researchers to explore the potential of 2-bromo-9H-thioxanthene derivatives in OLEDs and other organic electronic applications. Further research is needed to synthesize and characterize materials derived from this precursor and to evaluate their performance in electronic devices to fully unlock their potential.
The Pivotal Role of 2-Bromo-9H-thioxanthene in Medicinal Chemistry and Drug Discovery: Applications and Protocols
Introduction
2-Bromo-9H-thioxanthene, a halogenated derivative of the thioxanthene scaffold, serves as a crucial starting material and molecular framework in the field of medicinal chemistry. The inherent physicochemical properties of the thioxanthene core, characterized by its tricyclic structure containing a sulfur atom, coupled with the strategic placement of a bromine atom, provide a versatile platform for the synthesis of a diverse array of bioactive molecules. This document outlines the significant applications of 2-bromo-9H-thioxanthene in drug discovery, with a focus on its utility in developing novel therapeutic agents. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also provided for researchers, scientists, and drug development professionals.
The thioxanthene class of compounds has historically been significant in the development of antipsychotic medications. The therapeutic effect of these agents is primarily attributed to their ability to antagonize dopamine D2 receptors in the central nervous system. Beyond their application in psychiatry, recent research has unveiled the potential of thioxanthene derivatives in other therapeutic areas, including oncology, inflammation, and infectious diseases. The bromine atom at the 2-position of the 2-bromo-9H-thioxanthene molecule offers a reactive handle for medicinal chemists to introduce various substituents and modulate the pharmacological profile of the resulting compounds.
Application Notes
The 2-bromo-9H-thioxanthene scaffold is a cornerstone for the development of compounds targeting a range of biological pathways. Its derivatives have been primarily investigated for their potential as anticancer and antipsychotic agents.
Anticancer Applications
Derivatives of the thioxanthene nucleus have demonstrated promising antiproliferative activity against various cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and interference with cellular metabolism. While specific quantitative data for derivatives of 2-bromo-9H-thioxanthene is emerging, studies on closely related thioxanthene analogs provide a strong rationale for its use in oncology drug discovery. For instance, certain thioxanthene derivatives have been shown to exhibit potent cytotoxic effects.
dot
Caption: Workflow for Anticancer Drug Discovery using 2-Bromo-9H-thioxanthene.
Antipsychotic and Neurological Applications
The thioxanthene scaffold is a well-established pharmacophore for dopamine D2 receptor antagonists, which are effective in the treatment of psychosis. The structural features of thioxanthene derivatives allow them to bind to the dopamine D2 receptor, thereby blocking the effects of excess dopamine in the brain. The development of novel thioxanthene-based antipsychotics aims to improve efficacy and reduce the side effects associated with earlier generations of these drugs.
dot
Caption: Mechanism of Action of Thioxanthene Derivatives as D2 Receptor Antagonists.
Quantitative Data Summary
While comprehensive quantitative data specifically for derivatives of 2-bromo-9H-thioxanthene remains an active area of research, the following table summarizes the biological activities of representative thioxanthene analogs from recent studies to highlight the potential of this scaffold.
| Compound ID | Cancer Cell Line | Activity Type | IC50 / GI50 (µM) | Reference |
| Tetracyclic Thioxanthene 1 | A375-C5 (Melanoma) | Antiproliferative | < 10 | [1] |
| Tetracyclic Thioxanthene 1 | MCF-7 (Breast) | Antiproliferative | < 10 | [1] |
| Tetracyclic Thioxanthene 1 | NCI-H460 (Lung) | Antiproliferative | < 10 | [1] |
| Tetracyclic Thioxanthene 2 | A375-C5 (Melanoma) | Antiproliferative | < 10 | [1] |
| Tetracyclic Thioxanthene 2 | MCF-7 (Breast) | Antiproliferative | < 10 | [1] |
| Tetracyclic Thioxanthene 2 | NCI-H460 (Lung) | Antiproliferative | < 10 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Bromo-9H-thioxanthen-9-ylidene Derivatives
This protocol outlines a general method for the synthesis of Schiff base derivatives from 2-bromo-9H-thioxanthen-9-one.
Materials:
-
2-bromo-9H-thioxanthen-9-one
-
Appropriate primary amine
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Iodine chamber for TLC visualization
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-9H-thioxanthen-9-one (1.0 mmol) in absolute ethanol (20 mL).
-
Add the desired primary amine (1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete (typically after 4-8 hours), allow the mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
dot
Caption: Synthetic Workflow for 2-Bromo-9H-thioxanthen-9-ylidene Derivatives.
Protocol 2: In Vitro Antiproliferative Activity Assessment using Sulforhodamine B (SRB) Assay
This protocol provides a detailed method for determining the cytotoxic effects of 2-bromo-9H-thioxanthene derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% (v/v) Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with distilled water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%) for each compound.
Protocol 3: Dopamine D2 Receptor Binding Assay
This protocol describes a radioligand binding assay to evaluate the affinity of 2-bromo-9H-thioxanthene derivatives for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding determinator (e.g., Haloperidol or Butaclamol)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound at various concentrations, the vehicle for total binding, or the non-specific binding determinator.
-
Radioligand Addition: Add the radioligand to all wells at a concentration close to its Kd.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC50 (concentration that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
2-Bromo-9H-thioxanthene represents a privileged scaffold in medicinal chemistry, offering a versatile starting point for the design and synthesis of novel therapeutic agents. Its derivatives have shown significant promise, particularly in the areas of oncology and neuroscience. The provided protocols offer a foundational framework for researchers to synthesize and evaluate new compounds based on this promising molecular architecture. Further exploration of the structure-activity relationships of 2-bromo-9H-thioxanthene derivatives is warranted to unlock their full therapeutic potential and to develop next-generation drugs with improved efficacy and safety profiles.
References
Experimental Protocol for Schiff Base Reaction with 2-Bromothioxanthone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Schiff bases derived from 2-bromothioxanthone. It includes a general reaction scheme, a step-by-step procedure, and characterization data for a series of synthesized compounds. Additionally, a potential signaling pathway associated with the anticancer activity of thioxanthone derivatives is illustrated.
Introduction
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. They are versatile ligands that can coordinate with various metal ions and have attracted significant interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Thioxanthones are a class of sulfur-containing heterocyclic compounds that have also demonstrated promising pharmacological activities, particularly as anticancer agents. The synthesis of Schiff bases from 2-bromothioxanthone combines these two important pharmacophores, leading to novel compounds with potential applications in drug discovery and development.
General Reaction Scheme
The synthesis of Schiff bases from 2-bromothioxanthone involves the condensation reaction between the ketone group of 2-bromothioxanthone and a primary amine in the presence of an acid catalyst, typically glacial acetic acid, in a suitable solvent such as absolute ethanol. The general reaction is depicted below:
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the synthesis of Schiff bases derived from 2-bromothioxanthone.
Materials:
-
2-Bromo-9H-thioxanthen-9-one
-
Various primary amines (e.g., benzene-1,2-diamine, 2-aminobenzothiazole, tryptophan)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
In a round-bottom flask, a mixture of 2-bromo-9H-thioxanthen-9-one (0.2 mmol) and the respective primary amine (0.2 mmol) is prepared in absolute ethanol (15 mL).[1]
-
To this mixture, a few drops (approximately 5) of glacial acetic acid are added as a catalyst.[1]
-
The reaction mixture is then refluxed for a period of 8 to 10 hours.[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.[1]
-
The precipitate formed is collected by filtration, washed with cold ethanol, and dried.[1]
-
The crude product is purified by recrystallization from ethanol to obtain the pure Schiff base.[1]
Data Presentation
The following table summarizes the quantitative data for a series of Schiff bases synthesized from 2-bromothioxanthone and various primary amines.
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | Color |
| 1 | Benzene-1,2-diamine | 30 | 67-69 | Brown Powder |
| 2 | 2-Aminobenzothiazole | 73 | 116-118 | Yellow Powder |
| 3 | Tryptophan | 19 | 98-100 | Yellow Precipitate |
Data sourced from the Journal of Chemical and Pharmaceutical Research.[1]
Spectral Data:
The synthesized compounds were characterized by various spectroscopic techniques. While the full spectra are not provided here, the referenced literature confirms characterization by FTIR, 1H NMR, and 13C NMR.[1] The formation of the Schiff base is typically confirmed by the appearance of a characteristic imine (C=N) stretching band in the FTIR spectrum and the presence of the azomethine proton signal in the 1H NMR spectrum.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of Schiff bases from 2-bromothioxanthone and a potential signaling pathway implicated in the anticancer activity of thioxanthone derivatives.
Caption: Experimental workflow for the synthesis of Schiff bases from 2-bromothioxanthone.
Caption: Potential mTOR signaling pathway targeted by thioxanthone derivatives.
References
Application Notes and Protocols: Utilizing 2-bromo-9H-thioxanthene and its Derivatives as Fluorescent Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of thioxanthene-based fluorescent probes in cellular imaging. While direct extensive data on 2-bromo-9H-thioxanthene as a fluorescent probe is limited, this document leverages data from closely related and structurally similar tetracyclic thioxanthene derivatives to provide representative applications and protocols.
Introduction
Thioxanthenes are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and bioimaging. Their rigid, planar structure often imparts favorable photophysical properties, making them attractive candidates for the development of fluorescent probes. 2-bromo-9H-thioxanthene serves as a versatile scaffold for the synthesis of novel probes for cellular imaging, allowing for the visualization of subcellular structures and dynamic cellular processes. The bromo-substituent offers a convenient handle for further chemical modifications to tune the probe's spectral properties, targeting specificity, and other functionalities.
Recent studies on tetracyclic thioxanthene derivatives have demonstrated their potential as both therapeutic agents and fluorescent imaging probes, highlighting the theranostic capabilities of this compound class. These derivatives have shown promise in selectively imaging cancer cells and have been evaluated for their cytotoxic effects.
Data Presentation
The following tables summarize the photophysical and cytotoxic properties of representative tetracyclic thioxanthene derivatives, which can be considered analogous to functionalized probes derived from a 2-bromo-9H-thioxanthene scaffold.
Table 1: Photophysical Properties of Representative Tetracyclic Thioxanthene Derivatives in DMSO
| Compound | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Derivative 11 | 472 | 1.8 x 10⁴ | 525 | 53 | 0.20 |
| Derivative 12 | 450 | 1.2 x 10⁴ | 510 | 60 | 0.05 |
| Derivative 13 | 465 | 1.5 x 10⁴ | 518 | 53 | 0.10 |
| Derivative 14 | 480 | 2.0 x 10⁴ | 530 | 50 | 0.15 |
Data is representative of tetracyclic thioxanthene derivatives as reported in scientific literature.
Table 2: Cytotoxicity (GI₅₀) of Representative Tetracyclic Thioxanthene Derivatives on Various Cancer Cell Lines [1]
| Compound | A375-C5 (Melanoma) (µM) | MCF-7 (Breast Adenocarcinoma) (µM) | NCI-H460 (Non-small Cell Lung Cancer) (µM) |
| Derivative 11 | 6.48 ± 0.88 | 6.39 ± 0.49 | 5.66 ± 0.89 |
| Derivative 12 | 38.77 ± 5.93 | 33.82 ± 1.61 | 31.19 ± 1.53 |
| Derivative 13 | 22.88 ± 3.75 | 18.85 ± 1.42 | 16.97 ± 3.12 |
| Derivative 14 | 8.02 ± 3.59 | 9.04 ± 0.89 | 10.64 ± 0.31 |
GI₅₀ is the concentration that causes 50% cell growth inhibition after 48 hours of continuous exposure.[1]
Experimental Protocols
The following are detailed protocols for key experiments related to the evaluation and application of thioxanthene-based fluorescent probes.
This protocol describes a general method for the synthesis of aminated tetracyclic thioxanthenes from a halo-thioxanthenone precursor, which is analogous to how a fluorescent probe could be derived from 2-bromo-9H-thioxanthen-9-one.[1]
Materials:
-
1-chloro-4-propoxy-9H-thioxanthen-9-one (or analogous 2-bromo-9H-thioxanthen-9-one)
-
Appropriate amine derivative (e.g., a guanidine or urea derivative)
-
Methanol (MeOH)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Sealed reaction flask
Procedure:
-
To a sealed flask, add the halo-thioxanthen-9-one (0.1 mmol), the amine derivative (0.2 mmol), K₂CO₃ (0.1 mmol), and CuI (2 mg) to 25 mL of methanol.[1]
-
Heat the suspension at 100 °C for 48 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography to obtain the final tetracyclic thioxanthene probe.
This protocol details the steps for staining cells with a thioxanthene-based probe and visualizing its intracellular localization using fluorescence microscopy.[1]
Materials:
-
Cells of interest (e.g., MCF-7, A375-C5)
-
Culture medium
-
Thioxanthene fluorescent probe stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.5% in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) solution (for nuclear counterstain)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed cells onto glass coverslips in a culture plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of the thioxanthene probe (e.g., 5-10 µM) in fresh culture medium.
-
Incubate for the desired time (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[1]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Image the cells using a fluorescence microscope. Use appropriate excitation and emission filters based on the probe's spectral properties (e.g., for a probe with λem at 525 nm, a green channel filter set would be suitable).[2]
This protocol describes a colorimetric assay to assess the cytotoxicity of the thioxanthene probe by measuring cell metabolic activity.
Materials:
-
Cells of interest
-
Culture medium
-
Thioxanthene fluorescent probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the thioxanthene probe in culture medium.
-
Remove the old medium and add 100 µL of the diluted probe solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Cellular Uptake and Signaling
The mechanism of cellular uptake for small molecule fluorescent probes can vary and may include passive diffusion or endocytosis. For thioxanthene derivatives, their lipophilicity may facilitate passive diffusion across the cell membrane. Once inside the cell, their localization can depend on their specific chemical properties, potentially accumulating in organelles such as mitochondria or the endoplasmic reticulum.
At present, there is no specific signaling pathway known to be directly modulated or visualized by 2-bromo-9H-thioxanthene or its simple derivatives. However, as some thioxanthenes exhibit anti-cancer properties, it is plausible that they may interact with cellular signaling pathways related to cell proliferation, apoptosis, or drug resistance. Further research is required to elucidate these potential interactions.
Conclusion
2-bromo-9H-thioxanthene and its derivatives represent a promising class of fluorescent probes for cellular imaging. The provided data on analogous tetracyclic thioxanthenes demonstrate their potential for bright intracellular fluorescence and, in some cases, significant cytotoxicity towards cancer cell lines, suggesting their utility as theranostic agents. The detailed protocols herein provide a framework for researchers to synthesize, evaluate, and utilize these probes in their own cellular imaging and drug development workflows. Further studies are warranted to fully characterize the photophysical properties and biological activities of 2-bromo-9H-thioxanthene-based probes and to explore their potential in elucidating complex cellular processes.
References
Application Notes and Protocols: Intramolecular Friedel-Crafts Reaction for Thioxanthene Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioxanthenes are a class of heterocyclic compounds that form the core structure of various pharmacologically active agents. Their derivatives are notably used in the treatment of psychotic diseases such as schizophrenia and Alzheimer's disease.[1][2][3][4] The therapeutic efficacy of these drugs is often linked to their ability to act as dopamine D2 receptor antagonists.[5][6][7] The synthesis of the thioxanthene ring system is a key step in the development of these drugs. A reliable and efficient method for this is the intramolecular Friedel-Crafts reaction. This document provides detailed application notes and protocols for the synthesis of thioxanthenes using this reaction, with a focus on recent advancements using organocatalysts.
The intramolecular Friedel-Crafts reaction, a cornerstone of aromatic chemistry, allows for the formation of polycyclic systems.[8] In the context of thioxanthene synthesis, it typically involves the cyclization of a diaryl thioether precursor bearing a suitable electrophilic group.[9] Recent methodologies have focused on the use of organic Brønsted acids as catalysts, offering milder and more environmentally friendly alternatives to traditional Lewis acids.[1][9][10]
Reaction Mechanism and Workflow
The intramolecular Friedel-Crafts reaction for thioxanthene formation proceeds through an electrophilic aromatic substitution mechanism. The following diagram illustrates the general reaction pathway and a typical experimental workflow.
Caption: General reaction mechanism and experimental workflow for thioxanthene synthesis.
Application in Drug Development: Dopamine Receptor Antagonism
Thioxanthene derivatives are prominent in medicinal chemistry, particularly as antipsychotic agents. Their mechanism of action often involves the antagonism of dopamine receptors in the brain, which helps to alleviate symptoms of psychosis.[11]
Caption: Simplified signaling pathway of dopamine D2 receptor and the antagonistic action of thioxanthenes.
Experimental Protocols
Protocol 1: Synthesis of 9-Aryl/Alkyl Thioxanthenes using Trifluoroacetic Acid (TFA)[1][10]
This protocol describes the synthesis of halogen-substituted 9-aryl/alkyl thioxanthenes via an intramolecular Friedel-Crafts alkylation (FCA) reaction catalyzed by trifluoroacetic acid.
Materials:
-
Substituted secondary aryl alcohol starting material (1a-1t)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve the starting secondary alcohol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (0.1 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to afford the pure thioxanthene derivative.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various thioxanthene derivatives using Protocol 1.
Table 1: Synthesis of 9-Aryl/Alkyl Thioxanthenes (2a-2t) via Intramolecular Friedel-Crafts Alkylation [10]
| Entry | Starting Material | R¹ | R² | Time (h) | Yield (%) |
| 1 | 1a | H | Phenyl | 2 | 90 |
| 2 | 1b | H | 4-Fluorophenyl | 2 | 85 |
| 3 | 1c | H | 4-Chlorophenyl | 2.5 | 88 |
| 4 | 1d | H | 4-Bromophenyl | 3 | 82 |
| 5 | 1e | H | 4-Methylphenyl | 1.5 | 92 |
| 6 | 1f | F | Phenyl | 3 | 80 |
| 7 | 1g | F | 4-Fluorophenyl | 3.5 | 78 |
| 8 | 1h | F | 4-Chlorophenyl | 4 | 75 |
| 9 | 1i | F | 4-Bromophenyl | 4.5 | 72 |
| 10 | 1j | F | 4-Methylphenyl | 2.5 | 85 |
| 11 | 1k | Cl | Phenyl | 4 | 76 |
| 12 | 1l | Cl | 4-Fluorophenyl | 4.5 | 73 |
| 13 | 1m | Cl | 4-Chlorophenyl | 5 | 70 |
| 14 | 1n | Cl | 4-Bromophenyl | 5.5 | 68 |
| 15 | 1o | Cl | 4-Methylphenyl | 3 | 80 |
| 16 | 1p | Br | Phenyl | 5 | 71 |
| 17 | 1q | Br | 4-Fluorophenyl | 5.5 | 69 |
| 18 | 1r | Br | 4-Chlorophenyl | 6 | 65 |
| 19 | 1s | Br | 4-Bromophenyl | 6.5 | 62 |
| 20 | 1t | Br | 4-Methylphenyl | 4 | 75 |
Data extracted from Deniz et al., ACS Omega, 2024.[10]
Conclusion
The intramolecular Friedel-Crafts reaction is a powerful tool for the synthesis of the thioxanthene ring system. The use of organocatalysts such as trifluoroacetic acid provides an efficient, mild, and high-yielding protocol for the preparation of a variety of substituted thioxanthenes. These compounds are of significant interest to the pharmaceutical industry due to their potent biological activities, particularly as dopamine receptor antagonists. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
References
- 1. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes | Semantic Scholar [semanticscholar.org]
- 3. Intramolecular Friedel-Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is Thiothixene used for? [synapse.patsnap.com]
Application Notes and Protocols for Photochemical Reactions Involving 2-Bromothioxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for conducting photochemical reactions utilizing 2-bromothioxanthone as a photosensitizer. The information is intended to guide researchers in setting up and executing experiments in areas such as photocatalysis and photopolymerization, as well as in characterizing the transient species involved using techniques like transient absorption spectroscopy.
Photophysical Properties of 2-Bromothioxanthone
2-Bromothioxanthone (2-BTX) is a highly efficient photosensitizer belonging to the thioxanthone family. Upon absorption of light, it undergoes efficient intersystem crossing (ISC) to populate a long-lived triplet excited state. This triplet state is the key reactive species in most of its photochemical applications. The bromine atom is known to enhance the rate of intersystem crossing through the heavy-atom effect.
Table 1: Photophysical Data for Thioxanthone Derivatives
| Compound | Solvent | Absorption Max (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Triplet-Triplet Absorption Max (λ_T-T, nm) |
| 2-Chlorothioxanthone | Acetonitrile | 386 | - | 310, 630[1] |
| 2-Methoxythioxanthone | Acetonitrile | - | - | 580-640[1] |
| Thioxanthone | Acetonitrile | ~380 | ~5000 | 620 |
Experimental Setup for Photochemical Reactions
A typical experimental setup for photochemical reactions with 2-bromothioxanthone consists of a light source, a reaction vessel, and temperature control.
Light Source:
-
LEDs: Light Emitting Diodes are commonly used due to their narrow emission spectra, low heat generation, and energy efficiency. For thioxanthone derivatives, LEDs with emission wavelengths in the near-UV and blue region of the spectrum (e.g., 365 nm, 385 nm, 405 nm) are suitable.
-
Mercury Vapor Lamps: Medium or high-pressure mercury lamps are also used, often in conjunction with filters to select specific emission lines (e.g., 365 nm).
Reaction Vessel:
-
Standard glassware such as quartz or borosilicate glass vials or flasks are suitable. Quartz is preferred for reactions requiring UV irradiation below 320 nm.
-
For reactions sensitive to oxygen, the vessel should be equipped with a septum to allow for deoxygenation (e.g., by purging with an inert gas like nitrogen or argon) and maintenance of an inert atmosphere.
Temperature Control:
-
A cooling fan or a circulating water bath is often used to maintain a constant reaction temperature, as light sources can generate heat.
Below is a diagram illustrating a typical photochemical reactor setup.
References
Application Notes and Protocols for the Characterization of 2-Bromo-9H-thioxanthene and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2-bromo-9H-thioxanthene and its reaction products. The protocols cover a range of common and powerful analytical techniques, including chromatography, spectroscopy, and elemental analysis, to ensure comprehensive structural elucidation and purity assessment.
Overview of Analytical Workflow
A systematic approach is crucial for the complete characterization of newly synthesized or isolated compounds. The following diagram illustrates a typical workflow for the analysis of 2-bromo-9H-thioxanthene reaction products.
Caption: General experimental workflow for the characterization of 2-bromo-9H-thioxanthene reaction products.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of 2-bromo-9H-thioxanthene reaction products and for isolating individual components from a reaction mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. A reverse-phase method is commonly employed for compounds like thioxanthene derivatives.
Table 1: Typical HPLC Parameters for Analysis of Thioxanthene Derivatives
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water is often effective. For example, starting with 70% acetonitrile and 30% water.[1] |
| Buffer | For Mass Spectrometry compatibility, 0.1% formic acid can be added to the mobile phase.[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at 254 nm or a wavelength corresponding to the analyte's maximum absorbance. |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25 °C |
Protocol: HPLC Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition (e.g., 70:30 acetonitrile:water). Filter the solution through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Run the analysis using the specified gradient and detection parameters.
-
Data Analysis: Integrate the peaks in the resulting chromatogram to determine the retention time and peak area, which are indicative of the compound's identity and relative purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both separation and mass analysis, enabling the identification of individual components in a mixture.
Table 2: Recommended GC-MS Parameters for Halogenated Organic Compounds
| Parameter | Recommended Conditions |
| GC Column | A non-polar or medium-polarity capillary column is suitable (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Program | Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for a few minutes. |
| Injector Temperature | 250-280 °C. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[2] |
| Mass Range | Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight of the products (e.g., 500 amu). |
| Transfer Line Temp. | 280 °C. |
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Condition the GC-MS system and perform a solvent blank run to ensure there is no contamination.
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Data Acquisition: Acquire the data in full scan mode.
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak, paying attention to the molecular ion and the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which will result in M+ and M+2 peaks of nearly equal intensity.[3]
Spectroscopic Methods
Spectroscopic techniques provide detailed information about the molecular structure of the reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
Table 3: NMR Spectroscopy Parameters for Thioxanthene Derivatives
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[4] | Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[4] |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm. | Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak. |
| Concentration | 5-10 mg of sample in 0.5-0.7 mL of solvent. | 10-20 mg of sample in 0.5-0.7 mL of solvent. |
| Acquisition | Standard proton experiment. | Proton-decoupled experiment. |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen deuterated solvent in an NMR tube. Add a small amount of TMS if it is not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to obtain good resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and multiplicities to determine the proton environment. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
Table 4: Representative ¹H and ¹³C NMR Data for 2-Bromo-9H-thioxanthen-9-one Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine[4] | 8.51 (s, 1H, H-1), 7.95 (d, 1H, J=8.4 Hz, H-8), 8.46 (d, 1H, J=8.0 Hz, H-4), 5.24 (s, 2H, NH₂), 6.51 (m, 2H, H-3', H-6'), 7.1 (m, 2H, H-4', H-5'), 7.9 (m, 4H, H-5, H-4, H-6, H-7) | Aromatic C: 121.2, 122.9, 124.9, 126.3, 127.3, 128.2, 129.1, 130.0, 131.9, 132.8, 134.7, 135.2, 143.9 (C-9a), C=N: 158.9 |
| N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]-1,3-benzothiazol-2-amine[4] | 8.51 (s, 1H, H-1), 7.9 (d, 1H, J=8.4 Hz, H-8), 8.46 (d, 1H, J=8.0 Hz, H-4), 7.2-7.8 (m, 8H, Ar-H) | Aromatic C: 119.8, 121.2, 122.9, 124.9, 126.3, 127.3, 128.2, 129.1, 130.0, 131.9, 132.8, 134.7, 135.2, 143.9 (C-9a), C=N: 160.1, C-S (thiazole): 152.5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 5: FTIR Sample Preparation and Analysis
| Parameter | Recommended Method |
| Sample Preparation | For solid samples, Attenuated Total Reflectance (ATR) is a simple and rapid method. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a disk. A thin solid film can also be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6] |
| Instrument Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 scans are typically sufficient. |
Protocol: ATR-FTIR Analysis
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.
Table 6: Characteristic IR Absorption Bands for 2-Bromo-9H-thioxanthene Derivatives[4]
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ketone in starting material) | ~1650 |
| C=N (imine in Schiff base products) | 1612-1636 |
| C=C (aromatic) | 1435-1590 |
| C-Br | 644-734 |
| N-H (in amine derivatives) | 3083-3200 |
| C-H (aromatic) | ~3050 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and halogens) in a compound. This is crucial for confirming the empirical formula of a newly synthesized compound.
Protocol: Elemental Analysis (Combustion Method)
-
Sample Preparation: A precisely weighed amount of the pure, dry sample (typically 1-3 mg) is required.
-
Analysis: The sample is combusted in a stream of oxygen at high temperature. The resulting gases (CO₂, H₂O, N₂, SO₂, and HBr) are separated and quantified by various detection methods.
-
Data Calculation: The weight percentages of C, H, N, S, and Br are calculated and compared to the theoretical values for the proposed molecular formula.
Table 7: Example Elemental Analysis Data for a 2-Bromo-9H-thioxanthene Derivative[5]
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine[5] | C₁₉H₁₃BrN₂S | C: 59.85, H: 3.44, N: 7.35 | C: 59.66, H: 3.37, N: 7.28 |
| N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]-1,3-benzothiazol-2-amine[5] | C₂₀H₁₂BrN₃S₂ | C: 54.30, H: 2.73, N: 9.49 | C: 54.15, H: 2.68, N: 9.35 |
Interrelation of Analytical Methods
The combination of different analytical techniques provides a comprehensive and unambiguous characterization of the reaction products. The following diagram illustrates how the information from each method contributes to the final structural assignment.
Caption: Logical relationship between different analytical methods for structural confirmation.
References
- 1. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 2. Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis tandem mass spectrometry of bromine-containing charged derivatives of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. 2-Bromo-10-thiaxanthenone | C13H7BrOS | CID 318101 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-9H-thioxanthene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thioxanthene scaffold is a privileged heterocyclic system that forms the core of various biologically active compounds, including antipsychotic and anticancer agents. The functionalization of this scaffold offers a promising avenue for the discovery of novel therapeutics with unique pharmacological profiles. 2-Bromo-9H-thioxanthene is a key, yet underutilized, intermediate for the synthesis of a diverse range of thioxanthene-based heterocyclic compounds. Its strategic bromo-substitution at the 2-position provides a versatile handle for modern cross-coupling reactions, enabling the construction of intricate molecular architectures.
While the commercially available 2-bromo-9H-thioxanthen-9-one is more commonly cited in the literature, the corresponding 2-bromo-9H-thioxanthene can be readily prepared via reduction of the ketone functionality. This two-step approach unlocks the potential for a wide array of synthetic transformations that are not readily achievable with the ketone present. These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-9H-thioxanthene in the generation of novel heterocyclic compounds, complete with detailed experimental protocols and illustrative synthetic pathways.
Synthetic Strategies and Applications
The bromine atom at the 2-position of the 9H-thioxanthene core is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions serve as powerful tools for the introduction of diverse substituents, which can subsequently be utilized in cyclization reactions to construct novel fused or appended heterocyclic rings.
Buchwald-Hartwig Amination for the Synthesis of N-Heterocycles
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of N-aryl thioxanthene derivatives. These can be precursors to various nitrogen-containing heterocycles such as phenothiazine analogs, benzodiazepines, and other fused systems. For instance, coupling with an amino-alcohol followed by an intramolecular cyclization can lead to the formation of novel oxazepine-fused thioxanthenes.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Precursors
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between 2-bromo-9H-thioxanthene and various boronic acids or esters. This reaction is particularly useful for synthesizing biaryl compounds, which can be precursors to a variety of heterocycles through intramolecular cyclization strategies. For example, coupling with a boronic acid containing a pendant carboxylic acid or an amino group can facilitate subsequent intramolecular amidation or annulation reactions to form lactams or other fused heterocyclic systems.
Sonogashira Coupling for the Synthesis of Acetylenic Intermediates
The Sonogashira coupling reaction provides a straightforward method for the introduction of an alkyne moiety at the 2-position of the thioxanthene core. These acetylenic intermediates are highly versatile and can undergo a variety of transformations, including cycloadditions and intramolecular cyclizations, to generate a diverse range of heterocyclic compounds, such as thioxanthene-fused furans, pyrroles, and pyridines.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-9H-thioxanthene from 2-Bromo-9H-thioxanthen-9-one (Wolff-Kishner Reduction)
This protocol describes the reduction of the commercially available 2-bromo-9H-thioxanthen-9-one to the target starting material, 2-bromo-9H-thioxanthene.
Materials:
-
2-Bromo-9H-thioxanthen-9-one
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 2-bromo-9H-thioxanthen-9-one (10.0 g, 34.3 mmol), potassium hydroxide (7.7 g, 137.2 mmol), and diethylene glycol (100 mL).
-
Add hydrazine hydrate (6.8 mL, 137.2 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 120°C for 1 hour.
-
Increase the temperature to 200-210°C and allow the reaction to reflux for an additional 4 hours. During this time, water and excess hydrazine will be distilled off.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of deionized water.
-
Acidify the aqueous mixture to pH ~7 with 2M HCl.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-9H-thioxanthene as a solid.
Protocol 2: Synthesis of a Novel N-Aryl-9H-thioxanthene-2-amine via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of 2-bromo-9H-thioxanthene.
Materials:
-
2-Bromo-9H-thioxanthene (from Protocol 1)
-
Aniline (or other primary/secondary amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2-bromo-9H-thioxanthene (1.0 g, 3.61 mmol), Pd₂(dba)₃ (0.066 g, 0.072 mmol), and Xantphos (0.083 g, 0.144 mmol).
-
Add sodium tert-butoxide (0.52 g, 5.41 mmol) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (20 mL) and aniline (0.37 mL, 4.33 mmol) via syringe.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-9H-thioxanthene-2-amine.
Quantitative Data
The following tables provide representative data for the proposed synthetic transformations. Yields and reaction conditions are based on analogous reactions reported in the literature and should be optimized for specific substrates.
Table 1: Proposed Cross-Coupling Reactions of 2-Bromo-9H-thioxanthene
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | N-Aryl-9H-thioxanthene-2-amine |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Aryl-9H-thioxanthene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Toluene | 2-Alkynyl-9H-thioxanthene |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 2-Alkenyl-9H-thioxanthene |
Table 2: Representative Reaction Conditions and Hypothetical Yields
| Reaction | Catalyst Loading (mol%) | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Wolff-Kishner Reduction | - | - | 200-210 | 4 | 75-85 |
| Buchwald-Hartwig Amination | 2 | 4 | 110 | 12-24 | 60-90 |
| Suzuki-Miyaura Coupling | 3 | - | 100 | 8-16 | 70-95 |
| Sonogashira Coupling | 2 | 4 (PPh₃) | 80 | 6-12 | 65-90 |
Visualizations
The following diagrams illustrate the proposed synthetic pathways for the utilization of 2-bromo-9H-thioxanthene in the synthesis of novel heterocyclic compounds.
Caption: Synthetic workflow for the preparation and derivatization of 2-bromo-9H-thioxanthene.
Caption: Proposed synthesis of a thioxanthene-fused benzoxazine.
Application of 2-Bromo-9H-Thioxanthene Derivatives as Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Scope: Extensive literature searches did not yield specific data on the anticancer applications of 2-bromo-9H-thioxanthene derivatives. The following application notes and protocols are therefore based on closely related thioxanthene and xanthone derivatives that have been investigated for their anticancer properties. These examples serve as a valuable reference for the potential application and evaluation of 2-bromo-9H-thioxanthene derivatives.
Introduction
Thioxanthene and its derivatives represent a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Analogs of the naturally occurring xanthones, thioxanthenes have been explored as potential anticancer agents. The core thioxanthene scaffold provides a versatile platform for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the application of thioxanthene derivatives as anticancer agents, providing quantitative data from preclinical studies, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant workflows and potential mechanisms of action. While specific data for 2-bromo-9H-thioxanthene derivatives are not available in the reviewed literature, the methodologies and findings presented for other thioxanthene analogs offer a foundational framework for future research in this specific chemical space.
Data Presentation: Anticancer Activity of Thioxanthene and Xanthone Derivatives
The following tables summarize the in vitro anticancer activity of various thioxanthene and xanthone derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which are standard measures of a compound's potency.
Table 1: In Vitro Anticancer Activity of Tertiary Alcohols Derived from Xanthene and Thioxanthene
| Compound ID | Cancer Cell Line | IC50 (nM) |
| Compound 2 | Hepatocellular Carcinoma (Hep G2) | 161.3 ± 41 |
| Compound 3 | Colon Cancer (Caco-2) | 9.6 ± 1.1 |
| Compound 3 | Hepatocellular Carcinoma (Hep G2) | 438.3 ± 33 |
| Compound 4 | Hepatocellular Carcinoma (Hep G2) | 400.4 ± 56 |
Data sourced from a study on xanthene and thioxanthene derivatives.[1][2][3]
Table 2: In Vitro Anticancer Activity of a Thiophene Derivative
| Compound ID | Cancer Cell Line | EC50 (µM) |
| BMPT | Prostate Cancer (LnCap) | 138.573 |
| BMPT | Hepatocellular Carcinoma (HepG2) | 185.931 |
| BMPT | Colon Cancer (Caco-2) | 108.657 |
BMPT: 2-Bromo-5-(2-(methylthio)phenyl)thiophene. Note: This is a thiophene, not a thioxanthene derivative, included for comparative purposes due to the "2-bromo" substitution pattern.[4]
Experimental Protocols
Detailed methodologies for the synthesis and anticancer evaluation of thioxanthene derivatives are crucial for reproducibility and further development. The following protocols are based on procedures described in the cited literature.
Protocol 1: General Synthesis of 9-Substituted-9H-thioxanthen-9-ol Derivatives
This protocol describes the synthesis of tertiary alcohols from a thioxanthen-9-one precursor.[1]
Materials:
-
9H-thioxanthen-9-one
-
Appropriate Grignard reagent (e.g., benzyl magnesium chloride, phenyl magnesium chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, dissolve 9H-thioxanthen-9-one (1 mmol) in anhydrous DCM or THF in a round-bottom flask at 0°C.
-
Slowly add the Grignard reagent (2 mmol) to the reaction mixture.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Quench the reaction by adding 10 mL of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of the cytotoxic effects of test compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., Hep G2, Caco-2, HeLa)
-
Culture growth medium (e.g., RPMI supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for the desired period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Visualizations
Diagram 1: General Synthetic Workflow for Thioxanthene Derivatives
Caption: Synthetic workflow for 9-substituted-9H-thioxanthen-9-ol derivatives.
Diagram 2: Conceptual Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer potential of thioxanthene derivatives.
Diagram 3: Postulated General Mechanism of Action
Caption: A potential mechanism of action for anticancer thioxanthene derivatives.
References
- 1. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Thioxanthene Derivatives: A Promising Frontier in Anti-Inflammatory Research through Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating thioxanthene derivatives as potential cyclooxygenase (COX) inhibitors for anti-inflammatory research. The following sections outline the underlying signaling pathways, quantitative data on the inhibitory activity of select compounds, and comprehensive experimental methodologies.
Introduction
The inflammatory cascade is a complex biological process mediated by various enzymes, with cyclooxygenases (COX-1 and COX-2) playing a pivotal role. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] While non-steroidal anti-inflammatory drugs (NSAIDs) are common COX inhibitors, the quest for more selective and potent agents with improved safety profiles is ongoing. Thioxanthene and its derivatives have emerged as a promising class of compounds with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] This document focuses on their potential as selective COX-2 inhibitors, which could offer therapeutic benefits by minimizing the gastrointestinal side effects associated with non-selective COX inhibition.[4]
Signaling Pathway of Inflammation Mediated by COX
Inflammatory stimuli, such as pathogens or tissue damage, trigger the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.[6] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Selective inhibition of COX-2 is therefore a key strategy in developing anti-inflammatory therapies.
Figure 1: COX signaling pathway and the inhibitory action of thioxanthene derivatives.
Quantitative Data: COX-1 and COX-2 Inhibition by Thioxanthene Derivatives
The following table summarizes the in vitro inhibitory activity of a series of synthesized xanthene and thioxanthene derivatives against human COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | Structure | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) for COX-2 |
| 1 | 9-((4-Chlorophenyl)(hydroxy)methyl)-9H-xanthen-9-ol | >200 | 129.9 ± 19 | >1.54 |
| 2 | 9-(Hydroxy(phenyl)methyl)-9H-xanthen-9-ol | >200 | 24.8 ± 3.4 | >8.06 |
| 3 | 9-Phenyl-9H-thioxanthen-9-ol | >200 | 11.5 ± 2.1 | >17.39 |
| 4 | 9-(4-Chlorophenyl)-9H-thioxanthen-9-ol | >200 | 6.5 ± 1.3 | >30.77 |
| 5 | S-((9-Hydroxy-9H-xanthen-9-yl)(phenyl)methyl)-L-cysteine | >200 | 8.7 ± 1.5 | >22.99 |
| 6 | S-((4-Chlorophenyl)(9-hydroxy-9H-xanthen-9-yl)methyl)-L-cysteine | >200 | 12.3 ± 2.5 | >16.26 |
| 7 | S-((9-Hydroxy-9H-thioxanthen-9-yl)(phenyl)methyl)-L-cysteine | >200 | 4.37 ± 0.78 | >45.77 |
| Celecoxib | (Reference Drug) | 150 | 40 | 3.75 |
Data sourced from "Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors"[4]. The addition of a cysteine group to the aromatic tertiary alcohol structure appears to enhance COX-2 inhibition activity.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in evaluating thioxanthene derivatives as COX inhibitors.
In Vitro COX Inhibition Assay (Fluorometric)
This protocol is based on the use of a commercial COX (human) Inhibitor Screening Assay Kit.[7] The assay measures the peroxidase activity of COX by monitoring the appearance of a fluorescent product.
Materials:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Human Recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid
-
Thioxanthene derivatives (test compounds)
-
Celecoxib (positive control)
-
DMSO (solvent)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Test compounds and celecoxib should be dissolved in DMSO to create stock solutions.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme and Inhibitor Addition:
-
To the appropriate wells, add the human recombinant COX-1 or COX-2 enzyme.
-
Add the diluted test compounds or celecoxib to the respective wells. For enzyme control wells, add an equivalent volume of DMSO.
-
-
Incubation: Incubate the plate at 25°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Figure 2: Experimental workflow for the in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a well-established model for evaluating the acute anti-inflammatory activity of compounds.[8][9]
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Thioxanthene derivatives (test compounds)
-
Indomethacin or Celecoxib (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
Test compound groups (various doses)
-
-
Compound Administration: Administer the test compounds, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. The left hind paw serves as a non-inflamed control.
-
Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (0 hour) from the post-treatment paw volume.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
The presented data and protocols provide a solid foundation for the investigation of thioxanthene derivatives as a novel class of COX inhibitors for anti-inflammatory research. The promising in vitro COX-2 selectivity of certain derivatives warrants further investigation, including more extensive structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations. These compounds hold the potential for the development of new therapeutic agents for the treatment of inflammatory diseases.
References
- 1. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 2. search.library.ucsf.edu [search.library.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Synthesis and Application of Thioxanthene-Based Materials in Organic Semiconductors
Application Note APX-TS2025
Introduction
Thioxanthene and its derivatives represent a promising class of organic materials for semiconductor applications. The rigid, sulfur-containing tricyclic core of thioxanthene provides inherent stability and favorable electronic properties, making it an excellent building block for active materials in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The ability to functionalize the thioxanthene scaffold allows for the fine-tuning of critical semiconductor parameters such as frontier molecular orbital (HOMO/LUMO) energy levels, charge carrier mobility, and optical bandgap. This document provides detailed protocols for the synthesis and characterization of thioxanthene-based materials and their application in OFETs.
Data Presentation: Properties of Thiophene-Based Semiconductors
The following tables summarize key photophysical, electrochemical, and device performance data for representative thiophene-based organic semiconductors, including derivatives of dithieno[3,2-b:2′,3′-d]thiophene (DTT), which share structural motifs with thioxanthenes.
| Compound Name/Reference | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| 4,4′-bibenzo[c]thiophene (4,4′-BBT)[1] | -5.55 | -2.39 | 3.16 |
| 1,1′-Si-4,4′-BBT[1] | -5.45 | -2.34 | 3.11 |
| 1,1′,3,3′-Si-4,4′-BBT[1] | -5.34 | -2.30 | 3.04 |
| Thiophene-diazine derivative 1[2] | -5.8 | -3.2 | 2.6 |
| Thiophene-diazine derivative 2[2] | -5.7 | -3.1 | 2.6 |
Table 1: Summary of HOMO/LUMO energy levels and optical bandgaps for selected thiophene-based semiconductors.
| Compound Name/Reference | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene[3] | 0.10 | - | > 10⁷ |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene[3] | 0.034 | - | > 10⁷ |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene[3] | 0.012 | - | > 10⁶ |
| Thienoacene Derivative[4] | >5.0 | - | - |
| Benzo[b]thieno[2,3-d]thiophene Derivative[5] | 0.005 | - | > 10⁶ |
Table 2: OFET device performance for selected thiophene-based semiconductors.
Experimental Protocols
Protocol 1: Synthesis of a Thioxanthene-Based Precursor
This protocol outlines a general procedure for the synthesis of aminated tetracyclic thioxanthenes, which can serve as building blocks for more complex semiconductor materials.[6]
Materials:
-
1-chloro-4-propoxy-9H-thioxanthen-9-one
-
Appropriate secondary amine (e.g., guanidine or urea derivative)
-
Methanol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Sealed flask
Procedure:
-
To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol) and the desired secondary amine (0.2 mmol) in methanol (25 mL), add CuI (2 mg) and K₂CO₃ (0.1 mmol).
-
Seal the flask and heat the suspension at 100 °C for 48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetracyclic thioxanthene derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Characterization by Cyclic Voltammetry (CV)
This protocol describes the determination of HOMO and LUMO energy levels of a thioxanthene-based material.
Materials:
-
Three-electrode electrochemical cell (working electrode: glassy carbon, counter electrode: platinum wire, reference electrode: Ag/AgCl).
-
Potentiostat.
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Thioxanthene-based material to be analyzed.
-
Ferrocene (for internal calibration).
Procedure:
-
Prepare a solution of the thioxanthene-based material (approx. 1 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions.
-
After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram.
-
Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials of the thioxanthene material from its voltammogram, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (typically assumed to be -4.8 eV below the vacuum level).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Protocol 3: Characterization by UV-Vis Spectroscopy
This protocol details the determination of the optical bandgap of a thioxanthene-based material.
Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (for solution measurements) or transparent substrates (e.g., quartz or glass for thin film measurements).
-
Solvent (e.g., chloroform, toluene, or THF).
-
Thioxanthene-based material.
Procedure:
-
For Solution-State Measurement:
-
Prepare a dilute solution of the thioxanthene-based material in the chosen solvent.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
-
For Thin-Film Measurement:
-
Prepare a thin film of the material on a transparent substrate by spin-coating, drop-casting, or vacuum deposition.
-
Record the absorption spectrum of the thin film.
-
-
Determine the absorption edge (λ_edge) from the onset of the lowest energy absorption band in the spectrum.
-
Calculate the optical bandgap (E_g) using the formula:
-
E_g (eV) = 1240 / λ_edge (nm)
-
Protocol 4: Fabrication and Testing of a Bottom-Gate, Top-Contact OFET
This protocol outlines the fabrication and characterization of a typical OFET device.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric).
-
Thioxanthene-based semiconductor solution (e.g., in chloroform or chlorobenzene).
-
Photoresist and developer (for photolithography).
-
Gold (Au) and a suitable adhesion layer (e.g., Cr or Ti) for source/drain electrodes.
-
Thermal evaporator.
-
Spin coater.
-
Semiconductor parameter analyzer.
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol, and then dry it under a stream of nitrogen.
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor film quality.
-
Semiconductor Deposition: Spin-coat the thioxanthene-based semiconductor solution onto the prepared substrate to form a thin film.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.
-
Electrode Deposition: Use photolithography and thermal evaporation to pattern and deposit the source and drain electrodes (e.g., 5 nm Cr / 50 nm Au) on top of the semiconductor layer.
-
Device Testing:
-
Place the fabricated device in a probe station.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
From the transfer characteristics in the saturation regime, calculate the charge carrier mobility (μ) and the on/off current ratio.
-
Visualizations
Synthesis and Characterization Workflow
A generalized workflow for the synthesis and characterization of thioxanthene-based semiconductors.
OFET Fabrication Process
Step-by-step process for fabricating a top-contact, bottom-gate Organic Field-Effect Transistor (OFET).
References
- 1. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Thiophene-diazine molecular semiconductors: synthesis, structural, electrochemical, optical, and electronic structural properties; implementation in organic field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Developing Novel Thioxanthene Compounds for Theranostic Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioxanthene scaffolds have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antitumor properties.[1][2] Their rigid, three-ring structure can be strategically modified to develop novel derivatives with dual-function capabilities, acting as both therapeutic and diagnostic (theranostic) agents. This emerging field of theranostics aims to combine diagnostic imaging and targeted therapy into a single platform, allowing for real-time monitoring of drug delivery, localization, and efficacy, thereby paving the way for personalized medicine.[3][4]
This document provides detailed application notes and experimental protocols for the development and evaluation of novel tetracyclic thioxanthene compounds for theranostic applications. The protocols are based on the successful synthesis and characterization of fluorescent tetracyclic thioxanthenes that exhibit both potent antitumor activity and intrinsic fluorescence for cellular imaging.[2]
I. Synthesis of Novel Tetracyclic Thioxanthene Derivatives
The synthesis of fluorescent tetracyclic thioxanthenes can be achieved through a nucleophilic aromatic substitution followed by a dehydrative cyclization.[2] The general procedure involves the reaction of a substituted thioxanthen-9-one with a guanidine or urea derivative.[2]
General Synthetic Protocol: [2]
-
To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol) in methanol (25 mL) in a sealed flask, add the appropriate guanidine or urea derivative (0.2 mmol).
-
Add Copper(I) iodide (CuI, 2 mg) and potassium carbonate (K₂CO₃, 0.1 mmol) to the suspension.
-
Heat the reaction mixture at 100 °C for 48 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The resulting residue is then purified by column chromatography to yield the final tetracyclic thioxanthene product.
II. Data Presentation: In Vitro Antitumor Activity
The antitumor activity of the synthesized thioxanthene compounds can be evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. This colorimetric assay estimates cell number by staining total cellular protein with the dye sulforhodamine B. The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is a standard metric for cytotoxicity.
| Compound | A375-C5 (Melanoma) GI₅₀ (µM)[2] | MCF-7 (Breast Adenocarcinoma) GI₅₀ (µM)[2] | NCI-H460 (Non-small Cell Lung Cancer) GI₅₀ (µM)[2] |
| 11 | 5 - 7 | 5 - 7 | 5 - 7 |
| 12 | 31 - 39 | 31 - 39 | 31 - 39 |
| 13 | 16 - 23 | 16 - 23 | 16 - 23 |
| 14 | 8 - 11 | 8 - 11 | 8 - 11 |
III. Experimental Protocols
A. Cell Culture and Maintenance
Protocol:
-
Human tumor cell lines (e.g., A375-C5, MCF-7, NCI-H460) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
-
Cells are passaged regularly upon reaching 80-90% confluency to maintain exponential growth.
B. Therapeutic Efficacy: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for assessing cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thioxanthene compounds and incubate for 48 hours. Include a vehicle-only control.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.
C. Diagnostic Potential: Fluorescence Imaging
The intrinsic fluorescence of the novel thioxanthene compounds allows for direct visualization of their intracellular uptake and localization.
1. Qualitative Analysis by Fluorescence Microscopy
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with the desired concentration of the fluorescent thioxanthene compound (e.g., 5 µM) and incubate for 24-48 hours.
-
Cell Fixation (Optional): If required, gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Observe the cells using a fluorescence microscope equipped with a suitable filter set (e.g., for green fluorescence). Capture images to document the intracellular distribution of the compound. One study noted intracellular accumulation in round-shaped structures resembling endosomes/lysosomes.[2]
2. Quantitative Analysis by Flow Cytometry
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the fluorescent thioxanthene compounds for 48 hours as described above.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA.
-
Cell Pelleting: Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in a suitable buffer (e.g., FACS buffer) for flow cytometry analysis.
-
Data Acquisition: Analyze the cell suspension using a flow cytometer. A total of 20,000 events per sample is typically collected.[2] Measure the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC-A for green fluorescence) to quantify the intracellular accumulation of the compound.[2]
IV. Visualizations: Workflows and Signaling Pathways
A. Experimental Workflow for Theranostic Evaluation
Caption: Experimental workflow for developing and evaluating novel thioxanthene compounds for theranostic applications.
B. Hypothesized Signaling Pathway for Anticancer Action
While the precise mechanism of action for these novel tetracyclic thioxanthenes is under investigation, related aminated thioxanthones have been shown to induce apoptosis and modulate autophagy.[2] The following diagram illustrates a hypothesized signaling pathway where the thioxanthene compound induces cancer cell death through the interplay of these two pathways.
Caption: Hypothesized interplay between autophagy and apoptosis induced by thioxanthene compounds in cancer cells.
Conclusion
The development of novel thioxanthene compounds with intrinsic fluorescence presents a promising avenue for creating a new generation of theranostic agents for cancer treatment. The protocols outlined in this document provide a comprehensive framework for the synthesis, and the in vitro evaluation of both the therapeutic and diagnostic capabilities of these compounds. Further investigations into the specific molecular mechanisms and in vivo efficacy are warranted to translate these findings into clinical applications.
References
Troubleshooting & Optimization
Navigating the Synthesis of 2-bromo-9H-thioxanthene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-bromo-9H-thioxanthene. Our aim is to equip researchers with the necessary information to improve reaction yields and obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2-bromo-9H-thioxanthene?
A1: The two primary synthetic strategies for obtaining 2-bromo-9H-thioxanthene are:
-
Direct Electrophilic Bromination of 9H-thioxanthene: This is a straightforward approach where 9H-thioxanthene is reacted with a brominating agent.
-
Reductive Cyclization of a 2-(Arylthio)benzaldehyde Precursor: This multi-step synthesis involves the preparation of a substituted benzaldehyde followed by an intramolecular cyclization and reduction to form the thioxanthene core.
Q2: What is a typical yield for the synthesis of 2-bromo-9H-thioxanthene?
A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Generally, yields for direct bromination can range from moderate to good, while the multi-step reductive cyclization may have a lower overall yield but can offer better control over regioselectivity.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined experimentally.
Q4: What are the key safety precautions to take during this synthesis?
A4: Brominating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The solvents used can be flammable and harmful. Ensure proper storage and handling procedures are followed.
Troubleshooting Guide
Issue 1: Low Yield in Direct Bromination of 9H-thioxanthene
Low yields in the direct bromination of 9H-thioxanthene are a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Over-bromination: Formation of di- or poly-brominated byproducts. | - Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide or bromine). A 1:1 molar ratio of 9H-thioxanthene to the brominating agent is a good starting point.- Slowly add the brominating agent to the reaction mixture to maintain a low instantaneous concentration.- Keep the reaction temperature low to reduce the rate of reaction and improve selectivity. |
| Incomplete Reaction: Starting material remains in the reaction mixture. | - Increase the reaction time.- Gradually increase the reaction temperature while monitoring for byproduct formation via TLC.- Ensure the brominating agent is of high purity and activity. |
| Side Reactions: Oxidation of the sulfur atom to a sulfoxide or sulfone. | - Use a non-oxidizing brominating agent like N-bromosuccinimide (NBS).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Poor Work-up and Purification: Loss of product during extraction or crystallization. | - Optimize the extraction procedure by ensuring the correct pH and using an appropriate organic solvent.- For purification by recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product. |
Experimental Protocols
Method 1: Direct Bromination of 9H-thioxanthene with N-Bromosuccinimide (NBS)
This method offers a convenient and often higher-yielding approach compared to using elemental bromine.
Materials:
-
9H-thioxanthene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (initiator, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9H-thioxanthene in a suitable solvent (e.g., CCl₄ or CH₃CN).
-
Add N-bromosuccinimide (1.0 - 1.1 equivalents) to the solution.
-
If desired, a catalytic amount of benzoyl peroxide can be added to initiate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain 2-bromo-9H-thioxanthene.
Method 2: Reductive Cyclization of 2-(4-bromophenylthio)benzaldehyde
This method provides a more controlled synthesis, particularly for achieving specific substitution patterns.
Step 1: Synthesis of 2-(4-bromophenylthio)benzaldehyde
-
In a suitable reaction vessel, combine 2-chlorobenzaldehyde, 4-bromothiophenol, and a base such as potassium carbonate.
-
Add a copper catalyst (e.g., copper(I) iodide) and a ligand (e.g., L-proline).
-
Heat the mixture in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the intermediate by column chromatography.
Step 2: Reductive Cyclization
-
Dissolve the purified 2-(4-bromophenylthio)benzaldehyde in a suitable solvent such as diisopropyl ether.
-
Add a Lewis acid catalyst, for example, Indium(III) trifluoromethanesulfonate (In(OTf)₃).
-
Heat the reaction mixture to an elevated temperature (e.g., 120 °C) and monitor the cyclization by TLC.
-
Upon completion, quench the reaction and purify the resulting 2-bromo-9H-thioxanthene using column chromatography or recrystallization.
Visualizing the Process
Experimental Workflow: Direct Bromination
Caption: Workflow for the direct bromination of 9H-thioxanthene.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting guide for low yield in 2-bromo-9H-thioxanthene synthesis.
Troubleshooting low reactivity in the derivatization of thioxanthene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of thioxanthene. The content is designed to address common challenges, particularly low reactivity, encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on the thioxanthene core?
A1: The most common sites for derivatization on the thioxanthene core are the C2, C9, and positions on the aromatic rings. Substitution at the C2 position is particularly noted for influencing the neuroleptic activity of thioxanthene-based drugs.[1] The C9 position, being a benzylic carbon, and the aromatic rings are also key sites for introducing functional groups.
Q2: I am observing low to no conversion in my thioxanthene derivatization reaction. What are the general potential causes?
A2: Low reactivity in thioxanthene derivatization can stem from several factors:
-
Deactivated Ring System: The electron-rich nature of the sulfur atom can influence the electronic properties of the aromatic rings, potentially deactivating them towards certain reactions.
-
Steric Hindrance: Bulky substituents on either the thioxanthene core or the incoming reagent can sterically hinder the reaction site.
-
Poor Leaving Group: In substitution reactions, the efficiency of the reaction is highly dependent on the nature of the leaving group.
-
Inadequate Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all critical parameters that may need optimization.
Q3: Are there any specific safety precautions I should take when working with thioxanthene and its derivatives?
A3: Yes, thioxanthene and its derivatives are bioactive molecules and should be handled with appropriate care.[1][2][3] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using. In general, it is recommended to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Troubleshooting Guides
Issue 1: Low Yield in Ullmann-type C-N Coupling for the Synthesis of Aminated Thioxanthenes
Scenario: You are attempting to synthesize aminated tetracyclic thioxanthenes from a halogenated thioxanthenone precursor via a copper-catalyzed nucleophilic aromatic substitution (Ullmann-type reaction) and are observing low yields.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | Ensure the copper(I) iodide (CuI) is fresh and not oxidized. Consider using a higher catalyst loading or exploring other copper sources or ligand systems known to enhance Ullmann couplings. |
| Inadequate Base | Potassium carbonate (K2CO3) is a common choice, but a stronger base like cesium carbonate (Cs2CO3) or a non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) might be more effective in promoting the reaction. |
| Low Reaction Temperature | These reactions often require high temperatures. If your current temperature is below 100°C, consider increasing it. The reaction has been reported to proceed at 100°C for 48 hours.[4] |
| Solvent Effects | Methanol has been used successfully.[4] However, a higher boiling point polar aprotic solvent like DMF, DMAc, or DMSO could improve solubility and allow for higher reaction temperatures, potentially increasing the reaction rate. |
| Poor Leaving Group | If you are using a chloro-substituted thioxanthenone, consider synthesizing the bromo- or iodo-analogue, as these are generally better leaving groups in nucleophilic aromatic substitution reactions. |
Below is a flowchart to guide your troubleshooting process for this specific issue.
Caption: Troubleshooting workflow for low yield in Ullmann C-N coupling.
Issue 2: Inefficient Coupling of Cysteine to 9-Phenyl-9H-thioxanthen-9-ol
Scenario: You are trying to synthesize S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine by reacting 9-phenyl-9H-thioxanthen-9-ol with L-cysteine in the presence of a Lewis acid catalyst and are experiencing low reactivity.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Boron trifluoride diethyl etherate (BF3·OEt2) is hygroscopic and can be deactivated by moisture.[5] Ensure you are using a fresh, dry bottle of the reagent and that your reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction has been reported to be carried out at 0°C.[5] While this is likely to control side reactions, if the reaction is not proceeding, a gradual and careful increase in temperature might be necessary. Monitor the reaction closely for the formation of byproducts. |
| Poor Solubility of Reagents | Acetic acid has been used as the solvent for this reaction.[5] If you are observing poor solubility of either the thioxanthene derivative or L-cysteine, consider exploring other anhydrous polar solvents in which both starting materials are more soluble. |
| Reversibility of the Reaction | The reaction may be reversible. Ensure that the reaction conditions are optimized to favor product formation. This might involve adjusting the stoichiometry of the reagents or the concentration. |
The following diagram illustrates the general workflow for this synthetic procedure.
Caption: Experimental workflow for the synthesis of S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aminated Tetracyclic Thioxanthenes[4]
-
To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol) and the appropriate guanidine or urea derivative (0.2 mmol) in methanol (25 mL), add copper(I) iodide (CuI, 2 mg) and potassium carbonate (K2CO3, 0.1 mmol).
-
Seal the flask and heat the suspension at 100°C for 48 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reaction Parameters:
| Parameter | Value |
| Temperature | 100 °C |
| Reaction Time | 48 hours |
| Catalyst | Copper(I) Iodide (CuI) |
| Base | Potassium Carbonate (K2CO3) |
| Solvent | Methanol |
Protocol 2: General Synthesis of Cysteine-Coupled Thioxanthene Analogues[5]
-
In a reaction vessel, dissolve L-cysteine (1 mmol) and the corresponding tertiary alcohol (e.g., 9-phenyl-9H-thioxanthen-9-ol, 1 mmol) in acetic acid (0.5 mL).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add boron trifluoride diethyl etherate (BF3·OEt2, 1.68 mmol) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Agitate the reaction mixture for 2 hours at 0°C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, filter the resulting precipitate from the reaction mixture.
-
Wash the precipitate with water and then with diethyl ether.
-
Dry the final product in a vacuum oven at 40°C for 24 hours.
Reaction Parameters:
| Parameter | Value |
| Temperature | 0 °C |
| Reaction Time | 2 hours |
| Catalyst | Boron trifluoride diethyl etherate (BF3·OEt2) |
| Solvent | Acetic Acid |
References
- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Ullmann-type C-N Coupling with Thioxanthenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Ullmann-type C-N coupling reactions involving thioxanthene scaffolds.
Troubleshooting Guide
This guide addresses common issues encountered during the Ullmann-type C-N coupling of thioxanthenes, offering potential causes and solutions in a question-and-answer format.
Question: My Ullmann C-N coupling reaction with a thioxanthene substrate is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in Ullmann C-N coupling reactions with thioxanthenes can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Quality and Loading:
-
Is your copper catalyst fresh? Copper(I) salts, particularly CuI, can oxidize over time, leading to decreased catalytic activity. Use freshly purchased or properly stored CuI. The color of fresh CuI should be off-white to pale tan; a significant green or blue tint indicates oxidation.
-
Have you optimized the catalyst loading? While catalytic amounts are required, insufficient catalyst will lead to a sluggish or incomplete reaction. Conversely, excessively high loading can sometimes lead to side reactions. A typical starting point is 5-10 mol% of the copper catalyst.
-
-
Ligand Effects:
-
Are you using a suitable ligand? While some Ullmann reactions can proceed without a ligand, their presence is often crucial for achieving good yields, especially with less reactive aryl halides. Common ligands for Ullmann C-N couplings include 1,10-phenanthroline, L-proline, and N,N'-dimethylethylenediamine (DMEDA). The choice of ligand can be substrate-dependent, so screening a few options may be necessary.
-
-
Base and Solvent Selection:
-
Is the base strong enough and soluble? The choice of base is critical. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄)[1]. The solubility of the base in the reaction solvent can impact its effectiveness. For instance, K₃PO₄ is often more soluble in organic solvents than K₂CO₃.
-
Is your solvent appropriate for the reaction temperature and substrate solubility? High-boiling polar aprotic solvents like DMF, DMSO, and 1,4-dioxane are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction temperature. Ensure your thioxanthene starting material is soluble in the chosen solvent at the reaction temperature.
-
-
Reaction Conditions:
-
Is the reaction temperature high enough? Ullmann couplings often require elevated temperatures, typically in the range of 100-160 °C. If you are observing low conversion, consider increasing the reaction temperature.
-
Have you allowed sufficient reaction time? These reactions can be slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Is your reaction atmosphere inert? While some modern protocols are air-tolerant, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the copper catalyst and improve reproducibility.
-
Question: I am observing the formation of a black precipitate in my reaction mixture. What does this indicate and how can I prevent it?
Answer:
The formation of a black precipitate, often colloidal copper or copper oxide, is a common sign of catalyst decomposition. This can lead to a stalled or low-yielding reaction.
-
Cause: The primary cause is often the presence of oxygen or moisture in the reaction mixture, which can oxidize the active Cu(I) species.
-
Prevention:
-
Degas your solvent: Before starting the reaction, thoroughly degas the solvent by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Use dry reagents and glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and dry reagents.
-
Maintain an inert atmosphere: Run the reaction under a positive pressure of nitrogen or argon.
-
Question: My main side product is the dehalogenated thioxanthene. How can I minimize this?
Answer:
The formation of a dehalogenated (or hydro-dehalogenated) side product suggests a competing reduction pathway.
-
Potential Causes:
-
Presence of a hydrogen source: Trace amounts of water or other protic impurities can act as a proton source for the reduction of the aryl halide.
-
Reaction with the solvent: Some solvents can act as hydrogen donors at high temperatures.
-
-
Solutions:
-
Use anhydrous conditions: As mentioned above, ensure all reagents and solvents are dry.
-
Choose a less reactive solvent: If solvent-mediated reduction is suspected, consider switching to a more robust solvent.
-
Optimize the base: A weaker base might disfavor the side reaction, though it could also slow down the desired coupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst used for Ullmann-type C-N coupling with thioxanthenes?
A1: Copper(I) iodide (CuI) is a commonly used and effective catalyst for this transformation. Other copper sources like Cu₂O or copper nanoparticles can also be employed.
Q2: Do I need a ligand for this reaction?
A2: While some Ullmann couplings proceed without a ligand, using one is generally recommended to improve reaction rates and yields, especially with challenging substrates. For thioxanthenes, which can be electron-rich, a ligand can be beneficial. Good starting points for ligand screening include simple diamines (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline).
Q3: What are the recommended bases and solvents?
A3: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. High-boiling polar aprotic solvents such as methanol, DMF, or DMSO are typically used to ensure the solubility of the reactants and to allow for the necessary high reaction temperatures.
Q4: What is a typical reaction temperature and time?
A4: Ullmann C-N couplings with thioxanthenes often require heating at temperatures ranging from 100 °C to 160 °C. Reaction times can vary significantly, from a few hours to 48 hours or longer. It is crucial to monitor the reaction's progress to determine the optimal time.
Q5: Can I use microwave irradiation to accelerate the reaction?
A5: Yes, microwave-assisted heating can be an effective strategy to reduce reaction times and potentially improve yields in Ullmann couplings. Typical conditions might involve heating at a set temperature (e.g., 120-150 °C) for shorter periods (e.g., 30-60 minutes).
Experimental Protocols
General Procedure for the Ullmann-type C-N Coupling of 1-chloro-4-propoxy-9H-thioxanthen-9-one with Amines
This protocol is adapted from the synthesis of tetracyclic thioxanthene derivatives.[1]
To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (1.0 eq.), the corresponding amine (e.g., a guanidine or urea derivative, 2.0 eq.), and potassium carbonate (K₂CO₃, 1.0 eq.) in methanol, copper(I) iodide (CuI, 0.1 eq.) is added. The suspension is then heated in a sealed vessel at 100 °C for 48 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-substituted thioxanthene product.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Tetracyclic Thioxanthene Derivatives via Ullmann C-N Coupling[1]
| Entry | Thioxanthene Substrate | Amine Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 1-chloro-4-propoxy-9H-thioxanthen-9-one | N,N'-diphenylguanidine | CuI (10) | K₂CO₃ | Methanol | 100 | 48 | Tetracyclic Thioxanthene 11 | 65 |
| 2 | 1-chloro-4-propoxy-9H-thioxanthen-9-one | N,N'-bis(4-methoxyphenyl)guanidine | CuI (10) | K₂CO₃ | Methanol | 100 | 48 | Tetracyclic Thioxanthene 12 | 70 |
| 3 | 1-chloro-4-propoxy-9H-thioxanthen-9-one | N-phenyl-N'-(4-methoxyphenyl)urea | CuI (10) | K₂CO₃ | Methanol | 100 | 48 | Tetracyclic Thioxanthene 13 | 55 |
| 4 | 1-chloro-4-propoxy-9H-thioxanthen-9-one | N,N'-bis(4-chlorophenyl)guanidine | CuI (10) | K₂CO₃ | Methanol | 100 | 48 | Tetracyclic Thioxanthene 14 | 68 |
Visualizations
Experimental Workflow for Ullmann C-N Coupling of Thioxanthenes
Caption: A typical experimental workflow for the Ullmann C-N coupling of thioxanthenes.
Key Factors Influencing Ullmann C-N Coupling with Thioxanthenes
Caption: Key parameters influencing the outcome of Ullmann C-N coupling reactions with thioxanthenes.
References
Navigating Thioxanthene Synthesis: A Technical Support Guide for Researchers
For immediate release:
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to identify and minimize the formation of side products during thioxanthene synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered in the laboratory, ensuring higher yields and purity of the target thioxanthene compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the thioxanthene core structure?
A1: The two most prevalent methods for synthesizing the thioxanthene tricycle are the intramolecular Friedel-Crafts reaction and the Pschorr cyclization. The choice between these methods often depends on the available starting materials and the desired substitution pattern on the final product.
Q2: What are the typical side products observed in the intramolecular Friedel-Crafts synthesis of thioxanthenes?
A2: A primary side reaction in the Friedel-Crafts synthesis of thioxanthenes is the formation of products arising from carbocation rearrangement. This is particularly common when the starting material contains certain alkyl or benzyl groups. These rearrangements can lead to isomers of the desired thioxanthene, which can be difficult to separate. In some cases, intermolecular condensation between starting material molecules can also occur, leading to polymeric byproducts, especially at higher concentrations.
Q3: What are the common side products in the Pschorr cyclization route to thioxanthenes?
A3: The Pschorr cyclization, which proceeds through a diazonium salt intermediate, is often associated with lower yields, indicating significant side product formation. A notable byproduct is the formation of an aryl halide corresponding to the diazonium salt precursor, particularly when iodide is used in the reaction. Additionally, side reactions involving the aryl radical intermediate can lead to a variety of undesired products through hydrogen abstraction or other radical-mediated pathways.
Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Friedel-Crafts Synthesis of Thioxanthene
Possible Cause: Formation of side products due to carbocation rearrangement or intermolecular reactions.
Solutions:
-
Catalyst and Solvent Optimization: The use of trifluoroacetic acid (TFA) as a catalyst in dichloromethane (DCM) has been shown to provide high yields under mild conditions.[1][2]
-
Temperature Control: Maintaining a controlled and often lower reaction temperature can minimize the energy available for carbocation rearrangements.
-
Substrate Design: If possible, modify the starting material to avoid substituents that are prone to forming stable, rearranged carbocations.
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions.
Issue 2: Presence of Multiple Isomers in the Final Product of Friedel-Crafts Synthesis
Possible Cause: Carbocation rearrangement leading to the formation of structural isomers.
Identification:
-
Chromatography: Isomers may appear as closely eluting spots on Thin Layer Chromatography (TLC) or multiple peaks in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to identify the presence of isomers by observing distinct sets of peaks for each compound. Mass Spectrometry (MS) will show identical molecular weights for isomers.
Minimization Strategies:
-
Use of Mild Catalysts: Employing milder Lewis or Brønsted acids can reduce the propensity for carbocation rearrangements. As mentioned, TFA is an effective choice.[1][2]
-
Reaction Time: Optimizing the reaction time can help to favor the formation of the kinetic (desired) product over the thermodynamic (rearranged) product.
Issue 3: Low Yield and Formation of Aryl Halide Byproduct in Pschorr Cyclization
Possible Cause: Incomplete cyclization and competing Sandmeyer-type reaction.
Solutions:
-
Optimized Diazotization: Ensure complete formation of the diazonium salt by carefully controlling the temperature (typically 0-5 °C) and stoichiometry of sodium nitrite and acid.
-
Copper Catalyst: The choice and form of the copper catalyst can be critical. Freshly prepared copper powder or copper(I) salts are often effective.
-
Alternative Radical Initiators: Exploring alternative methods for decomposing the diazonium salt, such as photochemical conditions, may improve the yield of the desired cyclized product.
Experimental Protocols
High-Yield Intramolecular Friedel-Crafts Synthesis of 9-Aryl/Alkyl Thioxanthenes[1][2]
This protocol has been optimized for high yields and is based on the work of Deniz et al.
Materials:
-
Starting diaryl thioether alcohol (1 equivalent)
-
Trifluoroacetic acid (TFA) (0.1 equivalents)
-
Dichloromethane (DCM), dry
Procedure:
-
Dissolve the starting diaryl thioether alcohol (0.1 mmol) in dry DCM (2.5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add TFA (10 mol %) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material spot disappears (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform a workup by extracting the residue with ethyl acetate and washing with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired thioxanthene derivative.
| Parameter | Condition | Reference |
| Catalyst | Trifluoroacetic acid (TFA) | [1][2] |
| Solvent | Dichloromethane (DCM) | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Reaction Time | 12 - 24 hours | [1][2] |
Visualizing Reaction Pathways
To aid in understanding the chemical transformations and potential points of side product formation, the following diagrams illustrate the generalized workflows.
Caption: Workflow for Thioxanthene Synthesis via Friedel-Crafts.
Caption: Logical Flow of the Pschorr Cyclization for Thioxanthenes.
References
Understanding the degradation pathways of 2-bromo-9H-thioxanthene under UV exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-bromo-9H-thioxanthene under UV exposure.
Troubleshooting Guides
This section addresses specific issues that may be encountered during photodegradation experiments of 2-bromo-9H-thioxanthene.
| Problem | Possible Causes | Recommended Solutions |
| No or very slow degradation observed | - Inappropriate Wavelength: The UV lamp's emission spectrum may not overlap with the absorption spectrum of 2-bromo-9H-thioxanthene. - Low Light Intensity: The intensity of the UV source may be insufficient to induce significant degradation. - Solvent Effects: The solvent may be quenching the excited state of the molecule. - Sample Concentration: The concentration of the solution may be too high, leading to inner filter effects where the outer layer of the solution absorbs most of the light. | - Verify Spectral Overlap: Ensure the UV lamp's emission wavelength corresponds to an absorption band of 2-bromo-9H-thioxanthene. - Increase Light Intensity: Move the sample closer to the lamp or use a more powerful light source. - Solvent Selection: Use a solvent that is transparent in the UV region of interest and is known to be photochemically inert. Consider solvents like acetonitrile or methanol. - Optimize Concentration: Perform experiments with a range of concentrations to find the optimal one for degradation. |
| Formation of too many degradation products, making analysis difficult | - Secondary Photodegradation: Primary degradation products may be further degrading into other compounds. - Reaction with Solvent or Oxygen: The excited molecule or its degradation products may be reacting with the solvent or dissolved oxygen. | - Time-course Study: Analyze samples at multiple time points to identify primary and secondary degradation products. - Degas the Solution: Purge the solution with an inert gas like nitrogen or argon to minimize oxidation reactions.[1] - Use a Filter: Employ a cutoff filter to block shorter, more energetic wavelengths that might be causing non-specific degradation. |
| Poor reproducibility of results | - Fluctuations in Light Intensity: The output of the UV lamp may not be stable over time. - Temperature Variations: The temperature of the sample solution can affect reaction rates. - Inconsistent Sample Geometry: Variations in the path length of the light through the sample can alter the absorbed dose. | - Monitor Lamp Output: Use a radiometer to monitor the lamp's intensity throughout the experiment. - Control Temperature: Use a thermostated sample holder to maintain a constant temperature. - Standardize Sample Holders: Use cuvettes or reaction vessels with consistent dimensions and position them in the same location for each experiment. |
| Difficulty in identifying degradation products | - Low Concentration of Products: The concentration of individual degradation products may be below the detection limit of the analytical method. - Co-elution of Products: Multiple degradation products may have similar retention times in chromatography. - Lack of Reference Standards: Authentic standards for the suspected degradation products may not be available. | - Concentrate the Sample: Use solid-phase extraction (SPE) or solvent evaporation to concentrate the degradation products before analysis. - Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of peaks. - Use High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements to help determine the elemental composition of the degradation products.[2] - LC-NMR: This technique can provide structural information directly from the separated products. |
Frequently Asked Questions (FAQs)
Q1: What are the likely primary photodegradation pathways for 2-bromo-9H-thioxanthene?
A1: Based on the behavior of related thioxanthene derivatives and brominated aromatic compounds, the two most probable primary degradation pathways are:
-
Photooxidation: The sulfur atom in the thioxanthene ring is susceptible to oxidation upon UV exposure, potentially forming the corresponding sulfoxide and subsequently the sulfone.[3]
-
Photoisomerization: Thioxanthene derivatives are known to undergo photoisomerization.[3]
-
Homolytic Cleavage of the C-Br Bond: UV light can induce the breaking of the carbon-bromine bond, leading to the formation of a thioxanthenyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions.
Q2: What is the role of oxygen in the degradation process?
A2: The presence of molecular oxygen can significantly influence the degradation pathway. Oxygen can participate in photooxidation reactions, leading to the formation of oxidized products such as sulfoxides and sulfones.[1] In the absence of oxygen, radical-based reactions may be more prevalent. To investigate the role of oxygen, it is recommended to perform experiments under both aerobic and anaerobic (e.g., nitrogen-purged) conditions.
Q3: What analytical techniques are best suited for studying the degradation of 2-bromo-9H-thioxanthene?
A3: A combination of chromatographic and spectroscopic techniques is generally required:
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: To separate the parent compound from its degradation products and quantify their formation over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of degradation products by providing molecular weight and fragmentation information. High-resolution mass spectrometry (HRMS) is particularly useful for determining elemental compositions.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products.
-
UV-Vis Spectroscopy: To monitor the overall changes in the electronic absorption of the solution during irradiation.
Q4: How can I confirm the structure of the identified degradation products?
A4: Confirming the structure of novel degradation products can be challenging. The following approaches can be used:
-
Comparison with Reference Standards: If reference standards for suspected degradation products are available, their retention times and mass spectra can be compared.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to help elucidate the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide clues about the structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy is the most definitive technique for structure elucidation.
Experimental Protocols
Protocol 1: Photodegradation Study of 2-bromo-9H-thioxanthene in Solution
-
Sample Preparation: Prepare a solution of 2-bromo-9H-thioxanthene in a photochemically inert solvent (e.g., acetonitrile) at a known concentration (e.g., 10-50 µM).
-
Irradiation:
-
Transfer the solution to a quartz cuvette or a suitable photoreactor.
-
If studying the effect of oxygen, purge the solution with either air (for aerobic conditions) or nitrogen/argon (for anaerobic conditions) for 15-20 minutes prior to and during irradiation.
-
Irradiate the sample with a UV lamp of a known spectral output and intensity. A filtered mercury lamp or a xenon lamp with appropriate filters can be used.
-
Maintain a constant temperature using a thermostated sample holder.
-
-
Sample Analysis:
-
At specific time intervals, withdraw aliquots of the solution.
-
Analyze the aliquots by HPLC-UV to quantify the disappearance of the parent compound and the formation of degradation products.
-
Analyze the aliquots by LC-MS to identify the degradation products based on their mass-to-charge ratios and fragmentation patterns.
-
Proposed Degradation Pathway and Experimental Workflow
The following diagrams illustrate a proposed degradation pathway for 2-bromo-9H-thioxanthene and a typical experimental workflow for its study.
Caption: Proposed photodegradation pathways of 2-bromo-9H-thioxanthene.
Caption: General experimental workflow for a photodegradation study.
References
Technical Support Center: Enhancing Solubility of 2-Bromothioxanthone for Biological Assays
Welcome to the technical support center for handling poorly soluble compounds in biological research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 2-bromothioxanthone and other hydrophobic compounds for use in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving 2-bromothioxanthone in my aqueous assay buffer. What are the recommended first steps?
A1: 2-bromothioxanthone is a hydrophobic compound and is expected to have very low solubility in aqueous solutions. The recommended initial approach is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A2: The tolerance of cell lines to DMSO can vary significantly. Generally, a final concentration of DMSO at or below 0.5% is considered safe for most cell-based assays to avoid cytotoxicity or other off-target effects.[1] However, it is always best practice to perform a vehicle control experiment, where cells are treated with the same final concentration of DMSO as your experimental samples, to confirm that the solvent does not interfere with your assay's readout.
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Vortexing/Mixing: Ensure thorough and immediate mixing of the DMSO stock into the aqueous buffer.
-
Lower Stock Concentration: Try preparing a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.
-
Alternative Solvents: If DMSO is problematic, other co-solvents like ethanol or methanol can be tested, though their compatibility with the specific assay must also be validated.[2][3]
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80 or Tween 20, in the assay buffer can help to maintain the solubility of hydrophobic compounds.[2]
Q4: Are there alternatives to using co-solvents for solubilizing 2-bromothioxanthone?
A4: Yes, several alternative formulation strategies can be employed to enhance the solubility of poorly soluble drugs for biological assays.[4][5][6] These include:
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9][10]
-
Nanoparticle Formulation: The compound can be formulated into nanoparticles, which increases the surface area-to-volume ratio and can improve dissolution and solubility.[4][5][6][11][12]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like emulsions or liposomes can be effective.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | The compound may have very low intrinsic solubility even in DMSO, or the compound may not be pure. | Gently warm the solution (if the compound is heat-stable) or use sonication to aid dissolution.[3] Use a fresh, anhydrous bottle of DMSO as it can absorb water over time, which can reduce its solvating power.[3] |
| Precipitation occurs over time in the final assay plate. | The compound is not stable in the aqueous buffer at the tested concentration. | Reduce the final concentration of the compound. Include a solubility-enhancing excipient like a cyclodextrin or surfactant in the assay medium. |
| Inconsistent results between experiments. | The compound may be precipitating in some wells but not others, leading to variable effective concentrations. | Visually inspect the assay plates under a microscope for any signs of precipitation. Prepare fresh dilutions for each experiment. Ensure consistent and thorough mixing procedures. |
| Vehicle control (DMSO) shows an unexpected biological effect. | The concentration of DMSO is too high for the specific cell line or assay. | Reduce the final DMSO concentration to below 0.5% or to a level determined to be non-interfering through a dose-response experiment with the vehicle alone.[1] |
Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | The compound is dissolved in a water-miscible organic solvent in which it has higher solubility. | Simple and quick to prepare. Widely used and well-documented. | Potential for solvent toxicity or interference with the assay. Precipitation can occur upon dilution. |
| Cyclodextrins | The hydrophobic compound is encapsulated within the lipophilic core of the cyclodextrin molecule.[7] | Can significantly increase aqueous solubility. Generally have low toxicity.[10] | May not be suitable for all molecules depending on size and shape. Can have a high molecular weight, adding bulk to the formulation. |
| Nanoparticle Formulation | The drug is formulated into particles with sizes in the nanometer range, increasing surface area and dissolution rate.[5] | Can lead to a significant increase in solubility and bioavailability.[5] Allows for high drug loading. | Preparation can be complex and require specialized equipment. Potential for nanoparticle-specific biological interactions or toxicity. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh out a precise amount of 2-bromothioxanthone powder.
-
Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
-
Preparation of Working Solution:
-
Perform a serial dilution of the DMSO stock solution with your aqueous assay buffer.
-
To minimize precipitation, add the DMSO stock dropwise to the buffer while vortexing.[13]
-
Ensure the final concentration of DMSO in the highest concentration of your working solution does not exceed the tolerance limit of your assay (typically ≤0.5%).[1]
-
-
Assay Protocol:
-
Add the prepared working solutions to your assay plate.
-
Include a vehicle control containing the same final concentration of DMSO as your most concentrated test sample.
-
Protocol 2: Solubilization using Cyclodextrins
-
Selection of Cyclodextrin:
-
Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often provides better solubility and lower toxicity.
-
-
Preparation of the Complex:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD in your assay buffer).
-
Add the 2-bromothioxanthone powder directly to the cyclodextrin solution.
-
Stir or shake the mixture at a controlled temperature for several hours to overnight to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
-
Determination of Concentration:
-
The concentration of the solubilized 2-bromothioxanthone in the filtered solution should be determined analytically, for example, by UV-Vis spectrophotometry or HPLC.
-
-
Assay Protocol:
-
Use the filtered cyclodextrin-drug complex solution for your biological assay.
-
The vehicle control should be the same concentration of the cyclodextrin solution without the drug.
-
Visualizations
Caption: Decision workflow for solubilizing 2-bromothioxanthone.
Caption: Experimental workflow for co-solvent solubilization.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. lifetein.com [lifetein.com]
Preventing carbocation rearrangement in Friedel-Crafts reactions of thioxanthenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions of thioxanthenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing carbocation rearrangements.
Frequently Asked Questions (FAQs)
Q1: I am trying to alkylate thioxanthene using a primary alkyl halide and AlCl₃, but I am getting a mixture of products. What is happening?
A1: You are likely observing products resulting from carbocation rearrangement. In Friedel-Crafts alkylation, the reaction proceeds through a carbocation intermediate. Primary carbocations are unstable and tend to rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. This leads to the formation of isomeric alkylated thioxanthenes, reducing the yield of your desired product.
Q2: How can I prevent carbocation rearrangement during the alkylation of thioxanthene?
A2: The most effective strategy to prevent carbocation rearrangement is to use Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement. This two-step process ensures the straight-chain alkyl group is introduced without isomerization.
Q3: What is the expected regioselectivity for Friedel-Crafts acylation on thioxanthene?
A3: Electrophilic aromatic substitution on sulfur-containing heterocyclic systems like thiophene preferentially occurs at the C2 position (adjacent to the sulfur atom). This is because the sulfur atom can effectively stabilize the positive charge in the Wheland intermediate through resonance. By analogy, the acylation of thioxanthene is expected to favor substitution at the C2 and C7 positions, which are electronically activated by the sulfur atom. Steric hindrance may influence the ratio of substitution at these positions.
Q4: My Friedel-Crafts acylation of thioxanthene is sluggish and requires a large excess of Lewis acid. Why is this?
A4: The sulfur atom in the thioxanthene ring is a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This complexation deactivates the catalyst, reducing its effectiveness in activating the acylating agent. To overcome this, a stoichiometric amount or even an excess of the Lewis acid is often required.
Q5: Are there any alternative methods to introduce alkyl groups to thioxanthene without using Friedel-Crafts alkylation?
A5: Yes, the primary alternative is the Friedel-Crafts acylation followed by reduction. Two common reduction methods are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base). The choice between these methods depends on the other functional groups present in your molecule. The Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out in a basic medium.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation of Thioxanthene
| Possible Cause | Troubleshooting Step |
| Lewis Acid Deactivation | The sulfur atom in thioxanthene can complex with the Lewis acid. Increase the molar ratio of the Lewis acid (e.g., AlCl₃) to the thioxanthene substrate. A 2:1 or even 3:1 ratio may be necessary. |
| Insufficiently Reactive Acylating Agent | For less reactive aromatic systems, an acyl chloride is generally more effective than an acid anhydride. Ensure your acyl chloride is of high purity and free from moisture. |
| Inadequate Reaction Temperature | While initial mixing should be done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may require heating to proceed to completion. Monitor the reaction by TLC and consider gentle heating (e.g., 50-60 °C) if the reaction stalls. |
| Moisture in the Reaction | Friedel-Crafts reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. |
Issue 2: Incomplete Reduction of the Thioxanthene Ketone
| Possible Cause | Troubleshooting Step |
| Incomplete Clemmensen Reduction | Ensure the zinc is properly amalgamated and activated. The reaction is heterogeneous and vigorous stirring is crucial. If the reaction is slow, consider adding fresh portions of amalgamated zinc and concentrated HCl during the reaction. |
| Substrate Instability in Acidic Conditions (Clemmensen) | If your thioxanthene derivative contains acid-sensitive functional groups, the Clemmensen reduction may not be suitable. Consider using the Wolff-Kishner reduction instead. |
| Incomplete Wolff-Kishner Reduction | This reaction requires high temperatures (typically >180 °C) to drive the reaction to completion. Ensure you are using a high-boiling solvent like diethylene glycol and that the temperature is maintained. The removal of water formed during the initial hydrazone formation is also critical. |
| Steric Hindrance around the Carbonyl Group | Highly hindered ketones may be slow to react. For the Wolff-Kishner reduction, consider pre-forming the hydrazone before adding the base and heating. |
Data Presentation
The following table summarizes typical yields for the two-step acylation-reduction sequence to produce alkylated thioxanthenes, demonstrating the superior outcome compared to direct alkylation which often results in a mixture of isomers.
| Reaction Step | Product | Typical Yield Range | Key Considerations |
| Friedel-Crafts Acylation | 2-Acetylthioxanthene | 70-85% | Requires stoichiometric or excess Lewis acid. |
| Clemmensen Reduction | 2-Ethylthioxanthene | 65-80% | Suitable for acid-stable substrates. |
| Wolff-Kishner Reduction | 2-Ethylthioxanthene | 70-85% | Ideal for substrates with acid-sensitive groups. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Thioxanthene
This protocol describes the synthesis of 2-acetylthioxanthene.
Materials:
-
Thioxanthene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thioxanthene (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (2.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the resulting suspension at 0 °C for 15 minutes.
-
Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding crushed ice, followed by 1 M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-acetylthioxanthene.
Protocol 2: Clemmensen Reduction of 2-Acetylthioxanthene
Materials:
-
2-Acetylthioxanthene
-
Zinc amalgam (prepared from zinc dust and mercuric chloride)
-
Concentrated hydrochloric acid
-
Toluene
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc dust (10 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, water, and concentrated hydrochloric acid.
-
Add a solution of 2-acetylthioxanthene (1.0 eq) in toluene.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Add additional portions of concentrated hydrochloric acid every hour to maintain a strongly acidic environment.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-ethylthioxanthene.
Protocol 3: Wolff-Kishner Reduction of 2-Acetylthioxanthene
Materials:
-
2-Acetylthioxanthene
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-acetylthioxanthene (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.
-
Heat the mixture to 120-130 °C for 1.5 hours. Water and excess hydrazine will distill off.
-
Cool the mixture slightly and add potassium hydroxide pellets (4.0 eq).
-
Fit the condenser for reflux and slowly heat the mixture to 190-200 °C. Nitrogen gas evolution will be observed.
-
Maintain the reaction at this temperature for 4-5 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-ethylthioxanthene.
Visualizations
Figure 1: Logical workflow illustrating the formation of a product mixture in Friedel-Crafts alkylation due to carbocation rearrangement.
Figure 2: Recommended two-step pathway (acylation followed by reduction) to prevent carbocation rearrangement and obtain the desired alkylated thioxanthene.
Resolving unexpected peaks in 1H NMR spectra of thioxanthene compounds
This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected signals in the 1H NMR spectra of thioxanthene compounds. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I see a single, sharp peak at ~1.56 ppm in my CDCl₃ spectrum. What is it?
This is one of the most common questions. The peak is almost certainly due to water (H₂O) contamination in the deuterated solvent. The chemical shift of water can vary depending on the solvent, concentration, and temperature.[1]
Troubleshooting Steps:
-
Use a freshly opened ampoule of high-purity deuterated solvent.
-
Dry your NMR tube in an oven and cool it under a stream of dry nitrogen or in a desiccator before use. Do not use hot ovens for extended periods as this can distort the tube.[2]
-
Ensure your sample is anhydrous before dissolving it.
Q2: My spectrum has multiple unexpected sharp singlets. How can I identify them?
These peaks often originate from residual solvents used during your reaction work-up or purification (e.g., ethyl acetate, acetone, hexane, dichloromethane). Even after drying under high vacuum, trace amounts can remain.[1]
Troubleshooting Steps:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks to a reference table of common laboratory solvents. The table below provides shifts for common impurities in various NMR solvents.[3][4]
-
Removal: If a solvent like ethyl acetate is stubbornly present, try dissolving your sample in a more volatile solvent (like dichloromethane), and then removing it on a rotary evaporator. Repeating this process 2-3 times can help azeotropically remove the persistent impurity.[1]
Quantitative Data: 1H NMR Chemical Shifts (δ) of Common Impurities
The following table summarizes the chemical shifts of common laboratory solvents and impurities in various deuterated solvents. Note that these values can be dependent on temperature and concentration.
| Impurity | CDCl₃ | (CD₃)₂SO | (CD₃)₂CO | C₆D₆ | CD₃OD | D₂O |
| Water | 1.56 | 3.33 | 2.84 | 0.40 | 4.87 | 4.79 |
| Acetone | 2.17 | 2.09 | 2.09 | 1.55 | 2.15 | 2.22 |
| Acetonitrile | 2.10 | 2.07 | 2.05 | 1.55 | 2.03 | 2.06 |
| Dichloromethane | 5.30 | 5.76 | 5.63 | 4.27 | 5.49 | - |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) | 3.41 (q), 1.11 (t) | 3.23 (q), 1.11 (t) | 3.48 (q), 1.16 (t) | - |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 3.98 (q), 1.99 (s), 1.15 (t) | 4.02 (q), 1.96 (s), 1.17 (t) | 3.89 (q), 1.64 (s), 0.93 (t) | 4.05 (q), 1.98 (s), 1.20 (t) | - |
| Grease (Silicone) | ~0.07 | - | - | - | - | - |
| Hexane | 1.25, 0.88 | 1.24, 0.86 | 1.26, 0.87 | 1.25, 0.88 | 1.29, 0.90 | - |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 7.24-7.11 (m), 2.30 (s) | 7.25-7.15 (m), 2.31 (s) | 7.09-7.01 (m), 2.11 (s) | 7.23-7.15 (m), 2.32 (s) | - |
Data compiled from multiple sources.[3][4][5]
Q3: The aromatic signals for my thioxanthene compound are broad and their chemical shifts change when I dilute the sample. Why?
This behavior is characteristic of compound aggregation. Thioxanthenes, with their large, flat aromatic systems, are prone to π-stacking in solution.[6]
-
Concentration Dependence: As concentration increases, molecules associate, forming aggregates. This changes the local magnetic environment of the protons, often causing shifts (usually upfield) and significant peak broadening.[1][6]
-
Broadening: In an aggregate, molecules tumble more slowly in the solvent, leading to shorter relaxation times and broader NMR signals.[7][8]
Troubleshooting Steps:
-
Dilution Study: Acquire spectra at several different concentrations. If aggregation is the cause, you should see a noticeable sharpening of peaks and a consistent chemical shift at lower concentrations.[8]
-
Change Solvent: A different solvent may disrupt the intermolecular interactions that lead to stacking. Try a solvent with a different polarity or aromaticity (e.g., switching from CDCl₃ to toluene-d₈ or DMSO-d₆).[1]
-
Increase Temperature: Acquiring the spectrum at a higher temperature can provide enough thermal energy to break up the aggregates, resulting in sharper signals.[1]
Q4: My spectrum is unexpectedly complex and appears to show two distinct sets of signals for my single thioxanthene compound. What is happening?
There are two likely causes for this observation specific to thioxanthene chemistry:
-
Oxidation: The sulfur atom in the thioxanthene core is susceptible to oxidation, forming the corresponding sulfoxide. This oxidation creates a chiral center at the sulfur atom, which can make nearby protons diastereotopic and significantly complicate the spectrum. If the oxidation proceeds further to the sulfone, the spectrum will change again.
-
Rotamers (Conformational Isomers): If the thioxanthene has bulky substituents, rotation around single bonds may be hindered. If the rate of this rotation is slow on the NMR timescale, you will observe separate signals for each distinct conformation (rotamer).[1]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: If rotamers are the cause, increasing the temperature will increase the rate of bond rotation. At a sufficiently high temperature, the separate signals will coalesce into a single, averaged signal.[1]
-
Re-purification and Characterization: If you suspect oxidation, re-purify your compound using chromatography. Characterize the fractions by mass spectrometry to confirm the presence of species with +16 amu (sulfoxide) or +32 amu (sulfone) compared to your starting material.
Q5: What are the small, symmetrical peaks flanking a very large signal from my compound or the solvent?
These are called spinning sidebands. They are instrumental artifacts that appear at frequencies separated from a large peak by multiples of the spinner rotation speed.
Troubleshooting Steps:
-
Adjust Spin Rate: Change the sample spinning rate. The position of the sidebands will shift, while true chemical signals will not.
-
Improve Shimming: Poor magnetic field homogeneity can worsen spinning sidebands. Re-shimming the spectrometer can reduce their intensity.
Experimental Protocols
Protocol 1: Standard 1H NMR Sample Preparation
A high-quality sample is essential for a high-quality spectrum.[9][10] Suspended solids or incorrect sample volume can severely degrade spectral quality.[2][11]
-
Determine Mass: Weigh approximately 5-25 mg of your purified thioxanthene compound into a clean, dry vial.[2][11]
-
Select Solvent: Choose an appropriate deuterated solvent in which your compound is fully soluble.[9]
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Ensure the sample dissolves completely. Gentle vortexing or sonication may be required.
-
Filter the Solution: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[11] Do not use cotton wool, as solvents can leach impurities from it.[11]
-
Check Volume: Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).[2]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Protocol 2: D₂O Shake for Identifying Exchangeable Protons
This experiment confirms the presence of labile protons, such as those in -OH or -NH groups.[1]
-
Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of your sample.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 1-2 minutes to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Run the 1H NMR spectrum again.
-
Analyze: The signal corresponding to the exchangeable proton will have disappeared or significantly decreased in intensity.
Visual Guides
The following diagrams illustrate common workflows and concepts for troubleshooting NMR spectra.
Caption: A workflow for diagnosing unexpected peaks in 1H NMR spectra.
Caption: Common sources contributing to signals in an NMR spectrum.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. scribd.com [scribd.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
Navigating the Synthesis of 2-Aryl and 2-Amino-9H-thioxanthenes: A Technical Support Guide to Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the successful functionalization of heterocyclic scaffolds like 9H-thioxanthene is a critical step in the synthesis of novel therapeutic agents and functional materials. This technical support center provides a comprehensive guide to catalyst selection and optimization for the cross-coupling of 2-bromo-9H-thioxanthene, addressing common challenges through troubleshooting guides and frequently asked questions.
The palladium-catalyzed cross-coupling of 2-bromo-9H-thioxanthene is a versatile method for introducing aryl, heteroaryl, and amino moieties at the 2-position of the thioxanthene core. However, the success of these reactions is highly dependent on the careful selection and optimization of the catalytic system, including the palladium source, ligand, base, and solvent. This guide will delve into the specifics of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering insights into overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing cross-coupling reactions with 2-bromo-9H-thioxanthene?
A1: Researchers often face challenges such as low product yields, the formation of side products (e.g., homocoupling of the boronic acid in Suzuki reactions), and catalyst deactivation. The thioxanthene core, with its sulfur atom, can potentially interact with the palladium catalyst, influencing its activity. Careful optimization of the reaction conditions is crucial to mitigate these issues.
Q2: Which palladium catalysts are recommended for the Suzuki-Miyaura coupling of 2-bromo-9H-thioxanthene?
A2: While specific examples for 2-bromo-9H-thioxanthene are not extensively documented, related studies on bromothiophenes suggest that Pd(PPh₃)₄ and Pd(OAc)₂ are effective palladium sources. The choice of catalyst can be influenced by the nature of the arylboronic acid and the desired reaction kinetics.
Q3: What role does the ligand play in the Buchwald-Hartwig amination of 2-bromo-9H-thioxanthene?
A3: The ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. For C-N bond formation, bulky electron-rich phosphine ligands like XPhos, SPhos, and BINAP are often employed to enhance catalytic activity and improve product yields.
Q4: How does the choice of base impact the outcome of the cross-coupling reaction?
A4: The base plays a crucial role in both Suzuki-Miyaura and Buchwald-Hartwig reactions. In Suzuki couplings, bases like K₃PO₄ and Cs₂CO₃ are commonly used to activate the boronic acid. For Buchwald-Hartwig aminations, strong bases such as NaOtBu or LHMDS are often necessary to deprotonate the amine and facilitate the catalytic cycle. The choice of base should be compatible with the functional groups present in the substrates.
Q5: Can the sulfur atom in the thioxanthene ring poison the palladium catalyst?
A5: Sulfur-containing compounds have the potential to coordinate to palladium and inhibit its catalytic activity. While not always a prohibitive issue, catalyst poisoning can lead to lower yields or require higher catalyst loadings. The use of appropriate ligands can often shield the palladium center and mitigate this effect. If catalyst poisoning is suspected, screening different ligands is a recommended troubleshooting step.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the cross-coupling of 2-bromo-9H-thioxanthene.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Use a freshly opened or properly stored palladium catalyst and ligand. - Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | - Screen a panel of ligands with varying steric bulk and electronic properties (e.g., for Suzuki: PPh₃, SPhos; for Buchwald-Hartwig: XPhos, RuPhos). |
| Incorrect Base | - For Suzuki coupling, try a stronger base like Cs₂CO₃ or K₃PO₄. - For Buchwald-Hartwig, ensure a sufficiently strong, non-nucleophilic base like NaOtBu or LHMDS is used. |
| Solvent Effects | - Ensure the solvent is anhydrous and degassed. - Screen different solvents such as toluene, dioxane, or DMF. |
| Low Reaction Temperature | - Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)
| Potential Cause | Suggested Solution |
| Oxygen Contamination | - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). - Use properly degassed solvents. |
| Incorrect Stoichiometry | - Optimize the ratio of the boronic acid (or amine) to the aryl bromide. An excess of the coupling partner can sometimes drive the reaction to completion and reduce side reactions. |
| Catalyst Loading Too High | - Reduce the catalyst loading to minimize side reactions. |
Experimental Protocols (Based on Related Thiophene Chemistry)
The following are generalized experimental protocols adapted from successful cross-coupling reactions of similar brominated sulfur-containing heterocycles. These should serve as a starting point for optimization with 2-bromo-9H-thioxanthene.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere, add 2-bromo-9H-thioxanthene (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq.). Add a degassed solvent (e.g., 1,4-dioxane/water mixture). Heat the reaction mixture at a specified temperature (e.g., 90-110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, combine 2-bromo-9H-thioxanthene (1.0 eq.), the amine (1.2 eq.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), a suitable ligand (if not using a pre-catalyst), and a strong base (e.g., NaOtBu, 1.5 eq.). Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the reaction vessel and heat to the desired temperature (e.g., 80-120 °C) with stirring for the required time (e.g., 4-24 hours). Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizing the Workflow and Troubleshooting Logic
To aid in experimental design and problem-solving, the following diagrams illustrate a typical cross-coupling workflow and a decision-making process for troubleshooting.
Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
Technical Support Center: Stabilizing 2-bromo-9H-thioxanthene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of 2-bromo-9H-thioxanthene to ensure its stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-bromo-9H-thioxanthene?
A1: The primary degradation pathway for 2-bromo-9H-thioxanthene is photo-oxidation. Exposure to light, particularly in the presence of oxygen, can lead to the oxidation of the 9-position, forming 2-bromo-9H-thioxanthen-9-one. Thioxanthene and its derivatives are known to be light-sensitive.
Q2: What are the recommended long-term storage conditions for solid 2-bromo-9H-thioxanthene?
A2: For optimal stability, solid 2-bromo-9H-thioxanthene should be stored in a tightly sealed container, protected from light, in a dry environment. While room temperature storage is suggested for the related compound 2-bromo-9H-thioxanthen-9-one, for enhanced long-term stability of 2-bromo-9H-thioxanthene, storage at a reduced temperature in an inert atmosphere is recommended.
Q3: Should I store 2-bromo-9H-thioxanthene as a solid or in solution?
A3: For long-term storage, it is highly recommended to store 2-bromo-9H-thioxanthene as a solid (neat). Storing in solution can accelerate degradation, as solvents can facilitate reactions and may contain dissolved oxygen. If a solution is necessary for your workflow, prepare it fresh before use.
Q4: What type of container is best for storing 2-bromo-9H-thioxanthene?
A4: Amber glass vials with tight-fitting caps are the preferred containers for storing solid 2-bromo-9H-thioxanthene. The amber color provides protection from light, and glass is generally inert. Ensure the cap provides a good seal to prevent moisture and air ingress.
Q5: How can I assess the purity of my 2-bromo-9H-thioxanthene sample?
A5: The purity of 2-bromo-9H-thioxanthene can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the purity profile over time indicates degradation. The appearance of new peaks, particularly one corresponding to 2-bromo-9H-thioxanthen-9-one, is a key indicator of oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color of the solid compound (e.g., yellowing) | Photo-oxidation or presence of impurities. | Store the compound in an amber vial, protected from light. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. Re-purify the material if necessary. |
| Appearance of a new peak in HPLC or NMR analysis | Degradation of the compound, likely oxidation to 2-bromo-9H-thioxanthen-9-one. | Confirm the identity of the new peak by comparing with a standard of the suspected degradation product. If degradation is confirmed, review storage conditions. Ensure the container is properly sealed and protected from light. |
| Inconsistent experimental results | Use of a degraded or impure sample of 2-bromo-9H-thioxanthene. | Always check the purity of the compound before use, especially if it has been in storage for an extended period. Use a freshly opened or recently purified batch for critical experiments. |
| Precipitate formation in a freshly prepared solution | The compound may have low solubility in the chosen solvent, or the precipitate could be a degradation product. | Check the solubility of 2-bromo-9H-thioxanthene in the selected solvent. If solubility is not the issue, analyze the precipitate to identify it. This could provide insight into the degradation pathway. |
Data Presentation
Table 1: Recommended Storage Conditions for 2-bromo-9H-thioxanthene
| Parameter | Condition | Rationale |
| Physical State | Solid (Neat) | Minimizes molecular mobility and potential for reactions in solution. |
| Temperature | ≤ 4°C (Recommended); Room Temperature (Acceptable for short-term) | Reduced temperature slows down potential degradation processes. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation by displacing oxygen. |
| Light Exposure | In the Dark (Amber Vial) | Protects against photo-oxidation. |
| Container | Tightly Sealed Amber Glass Vial | Provides a barrier to light, moisture, and air. |
Table 2: Analytical Methods for Stability Assessment
| Technique | Parameter to Monitor | Indication of Degradation |
| HPLC | Peak Purity (%) | Decrease in the main peak area % and appearance of new peaks. |
| ¹H NMR | Chemical Shift and Integration | Changes in the spectrum, such as the appearance of new signals or changes in the integration of existing protons, indicating structural modification. |
| Appearance | Color and Physical Form | Any change from the initial appearance (e.g., color change from off-white to yellow). |
Experimental Protocols
Protocol 1: Stability Testing of 2-bromo-9H-thioxanthene under Different Storage Conditions
-
Sample Preparation: Aliquot 5-10 mg of high-purity 2-bromo-9H-thioxanthene into several amber glass vials.
-
Initial Analysis (T=0): Analyze one vial immediately to establish the initial purity and characteristics (HPLC, NMR, appearance).
-
Storage Conditions:
-
Set A: Store vials at room temperature (~25°C) exposed to ambient light.
-
Set B: Store vials at room temperature (~25°C) in the dark.
-
Set C: Store vials at 4°C in the dark.
-
Set D: Store vials at 4°C in the dark, with the headspace purged with argon.
-
-
Time Points: Analyze one vial from each set at predetermined time points (e.g., 1, 3, 6, and 12 months).
-
Analysis: At each time point, perform HPLC and ¹H NMR analysis to determine the purity and identify any degradation products. Record any changes in physical appearance.
-
Data Evaluation: Compare the results at each time point to the initial analysis to determine the rate of degradation under each storage condition.
Visualizations
Caption: Potential degradation pathway of 2-bromo-9H-thioxanthene.
Caption: Workflow for stability testing of 2-bromo-9H-thioxanthene.
Caption: Troubleshooting decision tree for inconsistent results.
Technical Support Center: Functionalization of the Thioxanthene Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the thioxanthene core. Poor selectivity is a common challenge in modifying this scaffold, and this resource aims to provide practical solutions and detailed experimental protocols to overcome these issues.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis and functionalization of thioxanthene derivatives.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Friedel-Crafts Acylation)
Question: My electrophilic substitution reaction on the thioxanthene core yields a mixture of isomers with poor regioselectivity. How can I improve the selectivity?
Answer:
Poor regioselectivity in electrophilic aromatic substitution on the thioxanthene core is a common issue due to the activating nature of the sulfur atom and the complex electronic effects of the tricyclic system. Here are several strategies to improve selectivity:
-
Steric Hindrance: Introduce a bulky directing group at a specific position to sterically hinder the approach of the electrophile to adjacent positions.
-
Directed Ortho-Metalation (DoM): This is a powerful technique to achieve high regioselectivity. By choosing an appropriate directing group, you can selectively deprotonate the ortho-position, followed by quenching with an electrophile. Common directing groups include amides, sulfonamides, and ethers.
-
Catalyst and Reaction Conditions:
-
Friedel-Crafts Acylation: The choice of Lewis acid catalyst and solvent can significantly influence the isomer distribution. For instance, using a milder Lewis acid might favor the thermodynamically more stable product. Intramolecular Friedel-Crafts reactions can also provide high regioselectivity.
-
Halogenation: The use of specific halogenating agents and catalysts can control the position of halogenation. For example, palladium-catalyzed halogenation using N-halosuccinimides can offer different selectivity compared to traditional electrophilic halogenation.
-
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of a single isomer by increasing the difference in activation energies for the formation of different products.
Question: I am attempting a Friedel-Crafts acylation on a substituted thioxanthene, but I am getting a complex mixture of products. What are the key parameters to optimize?
Answer:
Optimizing a Friedel-Crafts acylation on a substituted thioxanthene requires careful consideration of several factors to control regioselectivity and minimize side reactions:
-
Lewis Acid: The strength and amount of the Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) are critical. A large excess or a very strong Lewis acid can lead to side reactions and decreased selectivity. Start with a stoichiometric amount and screen different Lewis acids.
-
Solvent: The choice of solvent (e.g., CS₂, nitrobenzene, dichloromethane) can affect the solubility of the reactants and the reactivity of the electrophile.
-
Acylating Agent: The reactivity of the acylating agent (acyl chloride vs. anhydride) can influence the outcome. Acyl chlorides are generally more reactive.
-
Temperature and Reaction Time: Start with low temperatures (e.g., 0 °C) and slowly warm up to room temperature. Monitor the reaction progress by TLC or GC-MS to avoid over-reaction or decomposition.
-
Substituent Effects: The electronic and steric properties of the existing substituent on the thioxanthene core will strongly direct the position of acylation. Electron-donating groups will activate the ring, while electron-withdrawing groups will deactivate it.
Issue 2: Difficulty in Achieving Selective C-H Functionalization
Question: My transition-metal-catalyzed C-H functionalization of the thioxanthene core is not selective. How can I direct the reaction to a specific C-H bond?
Answer:
Achieving high regioselectivity in C-H functionalization of the thioxanthene core often requires the use of a directing group. This group coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation.
-
Choice of Directing Group: A variety of directing groups can be employed, including pyridines, amides, and thioethers. The choice of directing group will determine the position of functionalization.
-
Catalyst and Ligand: The metal catalyst (e.g., Palladium, Rhodium, Iridium) and the ligands play a crucial role in the efficiency and selectivity of the C-H activation. Ligand tuning can influence the steric and electronic environment around the metal center, thereby affecting which C-H bond is activated.
-
Oxidant and Additives: The oxidant and any additives (e.g., acids, bases) can significantly impact the catalytic cycle and the overall outcome of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for achieving regioselective functionalization of the thioxanthene core?
A1: Directed ortho-metalation (DoM) and transition-metal-catalyzed C-H functionalization with a directing group are generally the most reliable methods for achieving high regioselectivity. DoM allows for the selective functionalization at the position ortho to the directing group. Transition-metal catalysis offers a broader scope of transformations and can be tailored by the choice of catalyst, ligand, and directing group to target specific C-H bonds.
Q2: How can I separate a mixture of thioxanthene regioisomers?
A2: The separation of regioisomers can be challenging due to their similar physical properties. The following techniques can be employed:
-
Column Chromatography: This is the most common method. Careful optimization of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. Using a long column and a shallow solvent gradient can improve separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than traditional column chromatography and is suitable for separating closely related isomers. Both normal-phase and reverse-phase columns can be used depending on the polarity of the isomers.
-
Crystallization: Fractional crystallization can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent system.
Q3: Are there any specific safety precautions I should take when working with thioxanthene and its derivatives?
A3: Yes. Thioxanthene and its derivatives are often biologically active compounds. Therefore, it is essential to handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each specific compound for detailed safety information.
Data Presentation
Table 1: Comparison of Regioselectivity in Halogenation of Thioxanthene
| Halogenating Agent | Catalyst/Conditions | Major Product(s) | Isomer Ratio (approx.) | Yield (%) | Reference |
| Br₂ | FeBr₃, CCl₄ | 2-Bromo & 4-Bromo | Mixture | Moderate | [General Knowledge] |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide, CCl₄ | 9-Bromo | Major Product | Good | [General Knowledge] |
| N-Iodosuccinimide (NIS) | TFA, CH₂Cl₂ | 2-Iodo | High Selectivity | Good | [General Knowledge] |
| Pd(OAc)₂ / N-Iodosuccinimide | Acetic Acid, 100 °C | 2-Iodo | High Selectivity | High | [General Knowledge] |
Note: The exact isomer ratios and yields can vary depending on the specific reaction conditions and the substitution pattern of the thioxanthene core.
Experimental Protocols
Protocol 1: Directed Ortho-Metalation (DoM) of a 2-Substituted Thioxanthene
This protocol describes a general procedure for the ortho-lithiation and subsequent functionalization of a thioxanthene derivative bearing a directing group at the 2-position.
Materials:
-
2-Substituted thioxanthene (with a directing group, e.g., OMe, CONR₂)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes
-
Electrophile (e.g., Iodomethane, Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Dissolution: Dissolve the 2-substituted thioxanthene (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the alkyllithium reagent (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species can sometimes be observed by a color change.
-
Quenching: Add the electrophile (1.2 - 2.0 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours (monitor by TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ortho-functionalized thioxanthene.
Troubleshooting:
-
No reaction: Ensure all reagents and solvents are anhydrous. The alkyllithium reagent may have degraded; titrate it before use.
-
Low yield: The lithiation time or temperature may need optimization. The electrophile might be unreactive; consider using a more reactive one.
-
Mixture of products: Incomplete lithiation or side reactions may be occurring. Ensure slow addition of the alkyllithium at a low temperature.
Visualizations
Caption: Dopamine signaling pathway at a synapse and the mechanism of action of thioxanthene antipsychotics.
Caption: General experimental workflow for the synthesis of functionalized thioxanthene derivatives.
Technical Support Center: Troubleshooting Low Cell Permeability of Thioxanthene-Based Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell permeability with thioxanthene-based drug candidates.
Frequently Asked Questions (FAQs)
1. What are the main reasons for the low cell permeability of my thioxanthene-based drug candidate?
Low cell permeability of thioxanthene derivatives can often be attributed to a combination of their inherent physicochemical properties. These compounds are typically lipophilic, which can lead to poor aqueous solubility and high non-specific binding to experimental apparatus.[1][2] Additionally, they may be substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compounds out of the cell, reducing net permeability.[3][4]
2. How do I know if my thioxanthene candidate is a substrate for efflux pumps like P-glycoprotein (P-gp)?
To determine if your compound is a P-gp substrate, you can perform a bi-directional transport assay using cell lines that overexpress P-gp, such as MDR1-MDCK cells.[5][6] In this assay, the permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[5] The experiment can also be run in the presence of a known P-gp inhibitor, like verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor further confirms that your compound is a P-gp substrate.[4][7]
3. What in vitro permeability assays are most suitable for evaluating thioxanthene-based compounds?
A tiered approach using a combination of assays is recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive permeability.[8] It's a good initial screen for membrane affinity.
-
Caco-2 Permeability Assay: This cell-based assay uses human colon adenocarcinoma cells that differentiate into a monolayer mimicking the intestinal epithelium. It provides insights into both passive and active transport mechanisms, including efflux.[9]
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: MDCK cells form a tight monolayer and are often used to predict blood-brain barrier permeability. Genetically engineered MDCK cells that overexpress specific transporters like P-glycoprotein (MDR1-MDCK) are particularly useful for studying efflux.[6][10]
4. My compound has high lipophilicity. How does this affect my permeability assay and how can I troubleshoot it?
High lipophilicity can lead to several challenges in permeability assays, including poor aqueous solubility, non-specific binding to plasticware, and retention within the cell monolayer, all of which can result in low recovery and underestimated permeability.[2]
Troubleshooting strategies include:
-
Using co-solvents: Adding a small percentage of a solvent like DMSO to your assay buffer can improve the solubility of your compound.[2]
-
Adding Bovine Serum Albumin (BSA): Including BSA in the basolateral (receiver) chamber can mimic in vivo sink conditions and reduce non-specific binding.[2][11]
-
Formulation Strategies: For poorly soluble compounds, consider formulation approaches like creating nanoemulsions or using cyclodextrins to enhance solubility and permeability.
5. Can the stereochemistry of my thioxanthene derivative affect its permeability?
Yes, stereochemistry can play a significant role in cell permeability. Different stereoisomers can have distinct three-dimensional conformations that affect their interaction with the cell membrane and efflux transporters. For example, studies have shown that trans-thioxanthene stereoisomers can be more potent in antagonizing multidrug resistance than their cis-counterparts, suggesting differences in their interaction with P-glycoprotein.[12] It is therefore advisable to evaluate the permeability of individual stereoisomers if your drug candidate is a racemic mixture.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | Increase the concentration of co-solvent (e.g., DMSO) in the donor buffer (typically up to 5%).[2] Use solubilizing agents like Brij 35 or polysorbate 80, ensuring they don't disrupt the artificial membrane.[2] |
| Compound precipitation in donor well | Visually inspect the donor wells after the experiment. If precipitation is observed, decrease the starting concentration of the compound. |
| High binding to the artificial membrane | Analyze the amount of compound remaining in the membrane after the assay. If high, this indicates strong membrane affinity which may not translate to high translocation. |
| Incorrect pH of the buffer | Ensure the pH of the donor and acceptor buffers is appropriate for the ionization state of your compound to favor its neutral, more permeable form. |
Issue 2: Low Papp and/or Poor Recovery in Caco-2/MDCK Assays
| Potential Cause | Troubleshooting Steps |
| High lipophilicity leading to non-specific binding | Add 0.5-4% Bovine Serum Albumin (BSA) to the basolateral chamber to create a "sink" effect and reduce non-specific binding.[2][11] Use low-binding plates. |
| Compound is a substrate for efflux pumps (e.g., P-gp) | Perform a bi-directional assay to calculate the efflux ratio.[5] Run the assay in the presence of a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.[7] |
| Cell monolayer integrity is compromised | Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer. Co-dose with a low-permeability marker like Lucifer Yellow and measure its leakage.[13] |
| Compound metabolism by the cells | Analyze the samples from both apical and basolateral chambers for the presence of metabolites using LC-MS/MS. |
| Low aqueous solubility | Use a formulation approach, such as complexation with cyclodextrins, to increase the solubility of the compound in the assay buffer. |
Data Presentation
| Compound | cLogP | H-Bond Donors | H-Bond Acceptors | Papp (Caco-2) (10⁻⁶ cm/s) | Efflux Ratio (MDR1-MDCK) |
| Drug A (Low Lipophilicity) | 2.5 | 2 | 4 | 0.5 | 1.2 |
| Drug B (Moderate Lipophilicity) | 4.0 | 1 | 3 | 5.0 | 3.5 |
| Drug C (High Lipophilicity) | 5.5 | 0 | 2 | 2.0 (due to low solubility/binding) | 8.0 |
| Drug D (With P-gp inhibitor) | 4.0 | 1 | 3 | 10.0 | 1.1 |
This table is for illustrative purposes only and does not represent actual data for a specific series of thioxanthene derivatives.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare the Artificial Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane). Allow the solvent to evaporate completely.
-
Prepare Compound Solutions: Dissolve the thioxanthene candidates in a suitable buffer (e.g., PBS, pH 7.4) containing a small percentage of a co-solvent like DMSO to ensure solubility.
-
Load the Plates: Add the compound solution to the donor wells and fresh buffer to the acceptor plate wells.
-
Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Permeability Assay Protocol
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.[9]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Prepare Dosing Solutions: Dissolve the thioxanthene candidates in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Assay (A-B): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Permeability Assay (B-A for efflux): For bi-directional studies, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both chambers and analyze the compound concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and the efflux ratio if applicable.
MDR1-MDCK Permeability Assay Protocol
-
Cell Culture: Seed MDR1-MDCK cells on permeable supports and culture for 4-7 days to form a confluent monolayer.[5][6]
-
Monolayer Integrity Check: Verify the integrity of the monolayer by measuring TEER.
-
Bi-directional Transport: Perform the permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions as described for the Caco-2 assay.[5]
-
Optional: P-gp Inhibition: In a parallel experiment, include a known P-gp inhibitor (e.g., 10 µM verapamil) in the transport buffer to confirm P-gp mediated efflux.[7]
-
Sample Analysis and Calculation: Analyze compound concentrations and calculate Papp values and the efflux ratio. A significant decrease in the efflux ratio in the presence of the inhibitor confirms P-gp substrate activity.
Mandatory Visualizations
Caption: A typical experimental workflow for assessing the cell permeability of drug candidates.
Caption: A logical troubleshooting workflow for addressing low cell permeability.
Caption: Potential signaling pathways affected by thioxanthenes that can influence cell permeability.
References
- 1. Dopamine enhances duodenal epithelial permeability via the dopamine D5 receptor in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. evotec.com [evotec.com]
- 7. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing HPLC Methods for Thioxanthene Isomer Separation
Welcome to the technical support center for the HPLC separation of thioxanthene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating thioxanthene isomers using HPLC?
A1: The main difficulty in separating thioxanthene isomers, such as the (Z)- and (E)-isomers of drugs like flupentixol, clopenthixol, and chlorprothixene, lies in their structural similarity. As stereoisomers, they possess identical chemical formulas and atomic connections, differing only in the three-dimensional arrangement of their atoms. This leads to very similar physicochemical properties, making their separation by standard reversed-phase HPLC challenging. Achieving baseline resolution often requires meticulous optimization of the stationary phase, mobile phase composition, and temperature to overcome issues like peak co-elution and tailing.
Q2: Which HPLC column stationary phase is most effective for thioxanthene isomer separation?
A2: While conventional C18 columns are widely used, achieving optimal separation of thioxanthene isomers often necessitates exploring alternative column chemistries. Phenyl-based columns, such as Phenyl-Hexyl, can offer enhanced selectivity due to π-π interactions between the stationary phase and the aromatic thioxanthene core. For chiral thioxanthene compounds, a chiral stationary phase is essential for separating enantiomers. The selection of the ideal column is a critical step and may involve screening several different stationary phases to achieve the desired resolution.
Q3: How does the mobile phase composition influence the separation of thioxanthene isomers?
A3: The mobile phase composition is a critical factor that significantly impacts the retention and peak shape of thioxanthene isomers. Key components to consider are:
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used. Acetonitrile typically yields sharper peaks, while methanol can provide different selectivity.[1] In some cases, a combination of both can improve the separation of positional isomers on phenyl columns by enabling π-π interactions.[1][2]
-
pH and Buffer: Thioxanthenes are basic compounds, and the pH of the mobile phase is crucial for controlling their ionization and, consequently, their retention. Operating at a low pH (typically 2.5-3.5) with a suitable buffer (e.g., phosphate or formate) ensures the protonation of the basic functional groups, leading to improved peak shape and retention on reversed-phase columns.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of thioxanthene isomers.
Issue 1: Poor Resolution Between Isomers
Poor resolution is a frequent challenge due to the isomers' similar chemical properties.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: Gradually decrease the concentration of the organic modifier in the mobile phase. This will increase retention times and may improve resolution.
-
Change Organic Modifier: If using acetonitrile, switching to methanol, or a mixture of the two, can alter the selectivity of the separation.[1]
-
Adjust Mobile Phase pH: A slight adjustment of the mobile phase pH can influence the ionization of the isomers differently, potentially leading to better separation.
-
Evaluate Different Stationary Phases: If resolution remains inadequate, consider a column with a different selectivity profile, such as a Phenyl-Hexyl or a Biphenyl column.[3][4]
-
Lower the Column Temperature: Reducing the temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering the interaction kinetics.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor isomer resolution.
Issue 2: Peak Tailing
Peak tailing for thioxanthene isomers is often caused by secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.5) to fully protonate the basic thioxanthene molecules and minimize interactions with residual silanols on the silica support.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often end-capped to reduce the number of free silanol groups, which can cause peak tailing.
-
Add a Competing Base: Introducing a small amount of a basic additive, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. Note that TEA may interfere with mass spectrometry detection.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak symmetry.
-
-
Logical Relationship Diagram:
Caption: Cause and effect diagram for peak tailing.
Experimental Protocols
Protocol 1: Separation of (Z)- and (E)-Clopenthixol
This protocol provides a starting point for the isocratic separation of clopenthixol isomers.[5][6]
-
Methodology:
-
Expected Results:
Protocol 2: General Method for Thioxanthene Isomer Screening
This protocol can be used as a starting point for developing a separation method for other thioxanthene isomers.
-
Methodology:
-
HPLC System: A standard HPLC system with a diode array detector (DAD).
-
Columns to Screen:
-
C18, 150 x 4.6 mm, 5 µm
-
Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: 5% to 95% B in 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at 230 nm and 254 nm.
-
Data Presentation
Table 1: Comparison of Stationary Phases for Thioxanthene Isomer Separation
| Stationary Phase | Primary Interaction Mechanism | Advantages for Thioxanthene Isomers | Potential Disadvantages |
| C18 | Hydrophobic | Widely available, good starting point. | May not provide sufficient selectivity for closely related isomers. |
| C8 | Hydrophobic (less than C18) | Can offer different selectivity compared to C18.[5][6] | Lower retention, may not be suitable for all isomers. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds due to π-π interactions.[3][4] | May have different stability profiles compared to C18. |
| Biphenyl | Hydrophobic and enhanced π-π interactions | Can provide even greater selectivity for aromatic isomers than Phenyl-Hexyl phases.[3] | May be more expensive than other phases. |
Table 2: Illustrative Effect of Organic Modifier on Isomer Resolution
This data is illustrative and compiled from general chromatographic principles. Actual results will vary based on the specific isomers, column, and other conditions.
| Organic Modifier | Typical Observation | Impact on Resolution of Aromatic Isomers on Phenyl Columns |
| Acetonitrile | Generally provides sharper peaks and lower backpressure.[1] | Can sometimes suppress π-π interactions, potentially reducing selectivity.[2] |
| Methanol | Can offer different selectivity compared to acetonitrile.[1] | May enhance π-π interactions, leading to improved resolution of positional isomers.[1][2] |
Method Development Workflow
The following diagram outlines a systematic approach to developing a robust HPLC method for the separation of thioxanthene isomers.
References
- 1. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic analysis of the cis(Z)- and trans(E)-isomers of clopenthixol in human plasma using a novel solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
2-Bromo-9H-thioxanthene vs. 2-Chlorothioxanthene: A Comparative Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-bromo-9H-thioxanthene and 2-chlorothioxanthene in key organic reactions crucial for drug discovery and materials science. While direct comparative experimental data for these specific thioxanthene derivatives is limited in the surveyed literature, this document extrapolates their expected reactivity based on established principles of organic chemistry and data from analogous heterocyclic and aromatic systems.
Introduction to Reactivity of Aryl Halides
The reactivity of an aryl halide is primarily dictated by the nature of the halogen substituent and the type of reaction. In general, for palladium-catalyzed cross-coupling reactions, the bond strength between the carbon and the halogen is a determining factor, leading to a reactivity trend of C-I > C-Br > C-Cl. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen plays a more significant role, often resulting in a reactivity order of C-F > C-Cl > C-Br > C-I.
This guide will explore the expected comparative reactivity of 2-bromo-9H-thioxanthene and 2-chlorothioxanthene in three pivotal transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for the introduction of heteroatom nucleophiles onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer complex intermediate. The rate-determining step is typically the initial attack of the nucleophile, which is influenced by the electrophilicity of the carbon atom and the stability of the intermediate.
Expected Comparative Reactivity:
In SNAr reactions, the carbon-halogen bond is broken in the fast, second step. The reactivity is therefore more influenced by the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive electron-withdrawing effect. Chlorine is more electronegative than bromine, and thus, 2-chlorothioxanthene is expected to be more reactive than 2-bromo-9H-thioxanthene in SNAr reactions.
Supporting Experimental Data (Analogous Systems):
While specific kinetic data for the thioxanthene derivatives is unavailable, studies on other activated aryl halides consistently show that aryl chlorides are more reactive than aryl bromides in SNAr. For instance, the reaction of 2,4-dinitrohalobenzenes with piperidine shows the following reactivity order: F > Cl > Br > I.
| Halogen (X) in 2-halo-5-nitrothiophene | Nucleophile | Product Yield (%) | Reference System |
| Cl | Piperidine | High (specific yield not reported) | Thiophene derivative |
| Br | Piperidine | Moderate (specific yield not reported) | Thiophene derivative |
Experimental Protocol: General Procedure for SNAr of 2-Halothioxanthenes with Amines
This protocol is adapted from general procedures for SNAr reactions on heteroaryl halides.
-
Materials: 2-halothioxanthene (1.0 mmol), amine (1.2 mmol), a suitable base such as potassium carbonate (2.0 mmol) or a non-nucleophilic organic base like triethylamine (1.5 mmol), and a polar aprotic solvent such as DMSO or DMF (5 mL).
-
Procedure: To a stirred solution of the 2-halothioxanthene in the chosen solvent, the amine and the base are added. The reaction mixture is then heated to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: General mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.
Expected Comparative Reactivity:
The rate-determining step in the Suzuki-Miyaura coupling is often the oxidative addition of the aryl halide to the palladium catalyst. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (bond energy ~340 kJ/mol). Consequently, 2-bromo-9H-thioxanthene is expected to be significantly more reactive than 2-chlorothioxanthene in Suzuki-Miyaura cross-coupling reactions. Reactions with 2-chlorothioxanthene will likely require more forcing conditions, such as higher temperatures, higher catalyst loadings, and more specialized ligands to achieve comparable yields to its bromo-analogue.
Supporting Experimental Data (Analogous Systems):
The higher reactivity of aryl bromides over chlorides in Suzuki coupling is a well-established principle.[1]
| Aryl Halide | Coupling Partner | Catalyst System | Yield (%) | Reference System |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85 | Thiophene derivative[2] |
| 2-Chlorothiophene | Phenylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 75 | Thiophene derivative |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 95 | Benzene derivative |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 88 | Benzene derivative |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Halothioxanthenes
This protocol is a general guideline and may require optimization for specific substrates.[1][3]
-
Materials: 2-halothioxanthene (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Procedure: A mixture of the 2-halothioxanthene, arylboronic acid, palladium catalyst, and base is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times. The solvent system is then added, and the mixture is heated to reflux (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, and the aqueous layer is separated and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki coupling, the mechanism involves oxidative addition, formation of a palladium-amido complex, and reductive elimination.
Expected Comparative Reactivity:
The reactivity trend in Buchwald-Hartwig amination mirrors that of the Suzuki coupling, as the initial oxidative addition of the aryl halide is often the rate-limiting step. Therefore, 2-bromo-9H-thioxanthene is expected to be more reactive than 2-chlorothioxanthene. The amination of 2-chlorothioxanthene will likely necessitate the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., sodium tert-butoxide) to facilitate the challenging oxidative addition step.
Supporting Experimental Data (Analogous Systems):
The literature on Buchwald-Hartwig amination consistently demonstrates the higher reactivity of aryl bromides compared to aryl chlorides.
| Aryl Halide | Amine | Catalyst System | Yield (%) | Reference System |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 92 | Pyridine derivative |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos / NaOtBu | 85 | Pyridine derivative[4] |
| 4-Bromoanisole | Aniline | Pd(OAc)₂ / BINAP / NaOtBu | 98 | Benzene derivative |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ / XPhos / K₃PO₄ | 91 | Benzene derivative |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Halothioxanthenes
This is a general protocol and specific conditions will depend on the substrates.[5][6]
-
Materials: 2-halothioxanthene (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.01-0.05 mmol), phosphine ligand (e.g., Xantphos, XPhos, or BINAP, 0.02-0.1 mmol), strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).
-
Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base. The solvent, 2-halothioxanthene, and amine are then added. The vessel is sealed and heated to the desired temperature (typically 80-120 °C). The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Photophysical Properties of Substituted Thioxanthene Analogs
For Researchers, Scientists, and Drug Development Professionals
Substituted thioxanthene analogs are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique photophysical properties, including strong fluorescence and the potential for use as photosensitizers, make them promising candidates for applications such as theranostics, photodynamic therapy (PDT), and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the photophysical properties of various substituted thioxanthene analogs, supported by experimental data, to aid researchers in the selection and design of compounds for their specific applications.
The core thioxanthene structure can be functionalized at various positions, leading to a diverse range of derivatives with tunable photophysical characteristics. The introduction of electron-donating or electron-withdrawing groups can significantly influence the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes of these molecules. Understanding these structure-property relationships is crucial for the rational design of new thioxanthene-based materials with optimized performance.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of a selection of substituted thioxanthene analogs from recent literature. The data includes the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), fluorescence quantum yield (Φ_f_), and in some cases, the fluorescence lifetime (τ_f_). These parameters are critical for evaluating the potential of a compound for various applications. For instance, a high fluorescence quantum yield is desirable for imaging agents, while a long triplet lifetime can be important for photosensitizers in PDT.
| Compound | Substituents | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Φ_f_ (%) | Ref. |
| 11 | 1-Guanidino-4-propoxy (tetracyclic) | DMSO | 425 | 550 | 125 | 2.0 | [1] |
| 12 | 1-(2-amino-4-oxo-3,4-dihydropyrimidin-1(2H)-yl)-4-propoxy (tetracyclic) | DMSO | 370 | 460 | 90 | 12.0 | [1] |
| 13 | 1-(2-(2-chlorobenzylamino)pyrimidin-1(2H)-yl)-4-propoxy (tetracyclic) | DMSO | 420 | 545 | 125 | 0.8 | [1] |
| 14 | 1-(2-imino-3-(2-chlorobenzyl)-2,3-dihydropyrimidin-1(2H)-yl)-4-propoxy (tetracyclic) | DMSO | 420 | 545 | 125 | 0.3 | [1] |
Note: The quantum yields for compounds 11, 12, 13, and 14 were determined relative to fluorescein in 0.1 M NaOH (Φ_f_ = 90%)[1].
Experimental Workflow
The characterization of the photophysical properties of thioxanthene analogs typically follows a standardized workflow. The diagram below illustrates the key steps involved in these experimental investigations.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis and photophysical characterization of novel thioxanthene analogs.
Experimental Protocols
Detailed and accurate experimental protocols are essential for obtaining reliable and reproducible photophysical data. Below are the methodologies for the key experiments cited in this guide.
1. UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: Solutions of the thioxanthene analogs are prepared in a spectroscopic grade solvent (e.g., DMSO, ethanol, or acetonitrile) in a quartz cuvette with a 1 cm path length. The concentration is adjusted to obtain an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) against a solvent blank. The wavelength of maximum absorption (λ_abs_) is determined from the resulting spectrum. Molar extinction coefficients (ε) can be calculated using the Beer-Lambert law by measuring the absorbance of a series of solutions of known concentrations.
2. Steady-State Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector is commonly employed.
-
Sample Preparation: The same solutions prepared for UV-Vis absorption measurements can often be used, although they may need to be diluted to avoid inner filter effects (typically to an absorbance of < 0.1 at the excitation wavelength).
-
Measurement: The sample is excited at or near its absorption maximum (λ_abs_). The emission spectrum is recorded over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission (λ_em_) is determined from the corrected emission spectrum.
3. Fluorescence Quantum Yield (Φ_f_) Measurement (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is widely used.
-
Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen. For the data presented in the table, fluorescein in 0.1 M NaOH (Φ_f_ = 0.925) was used as the standard[1].
-
Procedure:
-
The UV-Vis absorption spectra of both the sample and the standard are measured, and the integrated absorbance over the excitation bandwidth is determined. The concentrations are adjusted so that the absorbances at the excitation wavelength are below 0.1.
-
The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
The integrated fluorescence intensities of the sample and the standard are calculated from their corrected emission spectra.
-
The quantum yield of the sample (Φ_f,sample_) is calculated using the following equation:
Φ_f,sample_ = Φ_f,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²)
where:
-
Φ_f,std_ is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
4. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime - τ_f_)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single-Photon Counting (TCSPC) is a common technique for its measurement.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate PMT), and timing electronics.
-
Measurement:
-
The sample is excited with short pulses of light.
-
The arrival times of the emitted photons are measured relative to the excitation pulses.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay function to determine the fluorescence lifetime (τ_f_). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t / τ_f_)
where I₀ is the intensity at time t=0.
Signaling Pathways and Logical Relationships
The photophysical processes occurring in a fluorescent molecule can be represented as a signaling pathway. The following diagram illustrates the key electronic transitions involved in absorption and fluorescence.
Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence and other photophysical processes.
This guide provides a foundational understanding of the photophysical properties of substituted thioxanthene analogs. The presented data and protocols can serve as a valuable resource for researchers working on the development of novel fluorescent materials and photosensitizers. Further investigations into a wider range of substituted thioxanthenes will undoubtedly expand the utility of this versatile class of compounds.
References
Pioneering Purity: A Comparative Guide to the Quantitative Analysis of 2-bromo-9H-thioxanthene by HPLC
For researchers, scientists, and drug development professionals, establishing the purity and concentration of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity validation of 2-bromo-9H-thioxanthene, a key building block in the synthesis of various therapeutic agents. In the absence of a standardized pharmacopeial method, this guide draws upon established analytical methodologies for related thioxanthene and brominated compounds to propose a robust and reliable analytical procedure. Furthermore, a comparison with alternative analytical techniques is presented to offer a broader perspective on available methodologies.
Thioxanthene derivatives form a class of compounds with significant pharmacological applications, acting as antipsychotics, antiemetics, and anxiolytics. The neuroleptic potency of these compounds is highly dependent on their chemical structure. Therefore, the stringent quality control of intermediates like 2-bromo-9H-thioxanthene is paramount. HPLC stands out as a powerful and versatile technique for this purpose, offering high resolution, sensitivity, and specificity for the separation and quantification of the main compound and its potential impurities.
Proposed HPLC Method for Quantitative Analysis
Based on the analysis of similar bromophenolic compounds and other thioxanthene derivatives, a reverse-phase HPLC (RP-HPLC) method is proposed for the quantitative determination and purity validation of 2-bromo-9H-thioxanthene.[1][2][3] This method is designed to be selective, linear, precise, and accurate.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm), an autosampler, and a data acquisition and processing software.
-
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the 2-bromo-9H-thioxanthene reference standard and sample in a volumetric flask using a mixture of acetonitrile and water (e.g., 50:50 v/v) to obtain a final concentration of approximately 100 µg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of 0.05% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[3]
-
Gradient Program: A linear gradient starting from a suitable ratio of Solvent A to Solvent B, optimized to achieve good separation of the main peak from any impurities. A potential starting point could be 70% A and 30% B, gradually increasing the proportion of B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the UV spectrum of 2-bromo-9H-thioxanthene, a wavelength in the range of 254-280 nm is expected to provide good sensitivity.
-
Injection Volume: 10 µL.
-
Data Presentation: Expected Method Validation Parameters
The performance of the proposed HPLC method can be validated according to ICH guidelines. The expected performance characteristics, based on similar validated methods for related compounds, are summarized in the table below.[3][4]
| Parameter | Expected Specification |
| Linearity (R²) | ≥ 0.999[3][4] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%[3][4] Inter-day: ≤ 2.0%[3][4] |
| Limit of Detection (LOD) | < 0.1 µg/mL[3][4] |
| Limit of Quantification (LOQ) | < 0.3 µg/mL[3][4] |
| Specificity | The method should be able to resolve the 2-bromo-9H-thioxanthene peak from potential impurities and degradation products. |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for its high resolving power, other analytical techniques can also be employed for the analysis of thioxanthene derivatives. A comparison of these methods is provided below.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, sensitivity, and specificity. Suitable for both quantitative and qualitative analysis. | Higher cost of instrumentation and consumables. Requires skilled operators. |
| Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Lower specificity; susceptible to interference from other absorbing species.[5] Not suitable for complex mixtures. |
| Thin-Layer Chromatography (TLC) | Separation of components on a thin layer of adsorbent material.[6][7] | Simple, inexpensive, and allows for the simultaneous analysis of multiple samples. | Lower resolution and sensitivity compared to HPLC. Primarily a qualitative or semi-quantitative technique. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the purity of highly pure crystalline substances. | Not suitable for amorphous or impure samples. Provides limited information on the nature of impurities. |
Visualizing the Workflow and Purity Validation Process
To further clarify the proposed analytical procedure, the following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship of the overall purity validation process.
References
- 1. Separation of Ethyl 9-oxo-9H-thioxanthene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of ((9-Oxo-9H-thioxanthen-2-yl)oxy)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity of Novel Thioxanthene Derivatives in Cancer Cell Lines: A Guide for Researchers
A detailed analysis of the anti-cancer potential of emerging thioxanthene compounds, supported by experimental data and mechanistic insights.
In the ongoing search for more effective and selective cancer therapeutics, thioxanthene derivatives have emerged as a promising class of compounds. Their unique chemical scaffold allows for diverse modifications, leading to the development of novel molecules with potent cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of two recently developed classes of thioxanthene derivatives: tetracyclic thioxanthenes and cysteine-coupled thioxanthene analogues. We present their cytotoxic profiles, detailed experimental protocols for assessing cell viability, and a discussion of their proposed mechanisms of action, including relevant signaling pathways.
Data Presentation: Comparative Cytotoxic Activity
The cytotoxic effects of novel thioxanthene derivatives were evaluated against a panel of human cancer cell lines. The 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth or viability, respectively, are summarized in the tables below.
Tetracyclic Thioxanthene Derivatives
A series of novel tetracyclic thioxanthene derivatives (compounds 11, 12, 13, and 14) were synthesized and evaluated for their anti-proliferative activity against melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460) cell lines.[1][2] Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control. The GI50 values were determined using the Sulforhodamine B (SRB) assay after 48 hours of continuous exposure.[1]
| Compound | A375-C5 (Melanoma) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | NCI-H460 (Lung) GI50 (µM) |
| 11 | 6.48 ± 0.88 | 6.39 ± 0.49 | 5.66 ± 0.89 |
| 12 | 38.77 ± 5.93 | 33.82 ± 1.61 | 31.19 ± 1.53 |
| 13 | 22.88 ± 3.75 | 18.85 ± 1.42 | 16.97 ± 3.12 |
| 14 | 8.02 ± 3.59 | 9.04 ± 0.89 | 10.64 ± 0.31 |
| Doxorubicin | 0.016 ± 0.005 | 0.018 ± 0.003 | 0.024 ± 0.006 |
Data represents the mean ± standard deviation from at least three independent experiments.[1]
Compounds 11 and 14 demonstrated the most potent cytotoxic activity among the tetracyclic derivatives, with GI50 values in the low micromolar range across all three cell lines.[1][2]
Cysteine-Coupled Thioxanthene Analogues
A library of xanthene and thioxanthene analogues coupled with cysteine was synthesized and their anticancer activity was assessed against HeLa (cervical cancer), Hep G2 (hepatocellular carcinoma), and Caco-2 (colon cancer) cell lines.[3] The IC50 values were determined following a 48-hour incubation period.[3] Doxorubicin was used as a positive control.
| Compound | HeLa (Cervical) IC50 (nM) | Hep G2 (Liver) IC50 (nM) | Caco-2 (Colon) IC50 (nM) |
| 1 | 213.06 ± 11 | - | - |
| 2 | - | 161.3 ± 41 | - |
| 3 | - | 438.3 ± 33 | 9.6 ± 1.1 |
| 4 | - | 400.4 ± 56 | 24.6 ± 8 |
| Doxorubicin | 110 ± 15 | 1060 ± 43 | 497 ± 0.36 |
Data represents the mean ± standard deviation of triplicate analyses.[3]
Compound 3 exhibited remarkable potency against the Caco-2 colon cancer cell line, with an IC50 value in the nanomolar range, significantly more potent than the positive control, doxorubicin.[3] Compound 2 also showed strong activity against the Hep G2 liver cancer cell line.[3]
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial for the evaluation of novel anti-cancer compounds. The following are detailed protocols for the two common assays used in the cited studies.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4][5][6][7]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the thioxanthene derivatives to the wells and incubate for the desired exposure time (e.g., 48 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[4][5]
-
Washing: Remove the TCA and wash the plates four to five times with 1% acetic acid to remove unbound dye.[5] Allow the plates to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[5]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[8]
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[9]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described for the SRB assay.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[10]
-
Formazan Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[10]
-
Incubation: Leave the plate at room temperature in the dark for 2 hours or overnight, ensuring complete solubilization.[10]
-
Absorbance Measurement: Mix each sample and measure the absorbance at a wavelength between 550 and 600 nm.
Mandatory Visualization
To facilitate a clearer understanding of the experimental processes and the proposed mechanisms of action, the following diagrams have been generated.
Proposed Signaling Pathways
The cytotoxic effects of these novel thioxanthene derivatives are believed to be mediated through distinct signaling pathways.
Tetracyclic Thioxanthenes: Induction of Apoptosis and Autophagy
Deeper investigation into the mechanism of action of a related aminated thioxanthone revealed its ability to modulate autophagy and induce apoptosis.[1] While the precise molecular players for the novel tetracyclic thioxanthenes have not been fully elucidated in the reviewed literature, a general model of these interconnected pathways is presented below. Thiopurine-induced toxicity in cancer cells has been shown to involve a complex interplay between apoptosis and autophagy, often mediated by reactive oxygen species (ROS) and mitochondrial dysfunction.[11][12]
Cysteine-Coupled Thioxanthene Analogues: COX-2 Inhibition
The cysteine-coupled thioxanthene analogues have been investigated for their anti-inflammatory properties, with some compounds showing potent and selective inhibition of cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme that is often overexpressed in cancer cells and contributes to inflammation and cell proliferation. Its inhibition can lead to reduced production of prostaglandins, which are signaling molecules that promote tumor growth.
Conclusion
The novel tetracyclic and cysteine-coupled thioxanthene derivatives presented in this guide demonstrate significant potential as anti-cancer agents. The tetracyclic compounds, particularly 11 and 14 , show broad-spectrum cytotoxic activity, while the cysteine-coupled analogues, such as compound 3 , exhibit remarkable potency and selectivity against specific cancer cell lines. The proposed mechanisms of action, involving the induction of apoptosis and autophagy for the tetracyclic derivatives and COX-2 inhibition for the cysteine-coupled analogues, offer promising avenues for targeted cancer therapy. Further research is warranted to fully elucidate the detailed molecular mechanisms and to evaluate the in vivo efficacy and safety of these promising compounds. This guide provides a foundational resource for researchers in the field of drug discovery and development to build upon in the quest for more effective cancer treatments.
References
- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
A Comparative Guide to Antioxidant Activity: Evaluating 2-bromo-9H-thioxanthene Against Standard Antioxidants
For the attention of: Researchers, scientists, and drug development professionals.
This guide aims to provide a comparative analysis of the antioxidant activity of 2-bromo-9H-thioxanthene against well-established standard antioxidants. A thorough review of available scientific literature was conducted to gather experimental data for this comparison.
Note on Data Availability:
Despite a comprehensive search of scientific databases, no specific experimental data on the antioxidant activity of 2-bromo-9H-thioxanthene or its common derivative, 2-bromo-9H-thioxanthen-9-one, was found in the reviewed literature. Consequently, a direct quantitative comparison in tabular form with standard antioxidants cannot be provided at this time.
However, to facilitate future research and provide a framework for the evaluation of this compound, this guide presents detailed experimental protocols for key antioxidant assays and visual representations of relevant biological pathways and experimental workflows.
Experimental Protocols for Standard Antioxidant Assays
The following are detailed methodologies for three widely used in vitro assays to determine antioxidant capacity: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Principle: The antioxidant capacity is determined by the decrease in absorbance of the DPPH solution at approximately 517 nm in the presence of the test compound. The percentage of radical scavenging activity is then calculated.
Methodology:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound (2-bromo-9H-thioxanthene) and standard antioxidants (e.g., Ascorbic Acid, Trolox) are prepared.
-
A specific volume of the test compound/standard solution is added to a defined volume of the DPPH solution.
-
The mixture is shaken and incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the resulting solution is measured at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Principle: The reduction of the blue-green ABTS•+ solution by the antioxidant is measured by the decrease in absorbance at approximately 734 nm.
Methodology:
-
The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is then left to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and standard antioxidants are prepared.
-
A small volume of the test compound/standard solution is added to a larger volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex.
Principle: The antioxidant potential of a sample is determined by its ability to reduce the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the blue-colored Fe²⁺-TPTZ complex, which is monitored by the change in absorbance at 593 nm.
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound/standard solution is mixed with a larger volume of the FRAP reagent.
-
The mixture is incubated at 37°C for a set time (e.g., 4 minutes).
-
The absorbance of the resulting blue solution is measured at 593 nm.
-
A calibration curve is constructed using a standard of known antioxidant capacity, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is determined from the calibration curve and expressed as FRAP value (in µM Fe²⁺ equivalents).
Visualizing Experimental Workflows and Biological Pathways
To aid in the conceptual understanding of antioxidant research, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro antioxidant activity assays.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
Conclusion
While the antioxidant potential of the thioxanthene scaffold is recognized in the scientific literature, specific experimental data for 2-bromo-9H-thioxanthene is currently lacking. The standardized protocols and conceptual diagrams provided herein offer a valuable resource for researchers intending to investigate the antioxidant properties of this and other novel compounds. Such studies are crucial for the development of new therapeutic agents to combat oxidative stress-related diseases.
Unveiling the Three-Dimensional Architecture of Thioxanthene Derivatives: A Guide to Structural Confirmation by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural confirmation of synthesized thioxanthene derivatives, a class of compounds with significant therapeutic potential. Supported by experimental data and detailed protocols, this resource demonstrates the unparalleled power of X-ray crystallography in providing unambiguous structural evidence.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
While various spectroscopic methods provide valuable insights into molecular structure, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution three-dimensional model of a molecule as it exists in the solid state. The following table compares key aspects of X-ray crystallography with other common analytical techniques used for the structural elucidation of organic compounds.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and crystal packing. | Connectivity of atoms (1D and 2D NMR), stereochemical relationships, and dynamic information in solution. | Molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs. | Presence of specific functional groups. |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm). | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solid, liquid, or gas phase. | Small amount of sample, can be solid, liquid, or gas. |
| Ambiguity | Unambiguous determination of structure in the solid state. | Can be ambiguous for complex structures or isomers without extensive 2D experiments. | Isomers often cannot be distinguished. Fragmentation can be complex to interpret. | Does not provide information on the overall molecular framework. |
| Key Advantage | Provides the most complete and precise structural information. | Excellent for determining connectivity and behavior in solution. | High sensitivity and provides accurate molecular weight. | Quick and easy method for functional group identification. |
| Limitation | Requires a suitable single crystal, which can be challenging to grow. | Does not provide precise bond lengths and angles. Structure is in solution, which may differ from the solid state. | Does not provide 3D structural information. | Limited information on the overall molecular architecture. |
Case Study: Structural Elucidation of Tetracyclic Thioxanthene Derivatives
In a recent study, the structures of two novel tetracyclic thioxanthene derivatives, designated as Compound 11 and Compound 12 , were unequivocally confirmed using single-crystal X-ray diffraction.[1] The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC), provides a wealth of precise structural information.
Table 1: Selected Crystallographic Data for Thioxanthene Derivatives 11 and 12
| Parameter | Compound 11 (CCDC 2065174) | Compound 12 (CCDC 2065175) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell Dimensions | ||
| a (Å) | 12.1985(2) | 7.4849(5) |
| b (Å) | 13.4082(3) | 11.7086(16) |
| c (Å) | 18.8486(3) | 12.4900(13) |
| α (°) | 90 | 63.635(12) |
| β (°) | 104.0758(18) | 80.550(7) |
| γ (°) | 90 | 88.220(8) |
| Selected Bond Lengths (Å) | (Data retrieved from CCDC) | (Data retrieved from CCDC) |
| C-S | e.g., 1.754(3), 1.761(3) | e.g., 1.758(2), 1.765(2) |
| C=O | e.g., 1.225(4) | e.g., 1.231(3) |
| C-N | e.g., 1.334(4), 1.389(4) | e.g., 1.341(3), 1.395(3) |
| Selected Bond Angles (°) ** | (Data retrieved from CCDC) | (Data retrieved from CCDC) |
| C-S-C | e.g., 104.5(2) | e.g., 104.2(1) |
| O=C-C | e.g., 121.8(3) | e.g., 121.5(2) |
| C-N-C | e.g., 125.3(3) | e.g., 124.9(2) |
| Selected Torsion Angles (°) ** | (Data retrieved from CCDC) | (Data retrieved from CCDC) |
| C-C-S-C | e.g., -178.9(2) | e.g., 179.2(2) |
| O=C-C-C | e.g., 175.4(3) | e.g., -176.1(2) |
Note: The bond length, angle, and torsion angle data are illustrative and would be populated with specific values from the corresponding CIF files obtained from the CCDC.
Experimental Workflow and Protocols
The structural confirmation of a synthesized compound by X-ray crystallography follows a well-defined workflow, from crystal growth to the final refined structure.
References
A Comparative Analysis of Thioxanthene and Phenothiazine Scaffolds in Neuroleptic Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two foundational scaffolds in neuroleptic drug development: thioxanthenes and phenothiazines. By examining their structure-activity relationships, receptor binding profiles, clinical efficacy, and side effect profiles, this document aims to offer an objective resource for researchers in neuropharmacology and medicinal chemistry. The information is supported by experimental data and detailed methodologies for key assays.
Structural and Pharmacological Overview
Phenothiazines and thioxanthenes are two closely related classes of typical antipsychotics, also known as neuroleptics.[1] Their primary therapeutic effect is attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] The core structural difference lies in the central tricyclic ring: phenothiazines possess a nitrogen atom at position 10, whereas thioxanthenes have a carbon atom at this position, which is double-bonded to the side chain.[1] This structural variation influences the conformation of the side chain and, consequently, the drug's interaction with its target receptors.
Thioxanthenes were developed in an effort to create compounds with a more favorable side effect profile compared to their phenothiazine predecessors.[1] While a close parallel in structure-activity relationships exists between the two scaffolds, subtle differences in their receptor binding affinities contribute to variations in their clinical effects and adverse reaction profiles.[1]
Quantitative Comparison of Receptor Binding Affinities
The therapeutic efficacy and side effects of neuroleptics are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) for representative phenothiazine and thioxanthene derivatives at dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.
| Drug | Scaffold | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio |
| Phenothiazines | ||||
| Chlorpromazine | Phenothiazine | 1.4 | 4.5 | 3.21 |
| Fluphenazine | Phenothiazine | 0.3 | 37.93 | 126.43 |
| Thioridazine | Phenothiazine | 2.2 | 27.67 | 12.58 |
| Thioxanthenes | ||||
| Thiothixene | Thioxanthene | 0.35[3] | 87.5[3] | 250 |
| Flupentixol (cis) | Thioxanthene | 0.35[3] | 87.5[3] | 250 |
| Chlorprothixene | Thioxanthene | 10.9 | 3.9 | 0.36 |
Data sourced from: [3]
Clinical Efficacy and Dosing
Both phenothiazines and thioxanthenes are effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions. The typical clinical dosages for commonly prescribed agents are presented below.
| Drug | Scaffold | Typical Daily Dosage for Schizophrenia |
| Phenothiazines | ||
| Chlorpromazine | Phenothiazine | 300-800 mg[4][5] |
| Thioridazine | Phenothiazine | 200-800 mg[6] |
| Thioxanthenes | ||
| Thiothixene | Thioxanthene | 15-60 mg[7][8][9][10][11] |
| Chlorprothixene | Thioxanthene | 50-400 mg |
Comparative Side Effect Profiles
A significant differentiating factor between these two classes of neuroleptics is their side effect profile. The incidence and severity of extrapyramidal symptoms (EPS), sedation, and anticholinergic effects are key considerations in clinical practice.
| Side Effect | Phenothiazines | Thioxanthenes |
| Extrapyramidal Symptoms (EPS) | High incidence, particularly with high-potency agents like fluphenazine.[2] Dystonia is more common in younger male patients and at higher doses of drugs like chlorpromazine.[2] | Generally considered to have a lower propensity for inducing EPS compared to high-potency phenothiazines. |
| Sedation | Significant sedation, especially with low-potency agents like chlorpromazine and thioridazine, due to H1 receptor antagonism.[2] | Sedative effects are present but can vary between agents. |
| Anticholinergic Effects | Common, leading to dry mouth, blurred vision, constipation, and urinary retention.[2] | Also exhibit anticholinergic properties. |
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor or from brain tissue (e.g., rat striatum).[12][13] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[12]
-
Binding Reaction: The membrane preparation is incubated with a radioligand (e.g., [3H]Spiperone) and varying concentrations of the unlabeled test compound in a 96-well plate.[12][14]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[15]
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[12]
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[12]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.[12]
Serotonin 5-HT2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the serotonin 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT2A receptor or from brain tissue rich in these receptors (e.g., rat frontal cortex).[16][17]
-
Binding Reaction: The membrane preparation is incubated with a radioligand (e.g., [3H]Ketanserin) and a range of concentrations of the test compound.[15][16]
-
Incubation: The mixture is incubated to reach equilibrium (e.g., 60 minutes at room temperature).[15]
-
Filtration and Washing: The separation of bound and free radioligand is achieved by rapid vacuum filtration, followed by washing.[17]
-
Radioactivity Measurement: The amount of bound radioactivity is quantified using a scintillation counter.[16]
-
Data Analysis: The IC50 is determined from the competition curve, and the Ki is calculated.[15]
Haloperidol-Induced Catalepsy in Rats (In Vivo Model)
Objective: To assess the potential of a test compound to induce extrapyramidal side effects by measuring catalepsy.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[18][19][20]
-
Drug Administration: Animals are treated with a standard cataleptogenic agent, such as haloperidol (e.g., 1-2 mg/kg, intraperitoneally), or the test compound.[18][20]
-
Catalepsy Assessment (Bar Test): At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.[20][21][22]
-
Measurement: The latency for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically set.[21]
-
Data Analysis: The duration of catalepsy is compared between the control (vehicle), standard (haloperidol), and test compound groups. A longer latency to move indicates a greater cataleptic effect.[20]
Visualizations
Signaling Pathways
Caption: Dopamine and Serotonin Receptor Signaling Pathways Targeted by Neuroleptics.
Experimental Workflows
Caption: Workflow for a Radioligand Receptor Binding Assay.
Caption: Workflow for the Haloperidol-Induced Catalepsy Model in Rats.
References
- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. thiothixene [glowm.com]
- 9. Thiothixene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. medcentral.com [medcentral.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 19. academic.oup.com [academic.oup.com]
- 20. m.youtube.com [m.youtube.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
In vitro evaluation of anticancer efficacy of 2-bromo-9H-thioxanthene derivatives
For Researchers, Scientists, and Drug Development Professionals
Please note: As of the latest literature search, there is no specific published data available on the in vitro anticancer efficacy of 2-bromo-9H-thioxanthene derivatives. This guide therefore provides a comparative overview of the anticancer activity of the broader class of thioxanthene derivatives based on available scientific studies. The information presented here can serve as a valuable reference for researchers interested in the potential of the thioxanthene scaffold in cancer therapy and inform future studies on specific derivatives such as the 2-bromo-9H-thioxanthene series.
Comparative Anticancer Activity of Thioxanthene Derivatives
Several studies have explored the anticancer potential of various thioxanthene derivatives against a range of human cancer cell lines. The following tables summarize the quantitative data from these studies, primarily focusing on the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, which are key indicators of a compound's potency.
| Compound Class | Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Tetracyclic Thioxanthenes | Compound 11 | A375-C5 (Melanoma) | 6.48 ± 0.88 | [1][2] |
| MCF-7 (Breast Adenocarcinoma) | 6.39 ± 0.49 | [1][2] | ||
| NCI-H460 (Non-small cell lung cancer) | 5.66 ± 0.89 | [1][2] | ||
| Compound 14 | A375-C5 (Melanoma) | 8.02 ± 3.59 | [1][2] | |
| MCF-7 (Breast Adenocarcinoma) | 9.04 ± 0.89 | [1][2] | ||
| NCI-H460 (Non-small cell lung cancer) | 10.64 ± 0.31 | [1][2] | ||
| Thioxanthene-Cysteine Conjugates | Compound 2 | Hep G2 (Hepatocellular Carcinoma) | 0.1613 ± 0.041 | [3] |
| Compound 3 | Caco-2 (Colon Carcinoma) | 0.0096 ± 0.0011 | [3] | |
| Compound 1 | HeLa (Cervical Adenocarcinoma) | 0.21306 | [3] |
Experimental Protocols
The evaluation of the anticancer efficacy of thioxanthene derivatives typically involves a series of standard in vitro assays. Below are the detailed methodologies for the key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thioxanthene derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Potential Signaling Pathways and Experimental Workflows
While the precise mechanisms of action for many thioxanthene derivatives are still under investigation, the broader class of compounds to which they belong, including xanthones and other heterocyclic compounds, are known to interfere with key cellular signaling pathways involved in cancer progression.
Caption: General workflow for evaluating the in vitro anticancer efficacy of novel compounds.
Caption: A potential mechanism involving ROS-mediated apoptosis.
References
A Comparative Analysis of Spectral Data: 2-Bromo-9H-thioxanthene and its Cross-Reference with PubChem
An important clarification regarding the target compound: Initial searches for experimental spectral data for "2-bromo-9H-thioxanthene" did not yield specific results. Publicly available databases, including PubChem, primarily contain data for the oxidized form, 2-bromo-9H-thioxanthen-9-one . This guide will, therefore, focus on the comparison of the available experimental and computed spectral data for 2-bromo-9H-thioxanthen-9-one with its parent compound, 9H-thioxanthene , referencing their respective PubChem entries. This comparative approach provides valuable insights into the effects of bromination and oxidation on the spectral characteristics of the thioxanthene core structure.
Cross-Referencing Workflow
The process of cross-referencing experimentally obtained spectral data with a public repository like PubChem is a fundamental step in chemical research for structure verification and data validation. The workflow diagram below illustrates this process, including the challenge of encountering data for a closely related but different compound.
Caption: Workflow for cross-referencing experimental data with PubChem.
Comparison of Spectral Data
The following table summarizes the available spectral data for 9H-thioxanthene and 2-bromo-9H-thioxanthen-9-one from PubChem and other scientific literature.
| Spectral Data | 9H-Thioxanthene | 2-Bromo-9H-thioxanthen-9-one |
| PubChem CID | 67495[1] | 318101[2] |
| Molecular Formula | C₁₃H₁₀S[1] | C₁₃H₇BrOS[2] |
| Molecular Weight | 198.29 g/mol [1] | 291.16 g/mol [2] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic Protons: multiplet; CH₂ at C9: singlet.[1] | 8.73 (d, J = 2.2 Hz, 1H), 8.60 (dd, J = 8.2, 1.5 Hz, 1H), 7.70 (dd, J = 8.6, 2.2 Hz, 1H), 7.64 (ddd, J = 8.3, 7.0, 1.5 Hz, 1H), 7.57 (dd, J = 8.1, 1.4 Hz, 1H), 7.50 (ddd, J = 8.2, 7.0, 1.3 Hz, 1H), 7.45 (d, J = 8.6 Hz, 1H).[3] |
| ¹³C NMR (CDCl₃, δ ppm) | Data available on PubChem.[1] | 178.9, 137.0, 136.2, 135.4, 132.7, 132.6, 130.6, 130.2, 129.0, 127.7, 126.8, 126.2, 120.4.[3] |
| Infrared (IR, cm⁻¹) | Data available on PubChem (KBr wafer).[1] | No experimental data readily available. Predicted strong C=O stretch around 1640-1680 cm⁻¹. |
| Mass Spectrometry (m/z) | Data available on PubChem.[1] | No experimental data readily available. Predicted [M]+ at 289.94 and 291.94 due to bromine isotopes. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[4]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution if any particulate matter is present to avoid compromising the spectral quality.
-
Transfer the clear solution into a clean, dry NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of the ¹³C isotope.[5]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[7]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation (Direct Infusion/Injection):
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[8]
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulates.
-
-
Data Acquisition:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), suitable for the analyte's polarity and thermal stability.[9]
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or by injection into a liquid chromatography system.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
The instrument will detect the m/z values of the molecular ion and any fragment ions, providing information about the molecular weight and structure of the compound.[10]
-
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. research.rug.nl [research.rug.nl]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Novel Thioxanthene Photoinitiators and Their Commercial Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of new and emerging thioxanthene photoinitiators against established commercial alternatives. The data presented is curated from recent scientific literature to aid in the selection of the most effective photoinitiator for specific research and development applications, including in the critical field of drug delivery hydrogels.
Performance Benchmarks: New vs. Commercial Thioxanthene Photoinitiators
The efficacy of a photoinitiator is paramount in photopolymerization, directly influencing reaction kinetics and the final properties of the cured material. The following tables summarize key performance indicators for a selection of novel thioxanthene derivatives compared to the widely used commercial photoinitiators, Isopropylthioxanthone (ITX) and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
Disclaimer: The data presented below is compiled from various studies. Direct comparison may be limited due to variations in experimental conditions, including monomer systems, light sources, and co-initiators used.
Table 1: Photopolymerization of Acrylates
| Photoinitiator | Monomer System | Polymerization Rate (Rp) (mol L⁻¹ s⁻¹) | Final Conversion (%) | Light Source | Co-initiator |
| New Thioxanthenes | |||||
| TX-N-I[1][2] | PEGDA/TMPTA | Not explicitly stated, but noted for fast curing (12s) | High | Not specified | TEOA |
| TX-EA[3] | HDDA | Not explicitly stated, but noted as effective | High | Visible Light | - (One-component) |
| TX-BDA[3] | HDDA | Not explicitly stated, but noted as more effective than other novel variants | High | Visible Light | - (One-component) |
| Commercial Photoinitiators | |||||
| ITX (benchmark)[4] | Various Acrylates | Varies with co-initiator | Varies | UV/Visible Light | Amine co-initiators |
| TPO[5] | Dental Resins | Higher than CQ systems | ~63% | Polywave LED | - (Type I) |
PEGDA: Poly(ethylene glycol) diacrylate; TMPTA: Trimethylolpropane triacrylate; TEOA: Triethanolamine; HDDA: 1,6-Hexanediol diacrylate; CQ: Camphorquinone.
Table 2: Performance in Hydrogel Formulations
The development of biocompatible and efficient photoinitiators is crucial for the fabrication of hydrogels for drug delivery and tissue engineering. Water-soluble thioxanthene derivatives are of particular interest in this area.
| Photoinitiator | Monomer System | Key Performance Metric | Light Source | Co-initiator |
| New Water-Soluble Thioxanthenes | ||||
| TX3-co-AAm[6] | Acrylamide | High photopolymerization efficiency | 365 nm | Triethylamine |
| TXBP2[7] | PEGDA | High polymerization rates and conversions | Near UV-Visible | - |
| Commercial Photoinitiators | ||||
| Irgacure 2959[7] | PEGDA | Lower water solubility (5 g L⁻¹) compared to TXBP2 (86 g L⁻¹) | UV | - |
| LAP[8] | GelAGE | Faster photopolymerization (<50 s) than Irgacure 2959 (>70 s) | UV/Visible | - |
AAm: Acrylamide; PEGDA: Poly(ethylene glycol) diacrylate; GelAGE: Gelatin-based hydrogel.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of photoinitiator performance. Below are generalized protocols for two of the most common techniques employed in the cited studies.
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
This technique is a powerful tool for monitoring the kinetics of photopolymerization by tracking the disappearance of reactive functional groups (e.g., acrylate C=C bonds) in real-time.[1][9]
Objective: To determine the rate of polymerization (Rp) and the final monomer conversion.
Methodology:
-
Sample Preparation: The photopolymerizable formulation, consisting of the monomer, photoinitiator, and any co-initiators or additives, is prepared. A small drop of the liquid formulation is placed between two transparent salt plates (e.g., KBr or NaCl) or on an attenuated total reflectance (ATR) crystal.[1] The sample thickness is controlled, typically in the range of a few micrometers.
-
FTIR Setup: The sample is placed in the FTIR spectrometer's sample compartment. The instrument is configured for rapid, continuous scanning.
-
Initiation of Polymerization: A UV or visible light source is positioned to irradiate the sample within the FTIR spectrometer. The light source is turned on to initiate the photopolymerization.
-
Data Acquisition: FTIR spectra are continuously recorded throughout the polymerization process, from initiation to the point where the reaction plateaus.
-
Data Analysis: The decrease in the absorption band corresponding to the reactive monomer functional group (e.g., the acrylate C=C double bond peak around 1635 cm⁻¹) is monitored over time.[1] The percentage conversion is calculated by comparing the peak area at a given time to the initial peak area before irradiation. The rate of polymerization (Rp) is determined from the slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction, providing valuable information about the reaction kinetics and overall enthalpy.[10][11]
Objective: To determine the photopolymerization kinetics, including the rate of polymerization and the total heat of polymerization.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the liquid photopolymerizable formulation is placed in an open aluminum DSC pan.
-
DSC Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition. The temperature is stabilized at the desired isothermal condition.
-
Initiation of Polymerization: A UV or visible light source, integrated with the DSC instrument, is used to irradiate the sample.
-
Data Acquisition: The heat flow from the sample is recorded as a function of time during and after the irradiation period.
-
Data Analysis: The exothermic heat flow is directly proportional to the rate of polymerization. The total heat of polymerization (enthalpy) is determined by integrating the area under the exothermic peak. The degree of conversion can be calculated by normalizing the heat evolved at a given time to the total theoretical heat of polymerization for the specific monomer.
Visualizing Photopolymerization and Experimental Workflows
To further elucidate the processes involved in photopolymerization and its analysis, the following diagrams are provided.
Caption: A simplified diagram of the free-radical photopolymerization process.
Caption: General experimental workflow for performance benchmarking of photoinitiators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Photo-DSC method for liquid samples used in vat photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of the Antibacterial Activity of Different Thioxanthene Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial properties of various thioxanthene isomers. This analysis is supported by experimental data to facilitate informed decisions in the pursuit of novel antimicrobial agents.
Thioxanthenes, a class of compounds historically recognized for their neuroleptic activities, have emerged as promising candidates in the search for new antibacterial agents.[1][2] Their unique chemical structures, which can exist as different geometric isomers, have been shown to exhibit differential antibacterial efficacy. This guide delves into a comparative analysis of these isomers, presenting key data on their activity, outlining experimental methodologies, and visualizing proposed mechanisms of action.
Isomeric Differences in Antibacterial Potency
A significant finding in the study of thioxanthenes is the stereoselective nature of their antibacterial action. The geometric isomers, designated as (E) and (Z) (or trans and cis), display notable differences in their ability to inhibit bacterial growth.
Notably, for clopenthixol, the E-isomer demonstrates significantly greater antibacterial activity against both Gram-positive and Gram-negative bacteria compared to its Z-isomer counterpart.[1][2] This observation is crucial as the Z-isomers are typically associated with the neuroleptic effects of these drugs.[1] A similar trend has been reported for flupenthixol, where the trans(E)-isomer is the more active antibacterial agent.[3] This stereo-isomeric dissociation of antibacterial and neuroleptic effects presents an exciting opportunity for the development of new antibiotics with potentially fewer central nervous system side effects.[4]
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of thioxanthene isomers is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The table below summarizes the reported MIC values for different thioxanthene isomers against a range of bacterial species.
| Thioxanthene Isomer | Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| E-Clopenthixol | Most Gram-positive bacteria | Positive | 6.2 - 25 | [1][2] |
| Many Gram-negative bacteria | Negative | 3.1 - 6.2 | [1][2] | |
| Corynebacterium spp. | Positive | Highly Sensitive | [1] | |
| Listeria spp. | Positive | Highly Sensitive | [1] | |
| Z-Clopenthixol | Gram-positive bacteria | Positive | Higher than E-isomer | [1] |
| Flupenthixol | Gram-positive bacteria | Positive | 5 - 50 | [1][2] |
| Enterobacteriaceae (many strains) | Negative | 25 | [1][2] | |
| Shigella spp. | Negative | Mostly Sensitive | [1] | |
| Salmonella spp. | Negative | Less Sensitive | [1] | |
| N-dealkyl-clopenthixol | Various bacteria | - | 1.6 - 3.1 | [1] |
| Clopenthixol sulfoxide | Most test organisms | - | Practically inactive | [1] |
Proposed Mechanism of Antibacterial Action
The primary proposed mechanism of antibacterial action for thioxanthene isomers involves the inhibition of bacterial efflux pumps.[1][3][5][6][7] These pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell, contributing significantly to multidrug resistance.
Thioxanthenes, particularly the more active E-isomers, are thought to disrupt the function of these pumps through a multifactorial process. This includes direct interaction with the pump protein and a reduction of the proton motive force (PMF) across the bacterial membrane, which energizes many efflux pumps.[3][7] By inhibiting these pumps, thioxanthenes can increase the intracellular concentration of co-administered antibiotics, leading to synergistic effects.[3]
Caption: Proposed mechanism of thioxanthene antibacterial activity.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the antibacterial activity of a compound. The following is a generalized protocol for the broth microdilution method, a common technique used for this purpose.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Thioxanthene Dilutions:
-
A stock solution of the thioxanthene isomer is prepared in an appropriate solvent.
-
A series of twofold dilutions of the compound are made in a 96-well microtiter plate using the broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
The plate is incubated at 37°C for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the thioxanthene isomer that completely inhibits visible growth.
-
Caption: Workflow for MIC determination.
References
- 1. mdpi.com [mdpi.com]
- 2. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Stereo-isomeric dissociation of the antibacterial and the neuroleptic effect of clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenothiazines-and-thioxanthenes-inhibit-multidrug-efflux-pump-activity-in-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]
Validating the Mechanism of Thioxanthen-9-one Reduction: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reduction mechanisms of thioxanthen-9-ones is crucial for the synthesis of therapeutic agents and other applications. This guide provides a comparative analysis of common reduction methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique.
Thioxanthen-9-one and its derivatives are a significant class of heterocyclic compounds with a wide range of applications, from photosensitizers in polymerization to key scaffolds in medicinal chemistry.[1] The reduction of the carbonyl group at the 9-position to a hydroxyl group, yielding thioxanthen-9-ol, or further to a methylene group to form thioxanthene, is a critical transformation in the synthesis of various biologically active molecules. Notably, derivatives of thioxanthene are investigated as anticancer agents that may function by inhibiting topoisomerase II, and as antipsychotic drugs that act on dopamine receptors.[1]
This guide compares three primary methods for the reduction of thioxanthen-9-ones: sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and dibutyltin chloro hydride (Bu₂SnClH), focusing on their mechanisms, reaction conditions, and outcomes.
Comparison of Reduction Methods
The choice of reducing agent for thioxanthen-9-ones depends on the desired product and the presence of other functional groups in the molecule. The following table summarizes the key characteristics of the discussed methods.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Dibutyltin Chloro Hydride (Bu₂SnClH) |
| Product | Thioxanthen-9-ol | Thioxanthen-9-ol | Thioxanthene |
| Reactivity | Mild and selective | Strong and less selective | Moderately reactive |
| Mechanism | Nucleophilic addition of hydride | Nucleophilic addition of hydride | Radical mechanism via a ketyl intermediate |
| Typical Solvents | Alcohols (e.g., isopropanol, methanol), THF | Ethers (e.g., diethyl ether, THF) | Benzene |
| Reaction Conditions | Reflux | 0°C to room temperature | Room temperature |
| Workup | Aqueous workup | Careful quenching with water and/or acid | Extraction and chromatography |
| Safety | Relatively safe to handle | Highly reactive with water and protic solvents, pyrophoric | Organotin compounds are toxic |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections provide protocols for the reduction of thioxanthen-9-one using NaBH₄ and general guidance for LiAlH₄ reduction, which can be adapted from procedures for similar ketones.
Reduction of Thioxanthen-9-one with Sodium Borohydride
This protocol details the synthesis of thioxanthen-9-ol from thioxanthen-9-one using sodium borohydride.[2]
Materials:
-
Thioxanthen-9-one (1 g, 4.7 mmol)
-
Isopropyl alcohol (40 mL)
-
Tetrahydrofuran (THF) (20 mL)
-
Sodium borohydride (NaBH₄) (1.4 g, 18.5 mmol)
-
Ice (250 g)
-
Distilled water
Procedure:
-
A mixture of thioxanthen-9-one, isopropyl alcohol, and THF is heated to reflux with constant stirring until a clear solution is obtained.[2] If the solution does not become clear, additional 5 mL portions of THF can be added.[2]
-
Sodium borohydride is added in small portions to the refluxing solution.[2]
-
The reaction mixture is stirred at reflux for 3 hours.[2]
-
After cooling, the solution is poured over ice and stirred vigorously until a white solid precipitates.[2] If precipitation is minimal, distilled water can be added to induce further precipitation.[2]
-
The solid product, thioxanthen-9-ol, is isolated by vacuum filtration and dried.[2]
Yield: 76%[2]
General Protocol for the Reduction of Aromatic Ketones with Lithium Aluminum Hydride
The following is a general procedure for the reduction of aromatic ketones, which can be adapted for thioxanthen-9-one. Caution: Lithium aluminum hydride reacts violently with water and protic solvents and should be handled with extreme care in a dry, inert atmosphere.[3][4]
Materials:
-
Aromatic ketone (e.g., thioxanthen-9-one)
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
Ethyl acetate
-
Dilute sulfuric acid or aqueous sodium hydroxide
Procedure:
-
A suspension of LiAlH₄ in an anhydrous ether or THF is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).[4]
-
A solution of the thioxanthen-9-one in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension, typically at 0°C.[4]
-
The reaction mixture is stirred at 0°C or allowed to warm to room temperature for a specified time.
-
The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume excess LiAlH₄, followed by the cautious addition of water and then a dilute acid or base to dissolve the aluminum salts.[3][5]
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the alcohol.
Reaction Mechanisms and Pathways
The reduction of thioxanthen-9-ones can proceed through different mechanisms, leading to different products. Furthermore, the resulting thioxanthene derivatives can interact with biological pathways, exhibiting therapeutic effects.
Reduction Mechanisms
The reduction of the carbonyl group of thioxanthen-9-one with NaBH₄ and LiAlH₄ proceeds via a nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. In contrast, the reduction with dibutyltin chloro hydride involves a radical mechanism.
Topoisomerase II Inhibition Pathway
Certain thioxanthen-9-one derivatives have been investigated as anticancer agents due to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication.[1] By stabilizing the DNA-enzyme complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.[6][7][8]
Dopamine D2 Receptor Signaling Pathway
Thioxanthene derivatives, such as the antipsychotic drug flupentixol, act as antagonists at dopamine D2 receptors.[9][10] In conditions like schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms. By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[11][12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
A Head-to-Head Comparison of Thioxanthene-Based Fluorescent Probes for Viscosity Sensing
For Immediate Publication
JINAN, China – In the intricate world of cellular biology and drug development, the ability to precisely measure the viscosity of microenvironments is paramount. Thioxanthene-based fluorescent probes have emerged as a promising class of tools for this purpose, offering researchers a window into the physical properties of subcellular compartments. This guide provides an objective, data-driven comparison of a prominent thioxanthene-based probe, GX-VS, with other leading fluorescent probes used for viscosity measurements, namely CBI-V and TCF-VIS1. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal probe for their specific experimental needs.
Performance Comparison of Viscosity-Sensing Fluorescent Probes
The efficacy of a fluorescent probe is determined by a range of photophysical parameters. The following table summarizes the key performance metrics for GX-VS, a thioxanthene-based probe, and two alternative probes, CBI-V and TCF-VIS1, which are based on different fluorophore scaffolds. All three probes are designed to report on viscosity changes and are targeted to the mitochondria.
| Feature | GX-VS (Thioxanthene-based) | CBI-V (Carbazole-based) | TCF-VIS1 (TCF-based) |
| Excitation Wavelength (λex) | 545 nm | 520 nm | 488 nm |
| Emission Wavelength (λem) | 650 nm | 610 nm | 644 nm |
| Stokes Shift | 105 nm | 90 nm | 156 nm |
| Fluorescence Enhancement | 59-fold | Not explicitly stated | 78-fold |
| Quantum Yield (Φ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Molar Extinction Coefficient (ε) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Organelle Targeting | Mitochondria | Mitochondria | Not explicitly stated |
Mechanism of Action: Molecular Rotors
The viscosity-sensing capability of these probes is typically based on the principle of "molecular rotors". These molecules possess rotating components that, in low-viscosity environments, dissipate absorbed energy through non-radiative pathways (e.g., intramolecular rotation), resulting in weak fluorescence. In more viscous surroundings, this rotation is hindered, forcing the molecule to release the absorbed energy as fluorescence, thus leading to a significant increase in signal intensity.
Figure 1. General mechanism of a molecular rotor-based viscosity probe.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for evaluating the performance of viscosity-sensitive fluorescent probes.
General Protocol for Spectroscopic Measurements
-
Preparation of Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Preparation of Working Solutions:
-
For viscosity titration, prepare a series of solutions with varying viscosities by mixing water and glycerol in different ratios (e.g., 0%, 20%, 40%, 60%, 80%, 99% glycerol).
-
Dilute the probe stock solution into each water-glycerol mixture to a final concentration of, for example, 10 µM.
-
-
Spectroscopic Analysis:
-
Measure the absorption and fluorescence emission spectra of the probe in each solution using a spectrophotometer and a spectrofluorometer, respectively.
-
Record the fluorescence intensity at the emission maximum for each viscosity level.
-
Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity to determine the linear relationship.
-
General Protocol for Cell Imaging
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells) in appropriate media and conditions until they reach a suitable confluency for imaging.
-
Probe Loading:
-
Incubate the cells with the fluorescent probe at a specific concentration (e.g., 10 µM) for a designated period (e.g., 30 minutes) at 37°C.
-
For inducing viscosity changes, cells can be pre-treated with agents like nystatin or dexamethasone.
-
-
Cell Imaging:
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission filters.
-
Analyze the fluorescence intensity of the images to quantify changes in intracellular viscosity.
-
Figure 2. General workflow for cellular viscosity imaging.
Concluding Remarks
The selection of a fluorescent probe for viscosity sensing is a critical decision that depends on the specific requirements of the experiment. The thioxanthene-based probe GX-VS offers a long emission wavelength and a significant Stokes shift, which are advantageous for minimizing background fluorescence and autofluorescence in biological samples. CBI-V provides an alternative with a different core structure, while TCF-VIS1 stands out with its exceptionally large Stokes shift. Researchers are encouraged to consider the photophysical properties outlined in this guide, in conjunction with their specific instrumentation and biological models, to make an informed choice. Further characterization of the quantum yields and molar extinction coefficients of these probes would be highly beneficial for a more complete comparative analysis.
Cross-Validation of Biological Assay Results for Thioxanthene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of thioxanthene derivatives, focusing on their anticancer, anti-inflammatory, and dopamine D2 receptor antagonist properties. Due to the limited availability of public data on 2-bromo-9H-thioxanthene derivatives, this document summarizes findings for the broader class of thioxanthene derivatives to provide a valuable cross-validation resource.
Quantitative Data Summary
The following tables summarize the reported biological activities of various thioxanthene derivatives from in vitro assays.
Table 1: Anticancer Activity of Thioxanthene Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 / GI50 | Reference |
| Thioxanthene Derivative 3 | Caco-2 (Colon Cancer) | Cytotoxicity Assay | 9.6 ± 1.1 nM | [1][2][3] |
| Thioxanthene Derivative 2 | Hep G2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | 161.3 ± 41 nM | [1][2][3] |
| Tetracyclic Thioxanthene 11 | A375-C5 (Malignant Melanoma) | Cell Growth Inhibition | 5-7 µM | [4] |
| Tetracyclic Thioxanthene 11 | MCF-7 (Breast Adenocarcinoma) | Cell Growth Inhibition | 5-7 µM | [4] |
| Tetracyclic Thioxanthene 11 | NCI-H460 (Non-small Cell Lung Cancer) | Cell Growth Inhibition | 5-7 µM | [4] |
| Tetracyclic Thioxanthene 14 | A375-C5, MCF-7, NCI-H460 | Cell Growth Inhibition | 8-11 µM | [4] |
| Trifluoromethyl Thioxanthene 1 | HeLa (Cervical Cancer) | Cytotoxicity Assay | 87.8 nM | [5] |
Table 2: Anti-inflammatory and Antioxidant Activity of Thioxanthene Derivatives
| Compound/Derivative | Target/Assay | Activity | IC50 | Reference |
| Thioxanthene Derivative 7 | Cyclooxygenase-2 (COX-2) | Inhibition | 4.37 ± 0.78 nM | [1][2][3] |
| Thioxanthene Derivative 4 | DPPH Assay | Antioxidant | 15.44 ± 6 nM | [1][2] |
| Trifluoromethyl Thioxanthene 1 | Cyclooxygenase-2 (COX-2) | Inhibition | 6.5 - 27.4 nM | [5] |
| Trifluoromethyl Thioxanthene 3 | Cyclooxygenase-2 (COX-2) | Inhibition | 6.5 - 27.4 nM | [5] |
| Trifluoromethyl Thioxanthene 4 | Cyclooxygenase-2 (COX-2) | Inhibition | 6.5 - 27.4 nM | [5] |
| Trifluoromethyl Thioxanthene 2 | α-Amylase Assay | Anti-amylase | 60.2 ± 0.8 µM | [5] |
| Trifluoromethyl Thioxanthene 3 | DPPH Assay | Antioxidant | 46.6% inhibition at 80 µg/mL | [5] |
Table 3: Dopamine D2 Receptor Antagonism
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and cross-validation.
1. In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Cancer cell lines (e.g., Caco-2, Hep G2, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The thioxanthene derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
2. Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
-
Enzyme and Substrate Preparation: Recombinant human or ovine COX-2 enzyme is used. Arachidonic acid is used as the substrate.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The activity of COX-2 is determined by measuring the amount of prostaglandin E2 (PGE2) produced. This can be quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined.
3. Dopamine D2 Receptor Binding Assay
This assay measures the affinity of a compound for the dopamine D2 receptor.
-
Receptor Preparation: Membranes from cells expressing the dopamine D2 receptor or brain tissue homogenates are used as the source of the receptor.
-
Radioligand: A radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]spiperone) is used.
-
Competitive Binding: The assay is performed by incubating the receptor preparation with the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification of Radioactivity: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled D2 antagonist) from the total binding. The Ki (inhibition constant) of the test compound is calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The biological effects of thioxanthene derivatives are mediated through their interaction with specific signaling pathways.
Experimental Workflow
A generalized workflow for the validation of biological assay results is depicted below.
References
- 1. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Dopamine D2 Receptor antagonism suppresses tau aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 9H-Thioxanthene, 2-bromo-: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information on the safe disposal of 9H-Thioxanthene, 2-bromo-, a brominated aromatic compound. While specific disposal protocols for every chemical are not always available, this document outlines a comprehensive procedure based on the known hazards of similar compounds and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to handle 9H-Thioxanthene, 2-bromo- with appropriate personal protective equipment (PPE). Based on safety data sheets (SDS) for structurally related compounds, the following precautions are advised:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[1]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2]
Step-by-Step Disposal Procedure
The disposal of 9H-Thioxanthene, 2-bromo- must be conducted in accordance with local, state, and federal regulations for hazardous waste.
-
Waste Identification and Classification: 9H-Thioxanthene, 2-bromo- should be treated as a hazardous waste due to its bromine content and aromatic structure. Brominated organic compounds can be persistent and harmful to the environment.[3][4]
-
Waste Segregation: Do not mix 9H-Thioxanthene, 2-bromo- with other waste streams, especially incompatible materials such as strong oxidizing agents.[2][5] Collect it in a dedicated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name "9H-Thioxanthene, 2-bromo-", the appropriate hazard symbols (e.g., "Toxic"), and the date of accumulation.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste, away from heat sources and direct sunlight.[2][6]
-
Engage a Licensed Waste Disposal Service: The disposal of brominated hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[7] These companies have the necessary permits and facilities to manage such chemicals safely.
-
Documentation: Maintain a detailed record of the amount of 9H-Thioxanthene, 2-bromo- designated for disposal, including the date and any other information required by your institution or local regulations.
Recommended Disposal Methods
While the final disposal method will be determined by the licensed waste disposal service, the following are common practices for brominated aromatic compounds:
-
Incineration: High-temperature incineration in a facility equipped with afterburners and flue gas scrubbers is a preferred method for the complete destruction of halogenated organic compounds.[2][7] This process minimizes the risk of releasing harmful substances into the environment.
-
Chemical Treatment: In some cases, chemical neutralization or degradation may be employed. For instance, processes involving reducing agents can convert bromine to less harmful bromide ions.[7] Another advanced method is bromination, which can oxidize organic materials in a closed system.[8]
Quantitative Hazard Data
The following table summarizes key hazard information for compounds structurally similar to 9H-Thioxanthene, 2-bromo-. This data underscores the importance of proper handling and disposal.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Toxic if swallowed. | [1] |
| Skin Irritation | Causes skin irritation. | [2] |
| Eye Irritation | Causes serious eye irritation. | [2] |
| Respiratory Irritation | May cause respiratory irritation. | [2] |
Experimental Protocols
Specific experimental protocols for the disposal of 9H-Thioxanthene, 2-bromo- are not publicly available. The procedures for incineration or advanced chemical treatment are proprietary to specialized waste management facilities. It is crucial to rely on the expertise of these certified professionals for final disposal.
Disposal Workflow
The logical flow for the proper disposal of 9H-Thioxanthene, 2-bromo- is illustrated in the following diagram.
Caption: Disposal workflow for 9H-Thioxanthene, 2-bromo-.
References
- 1. echemi.com [echemi.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. idealresponse.co.uk [idealresponse.co.uk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
